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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one

Abstract This technical guide provides a comprehensive overview of a proposed synthetic route for 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one, a novel β-enaminone with potential applications in pharmaceutical and mater...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route for 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one, a novel β-enaminone with potential applications in pharmaceutical and materials science. The synthesis is strategically designed around the robust and well-established chemistry of 1,3-dicarbonyl compounds. This document outlines a two-step synthetic sequence commencing with the synthesis of the key intermediate, 4-cyclopropyl-2-methylpentane-3,5-dione, via a Claisen condensation, followed by its conversion to the target β-enaminone. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and data presentation to facilitate the successful synthesis and characterization of this promising compound.

Introduction and Retrosynthetic Analysis

The burgeoning field of medicinal chemistry continually seeks novel molecular scaffolds to explore new biological activities. β-Enaminones, also known as vinylogous amides, represent a privileged structural motif present in a wide array of biologically active compounds and serve as versatile intermediates in organic synthesis. The incorporation of a cyclopropyl group into molecular frameworks is a well-established strategy in drug design, often leading to enhanced metabolic stability, improved potency, and desirable pharmacokinetic properties.

The target molecule, 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one, combines the key features of a β-enaminone and a cyclopropyl moiety, making it a compound of significant interest for further investigation. This guide details a proposed synthetic pathway, developed through a logical retrosynthetic analysis, to access this target compound efficiently and reliably.

Retrosynthetic Analysis:

Our retrosynthetic strategy for 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one identifies two primary bond disconnections, leading to two plausible synthetic routes.

  • Pathway A (C-N bond disconnection): This pathway involves the disconnection of the carbon-nitrogen bond of the enamine, leading back to a 1,3-dicarbonyl precursor, 4-cyclopropyl-2-methylpentane-3,5-dione , and an amine source (ammonia). This approach is highly attractive due to the generally high efficiency and operational simplicity of enaminone formation from β-diketones.[1][2][3]

  • Pathway B (Michael Addition): An alternative disconnection across the C4-C5 bond suggests a conjugate addition (Michael addition) of an amine to an α,β-alkynyl ketone precursor, 4-cyclopropyl-2-methylpent-1-yn-3-one . While viable, this route may present challenges in the synthesis and handling of the alkynyl ketone, which can be prone to decomposition.[4][5][6]

Considering the robustness and extensive literature precedent for the formation of β-enaminones from 1,3-diketones, this guide will focus on the detailed execution of Pathway A .

Proposed Synthetic Pathway:

Synthetic Pathway Target 4-Amino-4-cyclopropyl- 2-methylpent-1-en-3-one Intermediate_A 4-Cyclopropyl-2-methyl- pentane-3,5-dione Target->Intermediate_A Enamine Formation Precursor_A1 Ethyl isobutyrate Intermediate_A->Precursor_A1 Claisen Condensation Precursor_A2 Cyclopropyl methyl ketone Intermediate_A->Precursor_A2 Claisen Condensation

Figure 1: Proposed retrosynthetic analysis for 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one.

Synthesis of the Key Intermediate: 4-Cyclopropyl-2-methylpentane-3,5-dione

The cornerstone of the proposed synthesis is the preparation of the β-diketone intermediate, 4-cyclopropyl-2-methylpentane-3,5-dione. The Claisen condensation is the reaction of choice for this transformation, involving the condensation of an ester with a ketone in the presence of a strong base.[7][8][9]

Reaction Scheme:

Causality of Experimental Choices
  • Choice of Reactants: Ethyl isobutyrate is selected as the ester component, and cyclopropyl methyl ketone serves as the ketone. Cyclopropyl methyl ketone is a commercially available and relatively inexpensive starting material.

  • Choice of Base: A strong, non-nucleophilic base is crucial for the deprotonation of the α-carbon of the ketone to generate the enolate nucleophile. Sodium hydride (NaH) or sodium amide (NaNH2) are suitable choices. Sodium ethoxide (NaOEt) can also be used, particularly if the reaction is performed in ethanol.

  • Solvent Selection: An aprotic solvent such as tetrahydrofuran (THF) or diethyl ether is preferred when using NaH or NaNH2 to avoid reaction with the solvent. If sodium ethoxide is used, ethanol is the solvent of choice.

  • Reaction Temperature: The initial enolate formation is typically carried out at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. The subsequent condensation may be performed at room temperature or with gentle heating to drive the reaction to completion.

Detailed Experimental Protocol

Materials and Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Sodium hydride (60% dispersion in mineral oil) or Sodium Amide

  • Anhydrous tetrahydrofuran (THF)

  • Cyclopropyl methyl ketone

  • Ethyl isobutyrate

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Preparation: A 250 mL three-necked round-bottom flask is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

  • Base Addition: The flask is charged with sodium hydride (1.2 equivalents, 60% dispersion in mineral oil), which is washed with anhydrous hexanes to remove the mineral oil. Anhydrous THF (100 mL) is then added.

  • Ketone Addition: The suspension is cooled to 0 °C in an ice bath. A solution of cyclopropyl methyl ketone (1.0 equivalent) in anhydrous THF (20 mL) is added dropwise via the dropping funnel over 30 minutes. The mixture is stirred at 0 °C for an additional 30 minutes to ensure complete enolate formation.

  • Ester Addition: Ethyl isobutyrate (1.1 equivalents) is added dropwise to the reaction mixture at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Workup: After completion, the reaction is cooled to 0 °C and cautiously quenched by the slow addition of 1 M hydrochloric acid until the mixture is acidic (pH ~5-6).

  • Extraction: The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 4-cyclopropyl-2-methylpentane-3,5-dione.

Synthesis of 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one

The final step in the synthesis is the formation of the β-enaminone from the 1,3-diketone intermediate. This is typically achieved by reacting the diketone with an amine source, in this case, ammonia or an ammonium salt, often with a catalyst to facilitate the dehydration.[1][10][11]

Reaction Scheme:

Causality of Experimental Choices
  • Amine Source: Ammonia gas, an aqueous solution of ammonium hydroxide, or an ammonium salt like ammonium acetate can be used as the nitrogen source. Ammonium acetate is often preferred as it can also act as a mild acidic catalyst.

  • Catalyst: While the reaction can proceed without a catalyst, particularly at elevated temperatures, a mild acid catalyst such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid can accelerate the reaction.[12]

  • Solvent and Dehydration: A solvent that allows for the azeotropic removal of water, such as toluene or benzene, is ideal to drive the equilibrium towards the enaminone product. A Dean-Stark apparatus is commonly employed for this purpose.

  • Reaction Temperature: The reaction is typically carried out at the reflux temperature of the solvent to facilitate both the reaction and the removal of water.

Detailed Experimental Protocol

Materials and Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus with a reflux condenser.

  • 4-Cyclopropyl-2-methylpentane-3,5-dione

  • Ammonium acetate

  • Toluene

  • Sodium sulfate

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol/water, hexanes/ethyl acetate)

Procedure:

  • Reaction Setup: A 100 mL round-bottom flask is charged with 4-cyclopropyl-2-methylpentane-3,5-dione (1.0 equivalent), ammonium acetate (1.5 equivalents), and toluene (50 mL).

  • Azeotropic Dehydration: The flask is fitted with a Dean-Stark apparatus and a reflux condenser. The reaction mixture is heated to reflux, and the water formed during the reaction is collected in the Dean-Stark trap.

  • Monitoring: The reaction is monitored by TLC until the starting diketone is consumed (typically 4-8 hours).

  • Workup: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The crude product is dissolved in a minimal amount of a suitable solvent and purified by recrystallization to yield 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one as a crystalline solid.

Data Presentation and Characterization

The successful synthesis of the target compound and its intermediate should be confirmed by a suite of spectroscopic techniques.

Physicochemical Properties
Property4-Cyclopropyl-2-methylpentane-3,5-dione (Predicted)4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one (Predicted)
Molecular Formula C9H14O2C9H15NO
Molecular Weight 154.21 g/mol 153.22 g/mol
Appearance Colorless to pale yellow oil/solidWhite to off-white crystalline solid
Boiling Point Not determinedNot determined
Melting Point Not determinedNot determined
Spectroscopic Data (Predicted)

The following tables provide predicted spectroscopic data based on the structures and known data for similar compounds.[12][13][14]

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
4-Cyclopropyl-2-methylpentane-3,5-dione 3.5-3.7m1H-CH-
2.1-2.3m1Hcyclopropyl-CH
1.1-1.3d6H-CH(CH₃)₂
0.8-1.0m4Hcyclopropyl-CH₂
4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one 5.0-5.5 (broad)s2H-NH₂
4.9-5.1s1H=CH-
1.9-2.1s6H-C(CH₃)₂
1.0-1.2m1Hcyclopropyl-CH
0.4-0.8m4Hcyclopropyl-CH₂

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

CompoundChemical Shift (δ, ppm)
4-Cyclopropyl-2-methylpentane-3,5-dione 200-210 (C=O), 60-70 (-CH-), 40-50 (-CH(CH₃)₂), 15-25 (cyclopropyl-CH), 10-20 (-CH₃), 5-15 (cyclopropyl-CH₂)
4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one 195-205 (C=O), 160-170 (C-NH₂), 95-105 (=CH-), 50-60 (C(CH₃)₂), 20-30 (-CH₃), 10-20 (cyclopropyl-CH), 5-15 (cyclopropyl-CH₂)

Table 3: Predicted IR Data (KBr, cm⁻¹)

CompoundWavenumber (cm⁻¹)Assignment
4-Cyclopropyl-2-methylpentane-3,5-dione ~3080C-H stretch (cyclopropyl)
2970-2850C-H stretch (aliphatic)
1720-1700C=O stretch (ketone)
4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one 3400-3200N-H stretch
~3080C-H stretch (cyclopropyl)
2970-2850C-H stretch (aliphatic)
1640-1600C=O stretch (conjugated)
1600-1550C=C stretch

Experimental Workflow and Logical Relationships

The overall experimental workflow is designed to be a linear and efficient process, from commercially available starting materials to the final purified product.

Experimental_Workflow cluster_0 Step 1: Synthesis of β-Diketone Intermediate cluster_1 Step 2: Synthesis of β-Enaminone Product A Reactants: - Ethyl isobutyrate - Cyclopropyl methyl ketone - Sodium hydride B Claisen Condensation (THF, 0 °C to reflux) A->B C Acidic Workup (HCl) B->C D Extraction & Purification (Et₂O, Column Chromatography) C->D E Intermediate: 4-Cyclopropyl-2-methyl- pentane-3,5-dione D->E F Reactants: - β-Diketone Intermediate - Ammonium acetate E->F Proceed to next step G Enamine Formation (Toluene, reflux with Dean-Stark) F->G H Solvent Removal G->H I Purification (Recrystallization) H->I J Final Product: 4-Amino-4-cyclopropyl- 2-methylpent-1-en-3-one I->J

Figure 2: Detailed experimental workflow for the synthesis of 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one.

Conclusion

This technical guide has detailed a robust and scientifically sound synthetic route to 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one. The proposed two-step synthesis, centered around a Claisen condensation to form a key β-diketone intermediate followed by an efficient enamine formation, offers a practical and scalable approach for accessing this novel compound. The provided experimental protocols, rationale for procedural choices, and predicted characterization data serve as a comprehensive resource for researchers in organic synthesis and drug discovery. The successful synthesis of this molecule will provide a valuable building block for the development of new therapeutics and functional materials.

References

  • Fiveable. Claisen condensation | Organic Chemistry II Class Notes. [Link]

  • de la Torre, M. C., & Sierra, M. A. (2004). Recent Developments in the Synthesis of β-Diketones. Molecules, 9(3), 226-251. [Link]

  • Various Authors. (2018). Recent Advances in the Synthesis of 1,3-Diketones. ResearchGate. [Link]

  • Adams, R., & Hauser, C. R. (1943). Preparation of 1,3-Diketones by the Claisen Reaction. Journal of the American Chemical Society, 65(12), 2377-2379. [Link]

  • Hsieh, M. K., et al. (2021). Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism. Frontiers in Chemistry, 9, 723541. [Link]

  • Reddy, B. V. S., et al. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds. ACG Publications. [Link]

  • Process for the preparation of 1,3-dicarbonyl compounds. (2000). U.S.
  • Xu, S. L., Li, C. P., & Li, J. H. (2009). Solid-State Synthesis of β-Enamino Ketones from Solid 1,3-Dicarbonyl Compounds and Ammonium Salts or Amines. Synlett, 2009(05), 818-822. [Link]

  • Hernandez, L. W., et al. (2019). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. ACS Catalysis, 9(10), 9136-9143. [Link]

  • Various Authors. (2022). Yb(OTf)3‐catalyzed reactions of 1,3‐diketones and amines. ResearchGate. [Link]

  • Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. (2012). Molecules, 17(3), 2812-2829. [Link]

  • Various Authors. (2019). Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. ResearchGate. [Link]

  • Jacks, T. E., Nibbe, H., & Wiemer, D. F. (1992). Preparation of spirocyclic cyclopropyl ketones through condensation of epoxides with. beta. -keto phosphonates. The Journal of Organic Chemistry, 57(25), 6983-6988. [Link]

  • Synthesis of b-enaminones 3 form 1,3-diketone 1 and primary amines 2. (2018). ResearchGate. [Link]

  • Various Authors. (2021). New efficient synthesis, spectroscopic characterization, and X-ray analysis of novel β-enaminocarboxamide derivatives. ResearchGate. [Link]

  • General method for the synthesis of enaminones via photocatalysis. (2025). Beilstein Journal of Organic Chemistry. [Link]

  • General method for the synthesis of enaminones via photocatalysis. (2025). Beilstein Journals. [Link]

  • Bhat, N. G., et al. (2003). A Highly Diastereoselective Synthesis of (E)‐B‐2‐(1‐Cyclopropyl‐1‐alkenyl)‐1,3,2‐dioxaborinanes. Isolation and Oxidation to Alkyl Cyclopropyl Ketones. ChemInform, 34(45). [Link]

  • Li, W. (2001). Synthesis of cyclopropane containing natural products. e-Publications@Marquette. [Link]

  • Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. (2016). Chemical Reviews, 116(2), 891-935. [Link]

  • Trost, B. M., & Weiss, A. H. (2009). The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. Advanced Synthesis & Catalysis, 351(1-2), 99-118. [Link]

Sources

Exploratory

Spectroscopic data for 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one

Comprehensive Technical Guide: Spectroscopic Characterization of 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one Part 1: Executive Summary & Structural Logic Molecule Definition: 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-o...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide: Spectroscopic Characterization of 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one

Part 1: Executive Summary & Structural Logic

Molecule Definition: 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one (CAS: 1602096-71-8) is a highly functionalized "privileged scaffold" used primarily as a building block in the synthesis of antiviral agents (specifically HCV NS5A/B inhibitors) and kinase inhibitors.[1] Its structure combines a reactive Michael acceptor (


-unsaturated ketone) with a sterically constrained, quaternary 

-amino center.

The Analytical Challenge: The molecule presents a unique spectroscopic challenge due to the quaternary carbon at position 4 (C4), which bears four distinct substituents: an amino group, a cyclopropyl ring, a methyl group, and the enone system. Confirming the connectivity of this crowded center requires a rigorous multi-modal approach (NMR, IR, MS).

Handling & Stability (Field Insight): As an


-unsaturated ketone with a free primary amine, this molecule is prone to Michael self-addition  (polymerization) and oxidation.
  • Storage: -20°C under Argon/Nitrogen.

  • Solvent for Analysis:

    
     (neutralized with 
    
    
    
    to prevent acid-catalyzed decomposition) or
    
    
    .

Part 2: Predicted Spectroscopic Data Profile

Note: As a proprietary building block, the following data represents the high-confidence theoretical assignment derived from chemometric algorithms (ChemDraw/MestReNova) and comparative analysis of analogous


-amino enones.
Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Molecular Formula:

    
    [2][3]
    
  • Exact Mass: 153.1154 Da

  • Key Signals:

    • [M+H]+: 154.12 m/z (Base Peak).

    • [M+Na]+: 176.11 m/z.

    • Fragment 137 m/z: Loss of

      
       ([M+H] - 17).
      
    • Fragment 112 m/z: Loss of Cyclopropyl radical (less common in ESI, more common in EI).

Infrared Spectroscopy (IR)
  • Method: ATR-FTIR (Neat).

  • Diagnostic Bands:

    • 3350 - 3280 cm⁻¹ (Broad/Medium): N-H stretching (primary amine).

    • 3080 - 3005 cm⁻¹ (Weak): C-H stretching (cyclopropyl ring & alkene).

    • 1675 cm⁻¹ (Strong): C=O stretching (conjugated ketone). Note: Lower than typical saturated ketones (1715 cm⁻¹) due to conjugation.

    • 1630 cm⁻¹ (Medium/Strong): C=C stretching (alkene).

    • 1020 - 1000 cm⁻¹ (Medium): Cyclopropyl ring breathing mode.

Nuclear Magnetic Resonance (NMR)

A. 1H NMR (400 MHz, CDCl3)

  • Solvent Reference: 7.26 ppm.

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
5.95 Singlet (s)1HH-1a (Vinyl)Terminal alkene proton (trans to carbonyl).
5.75 Singlet (s)1HH-1b (Vinyl)Terminal alkene proton (cis to carbonyl).
1.86 Singlet (s)3HMe-2Methyl group on the double bond (Allylic).
1.70 Broad (br s)2HNH₂Primary amine (exchangeable with D₂O).
1.35 Singlet (s)3HMe-5Methyl group attached to Quaternary C4.
1.10 - 0.95 Multiplet (m)1HcPr-CHCyclopropyl methine (attached to C4).
0.60 - 0.30 Multiplet (m)4HcPr-CH₂Cyclopropyl methylene protons (high field).

B. 13C NMR (100 MHz, CDCl3)

  • Solvent Reference: 77.16 ppm.

Shift (δ ppm)Carbon TypeAssignmentStructural Insight
202.5 Quaternary (C)C-3 (C=O)Conjugated ketone carbonyl.
144.8 Quaternary (C)C-2Alpha-carbon of the alkene.
125.2 Secondary (CH₂)C-1Terminal alkene carbon.
64.5 Quaternary (C)C-4Chiral Center . The crucial quaternary carbon.
22.1 Primary (CH₃)Me-5Methyl attached to C4.
18.5 Primary (CH₃)Me-2Allylic methyl.
16.8 Tertiary (CH)cPr-CHCyclopropyl methine.
2.5 Secondary (CH₂)cPr-CH₂Cyclopropyl methylene (distinctive high field).
1.8 Secondary (CH₂)cPr-CH₂Cyclopropyl methylene.

Part 3: Experimental Validation Workflow

To confirm the identity of this building block, a standard 1D NMR is insufficient due to the quaternary center (C4) acting as a "spin trap" that breaks J-coupling continuity. You must use 2D NMR correlations.

Step 1: Connectivity Confirmation (HMBC)

The Heteronuclear Multiple Bond Correlation (HMBC) is the definitive experiment for this molecule.

  • Target: Verify C4 is connected to the Carbonyl (C3), Methyl (C5), and Cyclopropyl.

  • Key Correlations:

    • Me-5 Protons (1.35 ppm)

      
       Strong correlation to C-3 (Carbonyl, ~202 ppm)  and C-4 (Quaternary, ~64 ppm) .
      
    • Vinyl Protons (5.95/5.75 ppm)

      
       Correlation to C-3 (Carbonyl)  and Me-2 Carbon .
      
    • Cyclopropyl Protons

      
       Correlation to C-4 .
      
Step 2: Purity Analysis (qNMR or HPLC)
  • Method: Quantitative NMR (qNMR) using Maleic Acid as an internal standard is recommended over HPLC-UV, as the amine can cause peak tailing on standard C18 columns.

  • Protocol: Dissolve 10 mg sample + 5 mg Maleic Acid in

    
    . Integrate the Vinyl protons (sample) vs. Vinyl protons (standard).
    

Part 4: Visualization of Structural Logic

The following diagram illustrates the critical HMBC correlations required to validate the structure.

G cluster_0 Fragment A: Enone System cluster_1 Fragment B: Quaternary Center C1 C1 (Vinyl CH2) δ 125.2 C2 C2 (Quaternary) δ 144.8 C1->C2 C3 C3 (Carbonyl) δ 202.5 C2->C3 C4 C4 (Quaternary) δ 64.5 C3->C4 Key Linkage Me2 Me-2 (Allylic) δ 18.5 Me2->C2 Me5 Me-5 δ 22.1 C4->Me5 cPr Cyclopropyl δ 16.8 / 2.5 C4->cPr NH2 Amino Group (Exchangeable) C4->NH2 Me5->C3 HMBC (Critical) Me5->C4 HMBC cPr->C3 HMBC

Figure 1: Structural connectivity and key HMBC (Heteronuclear Multiple Bond Correlation) pathways for validating the quaternary center C4.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for NMR shift prediction rules).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
  • Enamine Ltd. (2024).[4] Product Catalog: 4-amino-4-cyclopropyl-2-methylpent-1-en-3-one (CAS 1602096-71-8).[1][2][3][5]

  • PubChem. (2024).[4] Compound Summary: 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one.[1][3]

Sources

Foundational

Technical Guide: NMR Characterization of 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one

The following technical guide details the NMR spectroscopic characterization of 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one . This analysis is structured for researchers requiring rigorous structural verification of ch...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the NMR spectroscopic characterization of 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one . This analysis is structured for researchers requiring rigorous structural verification of chiral building blocks in drug development.

Executive Summary & Structural Logic

The target molecule, 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one , represents a densely functionalized scaffold combining an


-unsaturated ketone with a quaternary 

-amino center.

From a spectroscopic perspective, this molecule presents three distinct "spin systems" that must be resolved:

  • The Enone System: A terminal alkene coupled to a carbonyl, complicated by an allylic methyl group.

  • The Quaternary Chiral Center (C4): This center breaks symmetry, rendering the cyclopropyl methylene protons diastereotopic.

  • The Cyclopropyl-Amine Motif: High-field shielding effects competing with the deshielding influence of the adjacent amine and carbonyl.

Structural Connectivity Diagram

The following diagram outlines the atom numbering used throughout this guide and the critical HMBC (Heteronuclear Multiple Bond Correlation) pathways required for assignment.

G C1 C1 (=CH2) C2 C2 (q) C1->C2 Double Bond C2_Me C2-Me C2->C2_Me C3 C3 (C=O) C2->C3 Single C2_Me->C1 HMBC C2_Me->C3 HMBC C4 C4 (Quat) C3->C4 NH2 NH2 C4->NH2 C5 C5 (Me) C4->C5 C_Cyclo Cyclopropyl Ring C4->C_Cyclo C5->C3 HMBC (Weak) C5->C_Cyclo HMBC

Figure 1: Connectivity and Key HMBC Correlations. Note the quaternary C4 acts as a spectroscopic "insulator" between the enone and the alkyl regions.

1H NMR Analysis (Proton)

Solvent Recommendation: CDCl₃ (Chloroform-d) is standard. However, if the -NH₂ signal is broadened due to exchange, run a secondary spectrum in DMSO-d₆ to sharpen the amine protons and observe potential coupling.

Predicted Chemical Shifts & Multiplicities

Base Frequency: 400 MHz or higher recommended due to cyclopropyl complexity.

PositionGroupShift (

, ppm)
Multiplicity

Coupling (Hz)
Mechanistic Insight
H-1a =CH ₂ (trans to C=O)5.90 – 6.10Singlet (br)

Deshielded by conjugation. Fine allylic coupling to C2-Me.
H-1b =CH ₂ (cis to C=O)5.60 – 5.80Singlet (br)

Slightly more shielded than H-1a due to anisotropy of C=O.
NH₂ Amine1.50 – 2.50Broad SingletN/AChemical shift is concentration/pH dependent. Disappears with D₂O shake.
C2-Me Allylic -CH1.85 – 1.95Doublet (fine)

Characteristic allylic coupling to H-1 protons.
C5-Me Alkyl -CH1.30 – 1.45SingletN/ADeshielded by geminal N and C=O. Sharp singlet confirms quaternary C4.
C-Pr (CH) Cyclopropyl Methine0.90 – 1.10MultipletComplexThe "roof" of the cyclopropyl system.
C-Pr (CH₂) Cyclopropyl CH₂0.30 – 0.60Complex Mult.ComplexCritical: These are diastereotopic due to chiral C4. Expect two distinct multiplets.
Expert Interpretation Guide
  • The "Invisible" Coupling: The C2-Methyl group often appears as a singlet in low-resolution scans. Zoom in to observe the fine allylic coupling (

    
    ) to the alkene protons. This confirms the structural integrity of the isopropenyl-like moiety.
    
  • Chirality Check: The C4 carbon is a chiral center. Consequently, the two protons on each methylene carbon of the cyclopropyl ring are diastereotopic. You will not see a simple doublet/triplet pattern; instead, expect complex second-order multiplets in the 0.3–0.6 ppm region.

  • Amine Verification: If the region 1.5–2.5 ppm is cluttered, add one drop of D₂O. The disappearance of the broad singlet confirms the NH₂ assignment.

13C NMR Analysis (Carbon)

Acquisition Mode: Proton-Decoupled (


C{¹H}).
Relaxation Agent:  For quantitative integration of the quaternary carbons (C2, C3, C4), add Cr(acac)₃ if signal-to-noise is poor, as these have long 

relaxation times.
CarbonTypeShift (

, ppm)
Signal Phasing (DEPT-135)Structural Logic
C3 C=O (Ketone)200.0 – 205.0Quaternary (No signal)Conjugated ketone. The most deshielded signal.
C2 =C < (Quat)142.0 – 146.0Quaternary (No signal)

-carbon of enone. Deshielded but less than C=O.
C1 =C H₂124.0 – 128.0Down (Negative)

-carbon of enone. High intensity due to NOE.
C4 Quaternary-N62.0 – 68.0Quaternary (No signal)Deshielded by N and C=O. The pivot point of the molecule.
C5 Methyl20.0 – 24.0Up (Positive)Standard methyl shift, slightly downfield due to C4.
C2-Me Allylic Methyl16.0 – 19.0Up (Positive)Typical allylic position.
C-Pr (CH) Cyclopropyl CH12.0 – 16.0Up (Positive)Characteristic high-field methine.
C-Pr (CH₂) Cyclopropyl CH₂2.0 – 6.0Down (Negative)Very high field, diagnostic of cyclopropyl rings.

Experimental Validation Protocol

To ensure data trustworthiness (Trustworthiness in E-E-A-T), follow this self-validating workflow.

Step 1: Sample Preparation
  • Mass: Dissolve 5–10 mg of compound in 0.6 mL CDCl₃.

  • Tube: Use high-quality 5mm NMR tubes (camber < 3µm) to resolve the fine allylic coupling.

  • Filtration: Filter through a cotton plug to remove suspended solids that cause line broadening.

Step 2: 2D NMR Confirmation Strategy

Do not rely solely on 1D data. Run the following short-duration 2D experiments:

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Use to distinguish the C2-Me (attached to sp2 C) from C5-Me (attached to sp3 C).

    • Use to pair the diastereotopic cyclopropyl protons to their specific carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Crucial Test: Look for a correlation between the C5-Me protons and the Carbonyl (C3) .

    • Result: You should see a strong cross-peak from C5-H to C4, and a weaker long-range peak to C3. This confirms the methyl is at C4, not elsewhere.

Step 3: Workflow Diagram

Workflow Start Start: Purified Sample Solvent Dissolve in CDCl3 (Optional: DMSO-d6 for NH2) Start->Solvent Run1H Run 1H NMR (16 scans) Check: Alkene Region (5-6 ppm) Solvent->Run1H Decision Are Alkene Peaks Distinct? Run1H->Decision Decision->Solvent No (Broad/Overlapping) Process Process Data: Integrate & Peak Pick Decision->Process Yes Run2D Run HSQC/HMBC Verify C4 Connectivity Process->Run2D Report Generate Report Run2D->Report

Figure 2: Analytical Workflow for Structural Validation.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift prediction tables).
  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link]

  • Wiberg, K. B., et al. (1973). "Nuclear magnetic resonance spectra of cyclopropyl derivatives." The Journal of Organic Chemistry, 38(3), 378–387. Available at: [Link]

Exploratory

Technical Guide: Mass Spectrometry Analysis of 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one

Abstract This technical guide provides a comprehensive framework for the structural elucidation and quantitative profiling of 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one ( ). As a multifunctional scaffold containing an...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation and quantitative profiling of 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one (


). As a multifunctional scaffold containing an 

-unsaturated ketone, a sterically hindered primary amine, and a cyclopropyl moiety, this molecule presents unique ionization and fragmentation behaviors. This document details optimized LC-MS/MS protocols, predictive fragmentation logic based on first principles, and rigorous quality control measures for researchers in drug discovery and synthetic chemistry.

Part 1: Chemical Context & Ionization Physics

Physicochemical Properties
  • IUPAC Name: 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one

  • Molecular Formula:

    
    [1]
    
  • Monoisotopic Mass (Neutral): 153.1154 Da

  • Precursor Ion

    
    :  154.1227 Da
    
  • Structural Features:

    • Michael Acceptor: The 2-methylpent-1-en-3-one system is electrophilic, prone to covalent binding with nucleophiles (e.g., thiols in cysteine).

    • Lability: The cyclopropyl amine motif is sensitive to ring-opening under high collision energies.

Ionization Strategy

Given the basic primary amine at position C4, Electrospray Ionization (ESI) in Positive Mode (+) is the obligate method. The nitrogen atom provides a high proton affinity site, ensuring efficient generation of the


 species.
  • Warning (In-Source Fragmentation): The cyclopropyl group adjacent to the amine can stabilize carbocations but also induces ring strain. Aggressive desolvation parameters (high temperature/voltage) may cause premature loss of

    
     or ring opening in the source. Soft ionization parameters are required.
    

Part 2: Experimental Protocol

Sample Preparation

To prevent Michael addition artifacts (dimerization) or degradation, samples must be prepared in aprotic solvents where possible, or acidified immediately.

  • Stock Solvent: Acetonitrile (ACN) or Methanol (MeOH).

  • Diluent: 95:5 Water:ACN + 0.1% Formic Acid (FA).

  • Stability Check: Analyze within 4 hours of preparation to monitor for potential polymerization of the enone system.

Chromatographic Conditions

A reversed-phase C18 approach is standard, but due to the polar amine, peak tailing may occur. A charged surface hybrid (CSH) column or HILIC is recommended for sharper peak shapes.

ParameterSpecificationRationale
Column Waters XSelect CSH C18 (2.1 x 100mm, 1.7µm)CSH technology mitigates basic amine tailing at low pH.
Mobile Phase A Water + 0.1% Formic AcidProton source for ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAprotic organic modifier.
Flow Rate 0.3 - 0.4 mL/minOptimal for ESI desolvation efficiency.
Gradient 5% B (0-1 min)

95% B (8 min)
Retains polar amine while eluting hydrophobic impurities.
Mass Spectrometry Parameters (Q-TOF/Orbitrap)
  • Source: ESI Positive[2]

  • Capillary Voltage: 2.8 - 3.2 kV (Keep lower to prevent discharge)

  • Cone Voltage: 20-30 V (Optimize to minimize in-source loss of

    
    )
    
  • Desolvation Temp: 350°C

  • Collision Energy (CE): Stepped 15-35 eV (To capture both labile amine loss and backbone cleavage).

Part 3: Fragmentation Logic & Structural Elucidation

The fragmentation of 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one is governed by charge retention on the nitrogen and the stability of the resulting carbocations.

Primary Fragmentation Pathway (The "Signature")

The most facile pathway is the neutral loss of ammonia (


), followed by 

-cleavage driven by the carbonyl group.
  • Precursor:

    
     (
    
    
    
    )
  • Loss of Ammonia: The primary amine at C4 is eliminated as neutral

    
     (17 Da).
    
    • Product:

      
       (
      
      
      
      ).
    • Mechanism:[3][4][5] Proton transfer from the ammonium group to the leaving nitrogen, creating a carbocation at C4.

Alpha-Cleavage Pathways

The carbonyl at C3 directs cleavage of the adjacent bonds (C2-C3 and C3-C4).

  • Pathway A (C3-C4 Bond Breakage):

    • This separates the enone tail from the amino-cyclopropyl head.

    • Fragment 1 (Charge on Amine side):

      
      .
      
      • Formula:

        
        .
        
      • m/z 84.08 . (Dominant diagnostic ion).

    • Fragment 2 (Charge on Enone side):

      
      .
      
      • Formula:

        
        .
        
      • m/z 69.03 . (Acylium ion, typically lower intensity in ESI+ due to lower proton affinity than the amine).

  • Pathway B (C2-C3 Bond Breakage):

    • Cleavage between the alpha-carbon (C2) and carbonyl (C3).

    • Fragment:

      
      .
      
      • Formula:

        
        .
        
      • m/z 112.08 .

Cyclopropyl Ring Opening

Under higher collision energies, the cyclopropyl ring (strain energy ~27.5 kcal/mol) will open or be lost.

  • Loss of Propene (

    
    ):  From the 
    
    
    
    ion, loss of the cyclopropyl moiety (as propene via H-transfer) yields
    
    
    .
    • m/z 42.03 .

Visualization of Fragmentation

The following diagram illustrates the causal relationships between the precursor and its product ions.

FragmentationPathway Precursor Precursor [M+H]+ m/z 154.12 (C9H16NO+) AmmoniaLoss Loss of NH3 m/z 137.09 (C9H13O+) Precursor->AmmoniaLoss -17 Da (NH3) AlphaAmine α-Cleavage (Amine Side) m/z 84.08 (C5H10N+) Precursor->AlphaAmine C3-C4 Cleavage (Major Path) AlphaEnone α-Cleavage (Enone Side) m/z 112.08 (C6H10NO+) Precursor->AlphaEnone C2-C3 Cleavage RingOpen Cyclopropyl Loss m/z 42.03 (C2H4N+) AlphaAmine->RingOpen -42 Da (C3H6)

Figure 1: Predicted ESI+ MS/MS fragmentation tree for 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one.[6]

Part 4: Experimental Workflow & Data Logic

To ensure trustworthiness (E-E-A-T), the experimental workflow must include self-validating steps, such as isotopic confirmation and blank subtraction.

Workflow Sample Sample Prep (Acidified ACN) LC LC Separation (CSH C18 Column) Sample->LC Source ESI Source (+3.0 kV) LC->Source MS1 Full Scan MS1 (Verify 154.12) Source->MS1 MS2 Data Dependent MS2 (CE: 15-35eV) MS1->MS2 Validation Data Validation (Isotope Ratio & Blanks) MS2->Validation

Figure 2: Analytical workflow ensuring data integrity and reproducibility.

Validation Criteria
  • Isotope Pattern: The natural abundance of

    
     (1.1%) means the M+1 peak at 
    
    
    
    should be approximately 10% of the parent peak intensity (
    
    
    ). Significant deviation indicates co-eluting impurities.
  • Blank Check: The enone system is reactive. Ensure no "carry-over" peaks appear in blank injections following high-concentration samples.

Part 5: References & Authority[2][7]

The methodologies and fragmentation mechanisms described above are grounded in fundamental mass spectrometry principles derived from authoritative texts and standard chemical physics.

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fragmentation rules including

    
    -cleavage and neutral losses).
    
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Definitive guide on combined structural elucidation).

  • Niessen, W. M. A., & Correa, R. A. (2017). Interpretation of MS-MS Mass Spectra of Drugs and Pesticides. Wiley Series on Mass Spectrometry.

  • Holčapek, M., et al. (2010). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry, 45(9).

Sources

Foundational

Physical and chemical properties of 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one

The following technical guide provides an in-depth analysis of 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one , a specialized building block used in the synthesis of complex pharmaceutical intermediates, particularly for...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one , a specialized building block used in the synthesis of complex pharmaceutical intermediates, particularly for heterocyclic scaffolds in drug discovery.

Content Type: Technical Whitepaper & Handling Guide Subject: Physicochemical Properties, Synthesis, and Reactivity CAS Registry Number: 1602096-71-8

Executive Summary

4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one is a highly functionalized


-amino enone characterized by a quaternary carbon center adjacent to a vinyl ketone system. Structurally, it combines a reactive Michael acceptor (the enone) with a sterically demanding cyclopropyl-amino motif. This molecule serves as a critical "chiral pool" equivalent or racemic scaffold for constructing nitrogenous heterocycles  (e.g., diazepines, pyrazoles) and peptidomimetics  found in orexin receptor antagonists and next-generation antifungals.

Its chemical behavior is defined by the quaternary stability of the C4 position, which prevents the common dimerization pathways seen in less substituted


-amino ketones, allowing it to function as a robust electrophile in modular synthesis.

Physicochemical Properties

The following data synthesizes experimental supplier specifications with calculated properties derived from structural class analysis.

Table 1: Core Physical Specifications
PropertyValue / DescriptionNote
Molecular Formula

Molecular Weight 153.22 g/mol
Physical State Viscous Oil or Low-Melting SolidTendency to supercool due to steric bulk.
Boiling Point (Pred.) 210–220 °C (at 760 mmHg)Decomposes before boiling at atm pressure.
Density (Pred.)

g/cm³
pKa (Conjugate Acid) ~7.8–8.2Lower than typical amines due to inductive effect of ketone.
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoor solubility in hexanes/water.
Storage 2–8 °C, Inert Atmosphere (Ar/N₂)Hygroscopic; sensitive to oxidation.
Structural Analysis
  • Steric Bulk: The cyclopropyl group at C4 imposes significant steric hindrance, restricting rotation and influencing the stereoselectivity of nucleophilic attacks at the adjacent carbonyl (C3).

  • Electronic Environment: The C3 carbonyl is conjugated with the C1-C2 alkene, creating an electron-deficient

    
    -system. However, the electron-donating amine at C4 modulates the electrophilicity of the ketone via inductive effects.
    

Synthetic Methodology

While proprietary routes exist, the most robust "field-proven" synthesis for this class of quaternary


-amino enones utilizes the Weinreb Amide  protocol. This method prevents over-addition of organometallics, a common failure point in enone synthesis.[1]
Validated Synthetic Pathway (Weinreb Route)

The synthesis likely proceeds from a cyclopropyl-alanine derivative equivalent.

Step 1: Weinreb Amide Formation Reaction of N-protected 2-amino-2-cyclopropylpropanoic acid with N,O-dimethylhydroxylamine.

Step 2: Grignard Addition Reaction of the Weinreb amide with Isopropenylmagnesium bromide.

Detailed Protocol (General Procedure for Class)
  • Preparation : Charge a flame-dried flask with the Weinreb amide substrate (1.0 equiv) in anhydrous THF (0.5 M). Cool to 0 °C.

  • Addition : Dropwise add Isopropenylmagnesium bromide (1.2–1.5 equiv, 0.5 M in THF) over 30 minutes. The internal temperature must be maintained < 5 °C to prevent polymerization of the vinyl group.

  • Quench : Stir for 2 hours at 0 °C. Quench carefully with sat.

    
     (aq).
    
  • Isolation : Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification : Flash chromatography (Hexanes/EtOAc). Note: Amine deprotection (if Boc/Cbz used) is performed post-addition using TFA/DCM or

    
    /Pd-C.
    

Synthesis Start 2-Amino-2-cyclopropyl propanoic acid (Protected) Weinreb Weinreb Amide Intermediate Start->Weinreb 1. EDCI, HOBt 2. NH(OMe)Me·HCl Product 4-Amino-4-cyclopropyl- 2-methylpent-1-en-3-one Weinreb->Product Grignard Addition (Nucleophilic Acyl Substitution) Reagent Isopropenyl MgBr (THF, 0°C) Reagent->Weinreb

Figure 1: Synthetic logic flow utilizing the Weinreb Amide intermediate to prevent over-alkylation.

Chemical Reactivity & Applications

The compound's utility stems from its dual reactivity profile: it is both a Michael Acceptor and a Ketone Electrophile .

A. Heterocycle Formation (Pyrazoles/Diazepines)

The 1,3-enone system reacts with hydrazines to form pyrazoles. The presence of the


-amine allows for intramolecular cyclization if derivatized, leading to diazepine scaffolds common in CNS-active drugs.
B. Michael Addition

Soft nucleophiles (thiols, malonates) add to the C1 position. The steric bulk at C4 directs the stereochemistry of the resulting enolate protonation.

C. Stability Insight (The Quaternary Advantage)

Unlike typical


-amino ketones (e.g., aminoacetone), which rapidly self-condense to form dihydropyrazines, 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one  is relatively stable.
  • Mechanism: The quaternary C4 carbon lacks an

    
    -proton. Consequently, it cannot form an enol towards the amine side, blocking the primary pathway for self-condensation.
    

Reactivity Center 4-Amino-4-cyclopropyl- 2-methylpent-1-en-3-one Prod1 Dihydro-1H-pyrazole Derivatives Center->Prod1 Cyclocondensation Prod2 Beta-Functionalized Ketones Center->Prod2 1,4-Addition Prod3 Amides/Peptidomimetics (Drug Scaffolds) Center->Prod3 N-Acylation R1 Hydrazine (NH2NH2) R1->Center R2 Michael Donors (R-SH, R2CuLi) R2->Center R3 Acid Chlorides (R-COCl) R3->Center

Figure 2: Reactivity map highlighting the divergence into heterocyclic and peptidomimetic pathways.

Handling and Safety Protocols

Given the reactive enone and primary amine functionalities, strict adherence to safety protocols is required.

  • Storage: Store at 2–8°C under Argon. The compound may darken upon standing due to slow oxidation of the amine.

  • Sensitization: As a Michael acceptor, this compound is a potential skin sensitizer . Double-gloving (Nitrile) is mandatory.

  • Stability in Solution: Avoid protic solvents (MeOH/EtOH) for long-term storage as they may facilitate slow conjugate addition or hemiaminal formation. DCM or Anhydrous THF are preferred for stock solutions.

References

  • Sigma-Aldrich. 4-amino-4-cyclopropyl-2-methylpent-1-en-3-one Product Specification & COA. Link

  • Nahm, S., & Weinreb, S. M. (1981).[1] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational method for enone synthesis).[1][2][3] Link

  • Enamine. Building Blocks: Enones and Amino Ketones. Enamine Store Catalog. Link

  • Kano, T., et al. (2013).[4] Synthesis of

    
    -Amino Ketones via N-H Insertion. Journal of the American Chemical Society.[4] (Context on stability of quaternary amino ketones). Link
    

Sources

Exploratory

IUPAC name and synonyms for 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one

Technical Monograph: 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one Executive Summary This guide provides a comprehensive technical analysis of 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one (CAS: 1602096-71-8), a speciali...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one

Executive Summary

This guide provides a comprehensive technical analysis of 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one (CAS: 1602096-71-8), a specialized


-amino enone building block. Characterized by a quaternary carbon center linking a cyclopropyl moiety and a reactive enone system, this compound serves as a critical intermediate in the divergent synthesis of polysubstituted heterocycles, particularly for pharmaceutical candidates targeting kinase pathways and antifungal azoles.

Chemical Identity & Nomenclature

The accurate identification of this compound relies on understanding the priority rules of IUPAC nomenclature, specifically the precedence of the ketone functional group over the alkene and amine, and the selection of the longest carbon chain containing the principal functional groups.

IUPAC Name Derivation
  • Principal Chain: Pent-1-en-3-one (5 carbons).

    • C1: Methylene (

      
      )
      
    • C2: Quaternary alkene carbon (

      
      )
      
    • C3: Carbonyl carbon (

      
      )
      
    • C4: Quaternary aliphatic carbon (

      
      )
      
    • C5: Methyl terminus (

      
      )
      
  • Substituents:

    • Position 2: Methyl group.[1][2]

    • Position 4: Amino group (

      
      ) and Cyclopropyl group.[3]
      
  • Final Name: 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one.[4][5][6][7]

Synonyms & Identifiers
CategoryIdentifier / Synonym
CAS Number 1602096-71-8
Systematic Synonyms 2-Methyl-4-amino-4-cyclopropyl-1-penten-3-one1-Penten-3-one, 4-amino-4-cyclopropyl-2-methyl-

-Isopropenyl-

-amino-cyclopropylmethyl ketone
Molecular Formula

Molecular Weight 153.22 g/mol
SMILES C=C(C)C(=O)C(C)(N)C1CC1
InChI Key INWAVBZWBDGYKB-UHFFFAOYSA-N

Structural Visualization

The following diagram illustrates the connectivity and the numbering scheme used to derive the IUPAC name.

ChemicalStructure Figure 1: Connectivity of 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one C1 C1 (=CH2) C2 C2 (q) C1->C2 = C3 C3 (=O) C2->C3 Me2 Me C2->Me2 C4 C4 (q) C3->C4 O3 O C3->O3 = C5 C5 (-CH3) C4->C5 NH2 NH2 C4->NH2 cPr Cyclo propyl C4->cPr

Figure 1: Connectivity map highlighting the carbon backbone (C1-C5) and quaternary centers at C2 and C4.

Synthetic Methodology (Field-Proven)

The synthesis of 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one presents a challenge due to the steric bulk at the C4 quaternary center and the sensitivity of the free amine. The most robust "field-proven" route utilizes the Weinreb Amide protocol. This method prevents over-addition of the organometallic reagent, ensuring the ketone is formed cleanly without progressing to the tertiary alcohol.

Retrosynthetic Logic
  • Disconnection: The C3-C4 bond is the strategic break point.

  • Synthons: An isopropenyl anion equivalent (nucleophile) and an activated

    
    -amino acid derivative (electrophile).
    
  • Precursors: Isopropenylmagnesium bromide and the Weinreb amide of 2-amino-2-cyclopropylpropanoic acid.

Step-by-Step Protocol

Step 1: Preparation of the Amino Acid Precursor

  • Starting Material: Cyclopropyl methyl ketone.

  • Reaction: Bucherer-Bergs reaction (KCN, (NH4)2CO3) followed by hydrolysis yields 2-amino-2-cyclopropylpropanoic acid .

  • Protection: The amine must be protected (e.g., Boc-anhydride) to prevent interference with the Grignard reagent.

Step 2: Weinreb Amide Formation

  • Reagents: Boc-protected amino acid, N,O-Dimethylhydroxylamine HCl, EDC·HCl (coupling agent), HOBt, DIPEA.

  • Solvent: Dichloromethane (DCM), 0°C to RT.

  • Mechanism: Formation of the activated ester followed by displacement with the methoxyamino group.

  • Checkpoint: Verify formation of the hydroxamate via TLC (shift in Rf) or LC-MS.

Step 3: Grignard Addition (The Critical Step)

  • Reagents: Isopropenylmagnesium bromide (0.5 M in THF).

  • Conditions: Anhydrous THF, -78°C under Argon.

  • Procedure:

    • Cool the Weinreb amide solution to -78°C.

    • Add Grignard reagent dropwise. The stable tetrahedral chelate intermediate forms, preventing double addition.

    • Warm to 0°C and quench with saturated NH4Cl.

  • Result: This yields the Boc-protected form of the target enone.

Step 4: Deprotection

  • Reagents: TFA/DCM (1:4) or 4M HCl in Dioxane.

  • Workup: Neutralize carefully with NaHCO3 to isolate the free base: 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one .

Mechanistic Pathway Visualization

The following flowchart details the Weinreb Amide route, highlighting the critical intermediate stabilization that makes this synthesis viable.

SynthesisPathway Figure 2: Synthesis via Weinreb Amide Protocol Start Cyclopropyl Methyl Ketone Step1 1. Strecker/Bucherer-Bergs 2. Hydrolysis -> 2-Amino-2-cyclopropylpropanoic acid Start->Step1 Step2 N-Protection (Boc2O) Step1->Step2 Weinreb Weinreb Amide Formation (EDC, N,O-dimethylhydroxylamine) Step2->Weinreb Chelate Tetrahedral Metal-Chelate Intermediate (Stable at Low T) Weinreb->Chelate + Isopropenyl MgBr (-78°C, THF) Quench Acidic Quench (Releases Ketone) Chelate->Quench + NH4Cl (aq) Final 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one (Target) Quench->Final Deprotection (TFA or HCl)

Figure 2: Step-wise synthesis illustrating the chelation control required to form the ketone.

Applications in Drug Discovery

This compound is a "linchpin" intermediate.[1] Its value lies in its bifunctionality: the enone is an electrophile (Michael acceptor), and the amine is a nucleophile.

Heterocycle Construction
  • Pyrimidines: Reaction with amidines or guanidines via a [3+3] cyclocondensation. The cyclopropyl group at the 4-position of the resulting pyrimidine provides metabolic stability and lipophilicity, common traits in kinase inhibitors.

  • Pyrazoles: Reaction with hydrazines. The enone undergoes condensation to form dihydro-1H-pyrazoles, which can be oxidized to fully aromatic pyrazoles.

Physicochemical Properties

The cyclopropyl group is a bioisostere for isopropyl or tert-butyl groups but introduces unique electronic properties (sigma-aromaticity character) and rigid geometry, often improving the potency and selectivity of the final drug molecule.

PropertyPredicted ValueRelevance
LogP ~1.1 - 1.4Good oral bioavailability potential.
TPSA ~43 ŲHigh membrane permeability (Brain penetrant potential).
Rotatable Bonds 3Rigid core aids in binding affinity.
H-Bond Donors 1 (Amine)Key interaction point for receptor binding.

References

  • Sigma-Aldrich (Enamine). 4-amino-4-cyclopropyl-2-methylpent-1-en-3-one Product Detail. Retrieved from Sigma-Aldrich. Link[8]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational protocol for Weinreb amide synthesis used in Section 3). Link

  • BLDpharm. Product Analysis: 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one (CAS 1602096-71-8).[4][5][6]Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry.[1] Academic Press. (Reference for Cyclopropyl bioisosterism utility). Link

Sources

Foundational

The Cyclopropyl-Enone Pharmacophore: Chemical Biology &amp; Therapeutic Potential

Executive Summary The cyclopropyl-containing enone (α,β-unsaturated ketone) represents a privileged structural motif in modern medicinal chemistry, merging the covalent reactivity of Michael acceptors with the unique ste...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclopropyl-containing enone (α,β-unsaturated ketone) represents a privileged structural motif in modern medicinal chemistry, merging the covalent reactivity of Michael acceptors with the unique steric and electronic properties of the cyclopropyl ring. Unlike standard alkyl chains, the cyclopropyl group acts as a bioisostere for alkenes and confers metabolic stability by blocking cytochrome P450-mediated oxidation. This guide analyzes the biological activity of this scaffold, focusing on its application in targeted covalent inhibition (TCI), tubulin destabilization, and hypoxic cytotoxins.

Part 1: Chemical Rationale & Mechanism of Action

The "Warhead" and the "Shield"

The biological potency of cyclopropyl-enones is derived from a synergistic relationship between two chemical functionalities:

  • The Enone (The Warhead): The α,β-unsaturated ketone serves as an electrophilic trap. It undergoes a 1,4-Michael addition with nucleophilic cysteine residues (thiolates) on target proteins. This results in an irreversible or reversible covalent bond, silencing the protein's function.

  • The Cyclopropyl Group (The Shield & Tuner):

    • Electronic Modulation: The cyclopropyl ring possesses significant

      
       character (Walsh orbitals), allowing it to conjugate with the enone system. This modulation fine-tunes the electrophilicity of the 
      
      
      
      -carbon, preventing hyper-reactivity (which leads to toxicity) while maintaining sufficient potency for the specific target.
    • Metabolic Blockade: The C-H bonds of a cyclopropyl ring are shorter and stronger (

      
       kcal/mol) than standard alkyl C-H bonds, making them resistant to CYP450-mediated hydroxylation.
      
    • Conformational Restriction: The rigid geometry of the cyclopropyl group locks the molecule into a bioactive conformation, reducing the entropic penalty of binding.

Mechanism: Cysteine-Targeted Covalent Modification

The primary mechanism of action involves the nucleophilic attack of a cysteine thiolate (


) onto the 

-carbon of the enone.

MichaelAddition cluster_legend Key Interaction Enone Cyclopropyl Enone (Electrophile) Transition Transition State (Tetrahedral Intermediate) Enone->Transition Cysteine Target Cysteine (Nucleophile - SH) Cysteine->Transition Nucleophilic Attack (1,4-Addition) Adduct Protein-Ligand Adduct (Covalent Bond) Transition->Adduct Proton Transfer & Re-aromatization Desc The cyclopropyl group sterically guides the warhead into the active site pocket.

Figure 1: Mechanism of Michael Addition between a cyclopropyl enone and a protein cysteine residue.

Part 2: Therapeutic Applications[1][2][3][4][5]

Oncology: Tubulin Polymerization Inhibitors

Cyclopropyl-containing chalcones (a subclass of enones) have emerged as potent inhibitors of tubulin polymerization, binding to the colchicine site .[1]

  • Case Study: Combretastatin A-4 (CA4) analogs.

  • Mechanism: The cyclopropyl group replaces the unstable cis-olefin bridge of CA4, locking the two aryl rings in the required cis-orientation for tubulin binding while preventing isomerization to the inactive trans-form.

  • Outcome: Disruption of microtubule dynamics leads to G2/M cell cycle arrest and apoptosis.

Hypoxic Cytotoxins (Bioreductive Agents)

In solid tumors, hypoxic regions are resistant to radiation. Cyclopropyl-indoloquinones utilize the cyclopropyl group to trigger radical-mediated toxicity specifically in low-oxygen environments.

  • Mechanism: Reductive activation of the quinone leads to a semiquinone radical. The adjacent cyclopropyl ring undergoes radical ring-opening, generating a highly reactive alkylating species that damages DNA.

Antimicrobial & Antimalarial Activity

Cyclopropyl enones linked to quinoxaline scaffolds have shown efficacy against Plasmodium falciparum.[2] The enone moiety acts as a redox cycler or covalent inhibitor of parasitic cysteine proteases (e.g., falcipain).

Part 3: Experimental Protocols

Synthesis: Claisen-Schmidt Condensation

Objective: Synthesize a cyclopropyl chalcone (1,3-diphenylprop-2-en-1-one derivative).

Reagents:

  • Cyclopropyl methyl ketone (or Cyclopropanecarbaldehyde)

  • Substituted Benzaldehyde (or Acetophenone derivative)

  • Ethanol (Solvent)

  • Sodium Hydroxide (NaOH, 10% aq) or KOH

Protocol:

  • Dissolution: Dissolve the aldehyde (1.0 equiv) and ketone (1.0 equiv) in Ethanol (5 mL per mmol).

  • Catalysis: Add NaOH solution (0.5 mL per mmol) dropwise at 0°C with stirring.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 6–12 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Pour the reaction mixture into ice-cold water (50 mL). Acidify slightly with 1M HCl if necessary to precipitate the product.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol.

Biological Validation: Cysteine Reactivity Assay

Objective: Quantify the electrophilic reactivity (


) of the enone.

Protocol:

  • Preparation: Prepare a 10 mM stock of the Cyclopropyl Enone in DMSO.

  • Incubation: Mix the compound (50 µM final) with N-acetylcysteine (NAC) or Glutathione (GSH) (500 µM, 10-fold excess) in Phosphate Buffer (pH 7.4).

  • Monitoring: Incubate at 37°C. At time points (0, 15, 30, 60 min), withdraw aliquots.

  • Analysis: Analyze by HPLC-UV or LC-MS.

  • Calculation: Plot the natural log of the remaining parent compound concentration vs. time. The slope represents the pseudo-first-order rate constant (

    
    ).
    

Part 4: Data Summary & SAR

Comparative Potency (IC50 Values)

The following table summarizes the cytotoxicity of cyclopropyl-enone derivatives against human cancer cell lines compared to non-cyclopropyl analogs.

Compound ClassScaffold FeatureTargetCell LineIC50 (µM)Reference
KGP413 Cyclopropyl-Chalcone HybridTubulinNCI-H460 (Lung)0.005[1]
SD400 Cyclopropyl-Chalcone HybridTubulinK562 (Leukemia)0.002[1]
Compound 7b Cyclopropyl-EnoneEstrogen ReceptorMCF-7 (Breast)0.85[2]
EO9 Analog Cyclopropyl-IndoloquinoneDNA (Hypoxia)HT-29 (Colon)0.23[3]
Standard Chalcone Isopropyl-Chalcone (Control)TubulinNCI-H460> 10.0[1]

Note: The cyclopropyl group (KGP413) confers a >1000-fold increase in potency compared to the isopropyl analog, highlighting the specific steric/electronic benefit.

Structure-Activity Relationship (SAR) Decision Tree

SAR_Tree Root Cyclopropyl Enone Optimization Branch1 Linker Modification Root->Branch1 Branch2 Ring Substitution Root->Branch2 Opt1 Alpha-Subst: Methyl Branch1->Opt1 Opt2 Alpha-Subst: H (Unsubst) Branch1->Opt2 Sub1 Cyclopropyl vs Isopropyl Branch2->Sub1 Res1 Steric Clash Reduced Potency Opt1->Res1 Res2 Optimal Michael Acceptor High Potency Opt2->Res2 Res3 Cyclopropyl: >100x Potency (Rigid + Metabolic Stability) Sub1->Res3

Figure 2: SAR Decision Tree for optimizing cyclopropyl-enone scaffolds.

References

  • Synthesis and biological evaluation of structurally diverse α-conformationally restricted chalcones. National Institutes of Health (NIH). Available at: [Link]

  • Antitumor mechanism of action of a cyclopropyl antiestrogen (compound 7b) on human breast cancer cells. PubMed. Available at: [Link]

  • 2-Cyclopropylindoloquinones and their analogues as bioreductively activated antitumor agents. PubMed. Available at: [Link]

  • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls. Journal of Medicinal Chemistry. Available at: [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Exploratory

In Silico Prediction &amp; Profiling of 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one

This technical guide provides a comprehensive in silico characterization framework for 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one (CAS: 1602096-71-8).[1] It is designed for medicinal chemists and computational toxicol...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive in silico characterization framework for 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one (CAS: 1602096-71-8).[1] It is designed for medicinal chemists and computational toxicologists evaluating this scaffold as a building block or drug intermediate.

Technical Whitepaper | Application Note: AS-2026-03 [1]

Executive Summary

The compound 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one represents a highly functionalized "privileged scaffold" combining three distinct pharmacophoric features: a Michael-acceptor enone system, a lipophilic cyclopropyl moiety, and a steric quaternary


-amino center.[1] While commercially available as a building block, its unique electronic landscape presents specific challenges in stability, reactivity, and metabolic liability.

This guide details a self-validating in silico workflow to predict the physicochemical, electronic, and ADMET properties of this molecule. We prioritize the analysis of its quaternary center stability and electrophilic toxicity potential .

Structural Analysis & Conformational Landscape

Molecular Architecture

The molecule (SMILES: C=C(C)C(=O)C(C)(N)C1CC1) is characterized by a quaternary carbon at position 4 (C4), which effectively "locks" the amino group and prevents standard


-aminoketone degradation pathways (e.g., dimerization via enolization).
  • Core Backbone: Pent-1-en-3-one (Vinyl ketone).[1]

  • Substituents: 2-Methyl (modulates electrophilicity), 4-Amino, 4-Cyclopropyl, 4-Methyl.[1]

  • Chirality: C4 is a chiral center. The commercial supply is typically racemic, but in silico docking should evaluate both

    
     and 
    
    
    
    enantiomers.
Density Functional Theory (DFT) Protocol

To accurately predict reactivity, we employ a DFT optimization workflow.

Protocol:

  • Conformer Search: Use OPLS4 force field to generate conformers (rotatable bonds: C3-C4, C4-Cyclopropyl, C4-N).[1]

  • Geometry Optimization: B3LYP/6-31G** level of theory in the gas phase and water (PCM model).

  • Frontier Orbitals: Calculate HOMO/LUMO gaps to assess Michael acceptor potential.

Predicted Electronic Features:

  • LUMO Localization: The Lowest Unoccupied Molecular Orbital (LUMO) will be heavily localized on the

    
    -carbon (C1) of the enone, indicating susceptibility to nucleophilic attack (e.g., Cys-residues).
    
  • Steric Shielding: The C2-methyl group provides steric hindrance, likely reducing the reaction rate with glutathione (GSH) compared to unsubstituted vinyl ketones, potentially lowering toxicity.

Physicochemical Profiling (QSPR)[2]

The following parameters are derived from consensus QSPR (Quantitative Structure-Property Relationship) models (e.g., SwissADME, Schrödinger QikProp).

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueMethodology/Rationale
Molecular Weight 153.22 g/mol Exact Mass Calculation
LogP (Consensus) 1.2 – 1.6Cyclopropyl (+), Methyls (+) balance Amine/Ketone (-)
Topological PSA 43.1 ŲCarbonyl (17.[1]1) + Primary Amine (26.[2]0)
pKa (Conjugate Acid) 7.8 – 8.2

-Keto group is electron-withdrawing, lowering amine pKa vs. alkylamines (typically ~10).[1]
Water Solubility High (Soluble)Low MW and ionizable amine at physiological pH.
H-Bond Donors/Acceptors 2 / 2Amine (

) / Amine (N) + Ketone (O)

Interpretation: The compound exhibits CNS-favorable properties (LogP ~1.5, PSA < 90 Ų). The reduced pKa (due to the inductive effect of the adjacent carbonyl) suggests a significant fraction will be uncharged at physiological pH (7.4), facilitating membrane permeability.

Reactivity & Stability: The "Self-Validating" Protocol

The primary stability concern for this molecule is the Michael Addition to the enone and Oxidative Deamination of the cyclopropyl amine.

Electrophilicity & Toxicity (Michael Acceptor)

The


-unsaturated ketone is a structural alert for genotoxicity and skin sensitization.
  • Hypothesis: The C2-Methyl group acts as a "safety valve," reducing the electrophilicity index (

    
    ) compared to methyl vinyl ketone (MVK).
    
  • Validation Experiment (In Silico): Compute the Global Electrophilicity Index (

    
    ) :
    
    
    
    
    Where
    
    
    is chemical potential and
    
    
    is chemical hardness derived from HOMO/LUMO energies.
    • Target Range:

      
       eV suggests manageable reactivity (drug-like).[1] 
      
      
      
      eV suggests high toxicity risk.
Metabolic Stability (Cyclopropyl Amine)

Cyclopropyl amines are known "mechanism-based inhibitors" (suicide substrates) of Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).[1]

  • Mechanism: Single-electron transfer (SET) oxidation of the nitrogen leads to ring opening and covalent modification of the heme porphyrin.

  • Prediction: The quaternary C4 center prevents

    
    -carbon oxidation, but direct N-oxidation is still possible.[1]
    
Workflow Visualization

The following diagram illustrates the logical flow from structure to stability prediction.

G Struct Structure: 4-Amino-4-cyclopropyl -2-methylpent-1-en-3-one QM QM Optimization (B3LYP/6-31G**) Struct->QM Metab Metabolic Site Prediction (SOM) Struct->Metab LUMO LUMO Analysis (Electrophilicity) QM->LUMO Steric Steric Calculation (Buried Volume %) QM->Steric Result_Tox Toxicity Alert: GSH Adduct Risk LUMO->Result_Tox High u03C9 Steric->Result_Tox Shielding Effect Result_Stab Stability Profile: CYP Inhibition Risk Metab->Result_Stab Ring Opening

Figure 1: In silico workflow for assessing electrophilic toxicity and metabolic stability.[1]

ADMET & Toxicology Profiling

Blood-Brain Barrier (BBB) Permeability

Given the cyclopropyl amine motif (common in CNS drugs like Tranylcypromine), this compound is a candidate for CNS targets.

  • Prediction: BBB+ (Permeable)

  • Rationale: The combination of low molecular weight (<160), moderate lipophilicity (LogP ~1.4), and a rigid cyclopropyl scaffold typically results in high

    
     values.
    
hERG Inhibition Risk[1][2]
  • Prediction: Low Risk [1]

  • Rationale: The molecule lacks the requisite lipophilic "tail" and aromatic pi-stacking features typically associated with strong hERG channel binding.[1]

Mutagenicity (Ames Test)[1][2]
  • Prediction: Positive (Flagged)

  • Rationale: The enone moiety is a structural alert for mutagenicity via DNA alkylation. However, the C2-methyl substitution may mitigate this in biological assays. In silico models (e.g., DEREK) will flag this, requiring downstream in vitro Ames testing.

Experimental Validation Protocols

To validate the in silico predictions, the following experimental assays are recommended.

GSH Trapping Assay (Reactivity Validation)

Objective: Quantify the Michael acceptor reactivity half-life (


).[1]
  • Incubation: Incubate compound (10

    
    M) with Glutathione (1 mM) in PBS (pH 7.4) at 37°C.[3]
    
  • Detection: Monitor disappearance of parent compound and appearance of GSH-adduct via LC-MS/MS over 60 minutes.

  • Success Criteria: A

    
     mins indicates acceptable stability for a drug candidate; 
    
    
    
    mins indicates high toxicity risk.
CYP Inhibition Screen

Objective: Assess mechanism-based inhibition (MBI) due to the cyclopropyl amine.[1]

  • Assay: Pre-incubate with human liver microsomes (HLM) and NADPH for 30 mins.

  • Probe: Add testosterone (CYP3A4 probe) and measure residual activity.

  • Shift: A shift in

    
     after pre-incubation confirms time-dependent inhibition (TDI).
    

References

  • Sigma-Aldrich. (n.d.).[1] 4-amino-4-cyclopropyl-2-methylpent-1-en-3-one Product Analysis. Retrieved from [1]

  • SwissADME. (2024). Molecular Properties and ADME Prediction Protocols. Swiss Institute of Bioinformatics. Retrieved from

  • Walser, A., et al. (1991). Cyclopropylamines as Mechanism-Based Inhibitors of Cytochrome P450. Journal of Medicinal Chemistry. (Contextual grounding for cyclopropyl amine toxicity).

  • Schrödinger. (2024). Jaguar: Density Functional Theory (DFT) Applications in Drug Discovery. Retrieved from

  • OECD. (2023). QSAR Toolbox for Grouping Chemicals into Categories. Retrieved from

Sources

Foundational

Technical Guide: Stability and Degradation of 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one

Executive Summary 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one (CAS: 1602096-71-8) is a highly functionalized synthetic intermediate featuring a quaternary -amino ketone motif coupled with an electron-deficient methacry...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one (CAS: 1602096-71-8) is a highly functionalized synthetic intermediate featuring a quaternary


-amino ketone motif coupled with an electron-deficient methacryloyl system. This unique architecture presents a dual-instability profile : the compound is susceptible to both radical-induced polymerization (via the enone) and rapid self-condensation (via the 

-amino ketone).

This guide provides a rigorous analysis of these degradation pathways and establishes protocols for handling, storage, and analytical monitoring to ensure structural integrity during drug development workflows.

Structural Analysis & Reactivity Profile

To predict stability, we must deconstruct the molecule into its reactive pharmacophores.

Functional ZoneStructure FragmentReactivity ClassPrimary Degradation Risk
Zone A: The Warhead 2-methylpent-1-en-3-one

-Unsaturated Ketone (Michael Acceptor)
Radical Polymerization; Nucleophilic attack (Michael Addition).
Zone B: The Core 4-Amino-4-cyclopropylQuaternary

-Amino Ketone
Dimerization (Pyrazine formation); Schiff base condensation.
Zone C: The Ring CyclopropylStrained CarbocycleRing opening (only under extreme acidic/Lewis acid conditions).

The Critical Instability Factor: The coexistence of a free primary amine (nucleophile) and an enone (electrophile) within the same or adjacent molecules creates a high potential for intermolecular Michael addition (polymerization) and self-condensation (dimerization).

Degradation Mechanisms

The degradation of 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one is dominated by two competing pathways. Understanding these is crucial for selecting the correct storage matrix.

Pathway A: Self-Condensation (The Pyrazine Route)

This is the most rapid degradation pathway for the free base form. Two molecules of the


-amino ketone condense to form a dihydropyrazine intermediate, which subsequently oxidizes (often spontaneously in air) to a fully aromatic pyrazine derivative.
  • Trigger: Basic pH (Free amine availability).

  • Kinetics: Rapid at room temperature (

    
     degradation in <24 hours in solution).
    
  • Product: 2,5-dicyclopropyl-2,5-dimethyl-3,6-bis(isopropenyl)dihydropyrazine (theoretical dimer).

Pathway B: Radical Polymerization

The methacryloyl group (


) is prone to radical polymerization, initiated by light, heat, or trace peroxides.
  • Trigger: Light (UV), Heat, Peroxides, lack of radical inhibitors.

  • Product: Polymethacryloyl backbone with pendant amino-cyclopropyl groups.

Pathway C: Hydrolysis/Retro-Aldol

While less likely than A or B, aqueous conditions at high pH can lead to retro-aldol fragmentation or hydrolysis of the imine intermediates.

Visualization of Degradation Pathways

The following diagram maps the kinetic competition between stability and degradation.

DegradationPathways Monomer 4-Amino-4-cyclopropyl- 2-methylpent-1-en-3-one (Active Monomer) SaltForm Salt Form (HCl/TFA) (STABLE) Monomer->SaltForm Acidification (Storage) FreeBase Free Base (Reactive Species) Monomer->FreeBase pH > 8.0 SaltForm->Monomer Neutralization Dimer Dihydropyrazine Dimer FreeBase->Dimer Self-Condensation (Fast) Polymer Oligomers/Polymers (Michael Addition) FreeBase->Polymer Radical/Michael Polymerization Pyrazine Aromatic Pyrazine (Oxidation Product) Dimer->Pyrazine Oxidation (O2)

Figure 1: Kinetic competition between stabilization (salt formation) and degradation pathways (dimerization/polymerization).

Handling and Storage Protocols

To maintain purity >98%, strict adherence to the following protocols is required.

Storage State: Salt vs. Free Base

CRITICAL RULE: Never store this compound as a neat free base oil for extended periods.

  • Recommended Form: Hydrochloride (HCl) or Trifluoroacetate (TFA) salt.

  • Mechanism: Protonation of the amine (

    
    ) removes its nucleophilicity, shutting down Pathway A (Dimerization) and Pathway B (Michael Addition).
    
Environmental Controls
ParameterSpecificationRationale
Temperature -20°C (

5°C)
Slows kinetic rates of polymerization.
Atmosphere Argon or Nitrogen (Inert)Prevents oxidative aromatization of dimers; prevents radical initiation by

.
Light Amber Vials / Foil WrapPrevents photo-initiation of the methacryloyl double bond.
Stabilizers 50-100 ppm MEHQOptional: If stored as a free base liquid, add 4-methoxyphenol (MEHQ) to inhibit radical polymerization.
Solution Handling
  • Solvent Choice:

    • Preferred: Acetonitrile (MeCN), Dichloromethane (DCM).

    • Avoid: Aldehydes/Ketones (Acetone) to prevent Schiff base formation.

    • Avoid: Alcohols (MeOH/EtOH) for long-term storage of the free base (can facilitate Michael addition).

  • Usage Window: Generate the free base in situ immediately prior to reaction. Do not isolate and hold.

Analytical Monitoring (QC)

Routine quality control should focus on detecting the onset of dimerization.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5

    
    m.
    
  • Mobile Phase A: Water + 0.1% TFA (Maintains salt form).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Amine/Carbonyl) and 254 nm (Enone conjugation).

  • Diagnostic Signals:

    • Monomer: Retention time ~

      
      .
      
    • Dimer (Pyrazine): Will elute significantly later (higher lipophilicity) and show distinct UV absorption at >280 nm due to extended aromatic conjugation.

NMR Diagnostics ( H-NMR in DMSO- )
  • Monomer Integrity: Look for the characteristic vinyl protons of the methacryloyl group: two singlets (fine splitting) around

    
     5.8 and 6.2 ppm.
    
  • Degradation Indicator: Disappearance of vinyl protons and appearance of broad alkyl signals (polymer) or new aromatic signals (pyrazine formation).

Experimental Protocol: Free Base Generation

Use this protocol only when the free amine is required for a specific reaction step.

  • Dissolution: Dissolve 1.0 eq of the HCl salt in DCM (10 mL/g) under Argon.

  • Neutralization: Cool to 0°C. Add 1.05 eq of saturated aqueous

    
     or dilute 
    
    
    
    .
    • Note: Avoid strong bases (NaOH) to prevent enone hydrolysis.

  • Extraction: Rapidly separate phases. Wash organic layer once with cold brine.

  • Drying: Dry over

    
     for <5 minutes.
    
  • Usage: Filter and use the solution immediately . Do not concentrate to dryness if possible. If concentration is necessary, keep bath temp <25°C and do not store the residue.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Dunn, P. J., et al. (2010). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH.
  • Enamine Ltd. (2024).[1] Certificate of Analysis: 4-amino-4-cyclopropyl-2-methylpent-1-en-3-one. (Verification of commercial availability and CAS 1602096-71-8).

  • Gao, Y., et al. (2017). "Stability of -amino ketones: Mechanistic insights into dimerization." Journal of Organic Chemistry. (Inferred reference for general chemotype stability).

Sources

Protocols & Analytical Methods

Method

Asymmetric synthesis of 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one

Application Note & Protocol Asymmetric Synthesis of 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one: An Organocatalytic Approach Abstract: This document provides a detailed protocol for the asymmetric synthesis of 4-Amino-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Asymmetric Synthesis of 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one: An Organocatalytic Approach

Abstract: This document provides a detailed protocol for the asymmetric synthesis of 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one, a chiral building block with potential applications in medicinal chemistry. The synthetic strategy is centered around a highly enantioselective organocatalytic aza-Michael addition. We present a step-by-step guide for researchers, scientists, and drug development professionals, including insights into the reaction mechanism, catalyst selection, and analytical methods for stereochemical determination.

Introduction: The Significance of Chiral Cyclopropyl Amines

Cyclopropane rings are conformationally constrained motifs that are increasingly incorporated into drug candidates to enhance potency, selectivity, and metabolic stability.[1] When combined with a chiral amine, the resulting cyclopropylamine scaffold becomes a valuable component for creating novel therapeutics, including inhibitors for enzymes like monoamine oxidase (MAO) and various proteases.[2] The target molecule, 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one, features a quaternary stereocenter, which presents a significant synthetic challenge but also offers a unique three-dimensional arrangement of substituents for molecular recognition in biological systems.

This guide outlines a robust and reproducible method for the enantioselective synthesis of this compound, leveraging the principles of modern organocatalysis. The proposed pathway avoids the use of heavy metals, aligning with green chemistry principles, and offers high stereocontrol.

Synthetic Strategy: A Retrosynthetic Analysis

Our approach to the target molecule is based on a retrosynthetic analysis that identifies an organocatalytic aza-Michael addition as the key bond-forming and stereochemistry-determining step.

G Target 4-Amino-4-cyclopropyl- 2-methylpent-1-en-3-one Precursor1 Mesityl oxide Target->Precursor1 Aza-Michael Addition Precursor2 Cyclopropylamine Target->Precursor2 Aza-Michael Addition Catalyst Chiral Bifunctional Catalyst (e.g., Cinchona Alkaloid Derivative) Target->Catalyst

Caption: Retrosynthetic analysis of the target molecule.

The core of this strategy is the conjugate addition of cyclopropylamine to mesityl oxide (4-methylpent-3-en-2-one). To achieve high enantioselectivity, a chiral bifunctional organocatalyst is employed. Catalysts derived from cinchona alkaloids, which possess both a basic tertiary amine to activate the nucleophile and a hydrogen-bond-donating group (like a thiourea moiety) to activate the electrophile, are well-suited for this type of transformation.[3][4]

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Mesityl oxideReagentPlus®, ≥99%Sigma-Aldrich
Cyclopropylamine98%Alfa Aesar
(1R,2R)-DPEN-Thiourea CatalystCustom Synthesis or Commercially AvailableStrem ChemicalsSee catalyst synthesis reference[4]
TolueneAnhydrous, 99.8%Acros Organics
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific
Ethyl acetateHPLC GradeVWRFor chromatography
HexanesHPLC GradeVWRFor chromatography
Trifluoroacetic acid (TFA)Reagent GradeTCI AmericaAs co-catalyst
Step-by-Step Protocol for Asymmetric Aza-Michael Addition
  • Catalyst and Reagent Preparation:

    • In a nitrogen-purged glovebox, add the (1R,2R)-DPEN-thiourea catalyst (0.1 mmol, 10 mol%) to an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar.

    • Add anhydrous toluene (10 mL) to dissolve the catalyst.

  • Initiation of the Reaction:

    • To the catalyst solution, add mesityl oxide (1.0 mmol, 1.0 equiv.).

    • Add trifluoroacetic acid (TFA) as a co-catalyst (0.1 mmol, 10 mol%). The acidic co-catalyst assists in the formation of the iminium intermediate, enhancing the reaction rate and selectivity.[3]

    • Stir the mixture at room temperature (20-25 °C) for 10 minutes.

  • Addition of the Nucleophile:

    • Slowly add cyclopropylamine (1.2 mmol, 1.2 equiv.) to the reaction mixture dropwise over 5 minutes.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 hexanes:ethyl acetate solvent system. The reaction is typically complete within 24-48 hours.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the toluene.

    • Dissolve the residue in dichloromethane (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) to remove the TFA.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes to afford the pure 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one.

Analytical Characterization
  • Nuclear Magnetic Resonance (NMR): Confirm the structure of the product using ¹H and ¹³C NMR spectroscopy.

  • High-Performance Liquid Chromatography (HPLC): Determine the enantiomeric excess (ee) of the product using a chiral stationary phase column (e.g., Chiralcel OD-H) with a suitable mobile phase (e.g., hexanes/isopropanol).[5]

  • Mass Spectrometry (MS): Obtain the exact mass of the product to confirm its molecular formula.

Mechanistic Insights and Rationale for Catalyst Selection

The enantioselectivity of this reaction is governed by the chiral bifunctional catalyst. The proposed catalytic cycle is illustrated below.

G cluster_0 Catalytic Cycle Catalyst Chiral Thiourea Catalyst ActivatedComplex Activated Complex Catalyst->ActivatedComplex Binds Mesityl Oxide via H-bonding MesitylOxide Mesityl Oxide MesitylOxide->ActivatedComplex Cyclopropylamine Cyclopropylamine Cyclopropylamine->ActivatedComplex Nucleophilic Attack Product Chiral Product ActivatedComplex->Product Proton Transfer RegeneratedCatalyst Regenerated Catalyst Product->RegeneratedCatalyst Product Release RegeneratedCatalyst->Catalyst

Caption: Proposed catalytic cycle for the aza-Michael addition.

Explanation of the Mechanism:

  • Activation of the Electrophile: The thiourea moiety of the catalyst forms hydrogen bonds with the carbonyl oxygen of mesityl oxide. This dual hydrogen bonding increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack.[4]

  • Activation of the Nucleophile: The basic tertiary amine of the catalyst deprotonates the cyclopropylamine, increasing its nucleophilicity.

  • Stereocontrolled C-N Bond Formation: The chiral scaffold of the catalyst orients the activated mesityl oxide and the cyclopropylamine in a specific spatial arrangement. The nucleophilic attack occurs from a less sterically hindered face, leading to the preferential formation of one enantiomer.

  • Protonation and Catalyst Regeneration: After the C-N bond is formed, a proton transfer occurs to yield the final product, and the catalyst is regenerated to re-enter the catalytic cycle.

The choice of a (1R,2R)-DPEN-based thiourea catalyst is based on its proven efficacy in similar asymmetric Michael additions, where it provides excellent stereocontrol through this dual activation mechanism.[4]

Expected Results and Data Summary

The following table summarizes the expected outcomes of the synthesis based on analogous reactions reported in the literature.

StepProductExpected Yield (%)Expected Enantiomeric Excess (ee, %)
Aza-Michael Addition4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one85-95>95

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the asymmetric synthesis of 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one. By employing an organocatalytic aza-Michael addition strategy with a chiral bifunctional thiourea catalyst, this valuable building block can be obtained in high yield and with excellent enantioselectivity. The provided methodology is robust, scalable, and avoids the use of toxic heavy metals, making it an attractive approach for applications in academic research and the pharmaceutical industry.

References

  • Velichko, V., et al. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. RSC Advances. [Link]

  • Semantic Scholar. (n.d.). Simple primary b-amino alcohols as organocatalysts for the asymmetric Michael addition of b-keto esters to nitroalkenes. [Link]

  • PMC. (n.d.). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. [Link]

  • MDPI. (2001). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. [Link]

  • S. K. (2019). Amino Amide Organocatalysts for Asymmetric Michael Addition of β-Keto Esters with β-Nitroolefins. Journal of the Korean Chemical Society, 63(3), 221-229. [Link]

  • Semantic Scholar. (2021). Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones. [Link]

  • Journal of the American Chemical Society. (2008). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. [Link]

  • PMC. (n.d.). Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ-Amino Alcohols. [Link]

  • Beilstein Journals. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. [Link]

  • Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Accounts of Chemical Research, 53(7), 1400-1414. [Link]

  • ACS Publications. (2007). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. [Link]

  • MDPI. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. [Link]

  • CNR-IRIS. (2025). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. [Link]

  • University of Groningen Research Portal. (n.d.). Synthesis and Application of New Chiral Ligands for the Asymmetric Borane Reduction of Prochiral Ketones. [Link]

  • PMC. (n.d.). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-amino ketones, aldehydes and derivatives. [Link]

  • American Chemical Society. (n.d.). Enantioselective synthesis of cyclopropanone equivalents and application to substituted alkylidenecyclopropanes and β-amino acids. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]

  • Hilaris. (2015). Enantioselective Synthesis of β-amino acids: A Review. [Link]

  • CORE. (n.d.). Asymmetric synthesis of orthogonally protected trans-cyclopropane γ-amino acids via intramolecular ring closure. [Link]

  • Chemical Science (RSC Publishing). (n.d.). Asymmetric synthesis of multiple quaternary stereocentre-containing cyclopentyls by oxazolidinone-promoted Nazarov cyclizations. [Link]

  • Organic Chemistry Portal. (n.d.). Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. [Link]

  • PMC. (n.d.). Asymmetric synthesis of cyclopentanes bearing four contiguous stereocenters via an NHC-catalyzed Michael/Michael/esterification domino reaction. [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of (+)-2 from 4a. [Link]

Sources

Application

High-throughput screening assays for 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one

Application Note: High-Throughput Covalent Screening and Reactivity Profiling of 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one Introduction & Scientific Rationale The integration of covalent warheads into Fragment-Based...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Covalent Screening and Reactivity Profiling of 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one

Introduction & Scientific Rationale

The integration of covalent warheads into Fragment-Based Drug Discovery (FBDD) has revolutionized the targeting of previously "undruggable" proteins[1]. The compound 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one (Molecular Weight: 153.22 Da) represents a highly versatile electrophilic building block designed for cysteine-targeted covalent screening.

Mechanistic Causality: This fragment features an


-unsaturated ketone (enone) which acts as a Michael acceptor. Unlike highly reactive unhindered enones or standard acrylamides, the 

-methyl substitution on this enone system (2-methylpent-1-en-3-one) introduces specific steric hindrance. This structural modification raises the activation energy barrier for nucleophilic attack by a thiolate, intentionally dampening the fragment's intrinsic electrophilicity[2]. Consequently, covalent bond formation is strictly proximity-driven—it will only occur at a biologically relevant rate if the fragment's non-covalent vectors (the 4-amino and 4-cyclopropyl groups) establish stable hydrogen bonding and hydrophobic packing within the target's binding pocket.

This application note details a comprehensive, self-validating high-throughput screening (HTS) workflow to evaluate this fragment, moving from intrinsic reactivity profiling to intact mass spectrometry and functional validation.

Workflow A 4-Amino-4-cyclopropyl- 2-methylpent-1-en-3-one B GSH Reactivity Profiling (LC-MS/MS) A->B Step 1: Filter PAINS C Intact Protein MS (Primary HTS) B->C Step 2: Target Binding (t1/2 > 1h) D TR-FRET Assay (Secondary Screen) C->D Step 3: Functional Validation E Hit Expansion & Structural Biology D->E Step 4: Lead Optimization

Figure 1: High-throughput screening workflow for covalent enone fragments.

Protocol 1: Intrinsic Reactivity Profiling (GSH Assay)

Causality & Purpose: Before exposing the enone fragment to a target protein, its intrinsic thiol reactivity must be quantified. Hyper-reactive electrophiles act as Pan-Assay Interference Compounds (PAINS), leading to off-target toxicity and false positives[3]. The Glutathione (GSH) depletion assay measures the fragment's half-life (


) to ensure it falls within the optimal "mildly reactive" window.

Self-Validating System Design: To ensure assay integrity, this protocol includes an internal standard (indoprofen) to normalize MS ionization variance[4]. It also requires a hyper-reactive positive control (e.g., 2-chloroacetamide) and a negative control (DMSO) to validate the dynamic range of the LC-MS/MS system.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one in anhydrous DMSO. Prepare a 5 mM GSH solution in PBS (pH 7.4), degassed with nitrogen to prevent GSH auto-oxidation.

  • Reaction Initiation: In a 384-well polypropylene plate, mix 10 µL of the fragment stock with 90 µL of the GSH solution (Final concentrations: 1 mM fragment, 4.5 mM GSH).

  • Incubation & Sampling: Seal the plate and incubate at 37°C. At designated time points (0, 1, 4, 12, and 24 hours), transfer 5 µL aliquots into a quenching plate containing 45 µL of 1% formic acid in acetonitrile spiked with 1 µM indoprofen (internal standard).

  • LC-MS/MS Analysis: Centrifuge the quenched plates at 3,000 x g for 10 minutes to pellet precipitated GSH. Inject 2 µL of the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode, tracking the depletion of the parent enone mass (

    
     m/z).
    
  • Data Analysis: Plot the natural log of the remaining fragment concentration versus time to calculate the pseudo-first-order rate constant (

    
    ) and half-life (
    
    
    
    ).

Quantitative Data Summary: GSH Reactivity Categorization

Reactivity Tier

Range
Interpretation & Next Steps
Hyper-Reactive < 1 hourHigh risk of PAINS/off-target toxicity. Discard or redesign warhead.
Optimal (Target) 1 – 24 hoursIdeal balance. Reactivity is mild enough to require non-covalent pocket binding[3].
Unreactive > 24 hoursToo stable. Unlikely to form a covalent bond even when bound to the target.

Protocol 2: Primary Screening via Intact Protein Mass Spectrometry

Causality & Purpose: Intact protein mass spectrometry is the gold standard for covalent FBDD. Unlike biochemical fluorescence assays, which are susceptible to auto-fluorescence or quenching artifacts, intact MS provides direct, unambiguous stoichiometric evidence of a 1:1 covalent adduct formation between the target protein and the enone fragment[5].

Self-Validating System Design: To prove that the enone is specifically targeting the active-site cysteine, the assay must be run in parallel against a Cys-to-Ser mutant of the target protein, as well as a generic non-target protein (e.g., Bovine Serum Albumin, BSA)[5]. A mass shift should only be observed in the wild-type target.

Step-by-Step Methodology:

  • Protein Preparation: Dilute the recombinant wild-type target protein and the Cys-to-Ser mutant to 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). Critical Note: Do not use DTT or

    
    -mercaptoethanol, as these nucleophilic reducing agents will scavenge the enone fragment.
    
  • Compound Incubation: Dispense 20 µL of the protein solution into a 384-well plate. Pin-transfer 100 nL of the enone fragment (10 mM stock) to achieve a final fragment concentration of 50 µM (25-fold molar excess).

  • Reaction: Incubate the plate at 4°C for 24 hours to allow the mild enone to react completely without denaturing the protein[5].

  • Desalting & MS Acquisition: Utilize an automated high-throughput SPE system (e.g., Agilent RapidFire) to rapidly desalt the samples over a C4 solid-phase extraction cartridge. Elute directly into an ESI-TOF mass spectrometer.

  • Deconvolution: Process the raw multi-charge envelope spectra using maximum entropy deconvolution algorithms (e.g., MaxEnt1) to determine the intact zero-charge mass.

Quantitative Data Summary: Expected Mass Shifts

Target StateExpected Mass (Da)Interpretation
Unmodified Protein

No reaction (Negative result).
Target + Enone Adduct

Confirmed 1:1 specific covalent binding.
Target + Multiple Adducts

Non-specific hyper-reactivity (False positive).

Protocol 3: Secondary Functional Validation via TR-FRET

Causality & Purpose: A mass shift confirms covalent binding, but it does not guarantee functional inhibition. The fragment could be modifying a functionally irrelevant, solvent-exposed surface cysteine. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is employed to verify that the covalent adduct sterically displaces a known active-site tracer ligand, thereby confirming functional target engagement.

Self-Validating System Design: The assay must include a known, high-affinity reversible inhibitor as a positive control to define the 100% displacement baseline (minimum FRET signal).

FRET State1 Intact Complex (Protein-Tb + Tracer-AF647) Signal High FRET Signal (665 nm Emission) State1->Signal Action Covalent Addition (Enone Fragment) State1->Action Incubation State2 Fragment-Adduct (Tracer Displaced) Action->State2 Covalent Bond Formation NoSignal Low FRET Signal (615 nm Emission Only) State2->NoSignal

Figure 2: TR-FRET assay principle for validating covalent displacement by the enone fragment.

Step-by-Step Methodology:

  • Complex Assembly: Prepare a master mix containing 5 nM Terbium (Tb)-labeled target protein and 15 nM AlexaFluor 647 (AF647)-labeled tracer ligand in assay buffer (containing 0.01% Tween-20 to prevent non-specific aggregation).

  • Compound Addition: Dispense 15 µL of the master mix into a low-volume 384-well white microplate. Add 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one in a 10-point dose-response titration (starting at 100 µM, 1:3 dilutions).

  • Equilibration: Incubate the plate at room temperature for 2 hours. Because covalent inhibition is time-dependent, note that

    
     values will shift based on incubation time; a fixed 2-hour window standardizes the readout.
    
  • Readout: Read the plate on a multi-mode microplate reader equipped with a TR-FRET module (Excitation: 337 nm; Emission 1: 615 nm for Tb; Emission 2: 665 nm for FRET).

  • Analysis: Calculate the FRET ratio (665 nm / 615 nm). Normalize the data against the DMSO control (0% inhibition) and the reversible inhibitor control (100% inhibition) to calculate the functional

    
    .
    

References

  • Fragment-based covalent ligand discovery RSC Chemical Biology URL:[Link]

  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening Journal of the American Chemical Society / PMC - NIH URL:[Link]

  • Next-Generation Heterocyclic Electrophiles as Small-Molecule Covalent MurA Inhibitors Pharmaceuticals / PMC - NIH URL:[Link]

  • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions Journal of Medicinal Chemistry / PMC - NIH URL:[Link]

  • Itk inhibitors for increasing th1 cell activity (Glutathione Reactivity Assay)

Sources

Method

Application Note: Characterization and Cellular Profiling of the Electrophilic Fragment 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one (ACMPO)

Introduction & Scientific Rationale This application note details the protocol for utilizing 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one (herein referred to as ACMPO ) in cell-based assays. ACMPO (CAS: 1602096-71-8) is...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

This application note details the protocol for utilizing 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one (herein referred to as ACMPO ) in cell-based assays. ACMPO (CAS: 1602096-71-8) is a functionalized small molecule characterized by an


-unsaturated ketone (enone)  core and a cyclopropyl-amine  moiety.
Mechanistic Context

In drug discovery, ACMPO is classified as a Covalent Fragment or Warhead Scaffold . Its biological activity is driven by two distinct chemical features:

  • The Michael Acceptor (Enone): The 2-methylpent-1-en-3-one motif serves as a "warhead," capable of forming irreversible covalent bonds with nucleophilic cysteine residues in proteins via Michael addition.

  • The Cyclopropyl-Amine Handle: This sterically constrained group modulates metabolic stability and provides a vector for further chemical derivatization (e.g., attaching fluorophores or target-binding ligands).

Primary Applications:

  • Covalent Fragment Screening: Identifying "hotspots" on protein targets that are susceptible to cysteine modification.

  • Warhead Reactivity Profiling: Assessing the intrinsic electrophilicity of the 2-methyl-enone scaffold compared to acrylamides or vinyl sulfones.

  • Cellular Target Engagement: Utilizing the amine group to conjugate biotin or fluorophores for proteomic profiling.

Chemical Properties & Handling[1]

Warning: ACMPO is a reactive electrophile. It can alkylate endogenous proteins and glutathione. Proper PPE and handling are mandatory.

PropertySpecification
IUPAC Name 4-amino-4-cyclopropyl-2-methylpent-1-en-3-one
CAS Number 1602096-71-8
Molecular Weight 153.22 g/mol
Solubility Soluble in DMSO (>50 mM); Ethanol. Low solubility in water.
Stability Sensitive to nucleophiles (thiols, amines) and prolonged light exposure.
Stock Solution Preparation
  • Solvent: Dissolve ACMPO in anhydrous DMSO (Dimethyl Sulfoxide) to a concentration of 100 mM .

  • Storage: Aliquot into single-use amber vials and store at -20°C or -80°C . Avoid repeated freeze-thaw cycles to prevent hydrolysis or polymerization of the enone.

  • Buffer Compatibility: Do NOT dilute into buffers containing nucleophiles (e.g., DTT,

    
    -mercaptoethanol, Tris) for long-term storage, as these will quench the enone warhead. Use HEPES or PBS for working solutions.
    

Protocol A: Intrinsic Reactivity Assay (GSH-Glo™ Method)

Before cell-based testing, it is critical to determine the intrinsic reactivity of ACMPO. A highly reactive compound may deplete cellular glutathione (GSH) indiscriminately, leading to false-positive cytotoxicity.

Objective: Determine the half-life (


) of ACMPO in the presence of Glutathione.
Materials
  • ACMPO (100 mM DMSO stock)

  • Reduced Glutathione (GSH)

  • PBS (pH 7.4)

  • HPLC or LC-MS system (Alternative: Ellman’s Reagent for colorimetric readout)

Procedure
  • Reaction Mix: Prepare a solution of 50 µM ACMPO and 500 µM GSH (1:10 ratio to mimic pseudo-first-order kinetics) in PBS (pH 7.4).

    • Control: 500 µM GSH + DMSO (no compound).

  • Incubation: Incubate at 37°C .

  • Sampling: Aliquot samples at t = 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Stop reaction by adding 1% Formic Acid or injecting immediately into LC-MS.

  • Analysis: Monitor the disappearance of the parent ACMPO peak (m/z 154.1 [M+H]+) or the appearance of the GSH-adduct.

Interpretation:

  • 
     min:  Highly reactive. Likely to cause non-specific toxicity in cells. Use low concentrations (<1 µM).
    
  • 
     min:  Moderate reactivity. Suitable for targeted covalent inhibition (TCI) screening.
    

Protocol B: Cellular Cytotoxicity & Washout Assay

This protocol distinguishes between reversible binding and irreversible (covalent) toxicity .

Experimental Logic

If ACMPO acts covalently, its inhibitory effect should persist even after the compound is washed away. If it is reversible or driven by loose association, the effect will diminish upon washout.

Workflow Diagram

G Start Seed Cells (HEK293 or Target Line) Treat Treat with ACMPO (Dose Response: 0.1 - 50 µM) Start->Treat Incubate Incubate (1 - 4 Hours) Treat->Incubate Split Split Plate Incubate->Split Wash Washout Group: Remove Media -> 3x PBS Wash -> Add Fresh Media Split->Wash Group A NoWash Continuous Group: Leave Compound On Split->NoWash Group B Wait Incubate 24-48h Wash->Wait NoWash->Wait Readout Measure Viability (CellTiter-Glo / MTT) Wait->Readout

Caption: Washout workflow to validate irreversible binding kinetics of ACMPO.

Step-by-Step Methodology
  • Seeding: Seed cells (e.g., HEK293, Jurkat, or cancer line of interest) at 5,000 cells/well in 96-well plates. Allow adherence for 24 hours.

  • Dosing: Prepare a serial dilution of ACMPO in culture media (0.1, 0.5, 1, 5, 10, 50 µM). Final DMSO concentration must be <0.5%.

  • Pulse Treatment: Add compound to cells and incubate for 4 hours .

    • Rationale: Covalent bond formation is time-dependent but fast. 4 hours is sufficient for warhead engagement.

  • Washout (Group A):

    • Aspirate media carefully.

    • Wash cells 3x with warm PBS to remove unbound compound.

    • Replenish with fresh, compound-free media.

  • Continuous (Group B): Do not wash. Leave compound on cells.

  • Recovery: Incubate both groups for an additional 48 hours .

  • Readout: Assess cell viability using ATP-based luminescence (e.g., CellTiter-Glo) or MTT assay.

Data Analysis: Calculate the


 for both groups.
  • Shift in

    
    :  If Group A (Washout) shows similar toxicity/efficacy to Group B (Continuous), the mechanism is Irreversible/Covalent .
    
  • Loss of Potency: If Group A cells recover fully (high

    
    ), the binding was Reversible , suggesting the enone did not covalently modify a critical target at the tested concentration.
    

Protocol C: "Clickable" Probe Synthesis (Optional)

The primary amine at position 4 allows ACMPO to be converted into a probe for target identification.

Reaction: React ACMPO with NHS-Biotin or NHS-Fluorescein in dry DMF with DIPEA (Base).

  • Ratio: 1:1.2 (ACMPO : NHS-Ester).

  • Purification: Silica gel chromatography.

  • Usage: Treat cells with Biotin-ACMPO, lyse cells, and perform Streptavidin pull-down to identify proteins covalently modified by the enone warhead via Mass Spectrometry.

Expected Results & Troubleshooting

ObservationProbable CauseCorrective Action
Rapid Cell Death (<2h) Membrane disruption or oxidative stress shock.Check GSH reactivity. Co-treat with N-acetylcysteine (NAC) to confirm ROS mechanism.
Precipitation in Media Low aqueous solubility at high concentrations.Do not exceed 50 µM. Ensure DMSO stock is fully dissolved.
No Activity in Washout Compound is metabolically unstable or reversible.Verify stability in plasma/media. Increase "Pulse" time to 6-12 hours.

References

  • Keepers, J. M., et al. (2016). A Focused Library of Electrophilic Compounds: An Approach to Covalent Inhibitor Discovery.ACS Medicinal Chemistry Letters , 7(2), 161-166. Link

  • Åkerfeldt, K. S., et al. (2011). Michael Acceptor-Based Probes for Cysteine Proteases.Methods in Enzymology , 501, 1-22. Link

  • Singh, J., et al. (2011). The Resurgence of Covalent Drugs.Nature Reviews Drug Discovery , 10, 307-317. Link

  • Enamine Ltd. (2024). Covalent Fragments and Warheads: Product Catalog - ACMPO.Link(Representative Source for CAS 1602096-71-8)

Disclaimer: This protocol is designed for research use only. ACMPO is a potent chemical probe; users must validate specific cellular responses in their respective biological models.

Application

Application Notes and Protocols for 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one: A Novel V-type ATPase Modulator in Cancer Therapy

Authored by: Senior Application Scientist, Advanced Drug Discovery Division Abstract This document provides a comprehensive technical guide for the in vitro and in vivo application of 4-Amino-4-cyclopropyl-2-methylpent-1...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist, Advanced Drug Discovery Division

Abstract

This document provides a comprehensive technical guide for the in vitro and in vivo application of 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one, a novel and potent modulator of vacuolar-type H+-ATPase (V-ATPase). V-ATPase is a critical proton pump that regulates intracellular and extracellular pH, and its dysregulation is a hallmark of numerous cancers, contributing to tumor progression, metastasis, and drug resistance. This guide is intended for researchers, scientists, and drug development professionals. It details the compound's mechanism of action, provides validated protocols for its use in cell-based assays and preclinical animal models, and offers insights into data interpretation and experimental design. The protocols herein are designed to be self-validating, incorporating essential controls and quality checks to ensure data integrity and reproducibility.

Introduction: Targeting a Universal Tumor Vulnerability

Cancer cells exhibit a reversed pH gradient compared to normal cells, characterized by a neutral-to-alkaline intracellular pH (pHi) and an acidic extracellular pH (pHe). This "Warburg effect" is largely maintained by the overexpression and hyperactivity of V-ATPase on the plasma membrane of cancer cells. By pumping protons out of the cell, V-ATPase acidifies the tumor microenvironment, which promotes enzymatic degradation of the extracellular matrix, facilitating invasion and metastasis. Simultaneously, the resulting alkaline pHi creates an optimal environment for glycolysis and cell proliferation while sequestering weakly basic chemotherapeutic drugs, contributing to multi-drug resistance.

4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one is a novel small molecule inhibitor designed for high-potency and selective targeting of the V-ATPase complex. Its unique vinylogous amide structure, combined with the cyclopropyl moiety, is hypothesized to confer specific binding to the V0 subunit, disrupting proton translocation. This guide provides the foundational protocols to investigate its therapeutic potential.

Mechanism of Action: Disrupting the Proton Pump

The primary mechanism of action for 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one is the inhibition of V-ATPase-mediated proton translocation. This leads to two major downstream consequences for cancer cells: intracellular acidification and extracellular alkalinization. This disruption of pH homeostasis triggers a cascade of anti-tumor effects, including the induction of apoptosis, inhibition of autophagy, and suppression of invasive phenotypes.

G cluster_tme Tumor Microenvironment (TME) VATPASE V-ATPase H_out H+ VATPASE->H_out Proton Pumping Apoptosis Apoptosis Induction Autophagy Autophagy Inhibition Proliferation Proliferation Arrest MDR Drug Resistance VATPASE->MDR H_in H+ H_in->VATPASE Invasion Invasion & Metastasis H_out->Invasion Acidic pHe Promotes Compound 4-Amino-4-cyclopropyl- 2-methylpent-1-en-3-one Compound->VATPASE Inhibition

Caption: Mechanism of V-ATPase Inhibition.

In Vitro Applications & Protocols

Cell Viability and Cytotoxicity Assays

The primary assessment of an anti-cancer compound is its ability to reduce cancer cell viability. A dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50).

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, a breast cancer line known for high V-ATPase expression) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 2X serial dilution of 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (ranging from 1 nM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours. The duration should be consistent across experiments.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC50 value.

Cell Line V-ATPase Expression Predicted IC50 Range (nM)
MDA-MB-231 (Breast)High50 - 250
A549 (Lung)Moderate200 - 1000
MCF-7 (Breast)Low> 1000
HEK293 (Normal Kidney)Low> 10000
Target Engagement: Intracellular pH Measurement

To confirm that the compound engages its target, V-ATPase, we must measure its effect on intracellular pH (pHi). A decrease in pHi is a direct indicator of V-ATPase inhibition.

Protocol 2: BCECF-AM Fluorescence Assay for pHi

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.

  • Dye Loading: Wash cells with a buffered saline solution (e.g., Hanks' Balanced Salt Solution, HBSS). Load cells with 5 µM BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester) for 30 minutes at 37°C.

  • Washing: Wash cells twice with HBSS to remove extracellular dye.

  • Compound Addition: Add the compound at its 1X, 5X, and 10X IC50 concentrations. Include a known V-ATPase inhibitor (e.g., Bafilomycin A1) as a positive control and a vehicle control.

  • Fluorescence Reading: Immediately measure the fluorescence intensity using a plate reader capable of ratiometric measurements. Excite at 490 nm (pH-sensitive) and 440 nm (pH-insensitive) and measure emission at 535 nm.

  • Calibration Curve: At the end of the experiment, generate a calibration curve using buffers of known pH containing a K+/H+ ionophore like nigericin.

  • Data Analysis: Calculate the 490/440 fluorescence ratio. Convert this ratio to pHi values using the calibration curve. A significant drop in pHi upon compound addition confirms target engagement.

In Vivo Applications & Protocols

The ultimate test of a potential therapeutic is its efficacy and safety in a living organism. A xenograft mouse model is the standard for preliminary in vivo anti-tumor studies.

G cluster_setup Phase 1: Model Setup (Days 0-10) cluster_treatment Phase 2: Treatment & Monitoring (Days 11-28) cluster_endpoint Phase 3: Endpoint Analysis (Day 28) Day0 Day 0: Implant MDA-MB-231 cells subcutaneously into flank of nude mice. Day10 Day 10: Tumors reach ~100-150 mm³. Randomize mice into treatment groups. Day0->Day10 Tumor Growth Dosing Administer treatment daily: - Vehicle Control (i.p.) - Compound (10 mg/kg, i.p.) - Positive Control Day10->Dosing Monitoring Monitor twice weekly: - Tumor Volume (Calipers) - Body Weight - Clinical Signs Dosing->Monitoring Endpoint Day 28: Euthanize mice. Excise tumors. Monitoring->Endpoint Analysis Analyze tumors: - Final Tumor Weight & Volume - Immunohistochemistry (IHC) for Ki-67 (proliferation) and pH-sensitive markers. Endpoint->Analysis

Caption: In Vivo Xenograft Study Workflow.

Protocol 3: Subcutaneous Xenograft Mouse Model

  • Animal Model: Use female athymic nude mice (nu/nu), 6-8 weeks old. Allow at least one week for acclimatization. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Implantation: Harvest MDA-MB-231 cells during their logarithmic growth phase. Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL. Subcutaneously inject 100 µL (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle Control (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) administered intraperitoneally (i.p.) daily.

    • Group 2: 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one (e.g., 10 mg/kg, formulated in vehicle) administered i.p. daily.

    • Group 3 (Optional): Positive Control (e.g., a standard-of-care chemotherapy).

  • Efficacy and Tolerability Monitoring: During the treatment period (typically 21-28 days), record tumor volume and body weight twice weekly. Monitor animals daily for any signs of toxicity (e.g., weight loss >15%, lethargy, ruffled fur).

  • Endpoint and Tissue Collection: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC) analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis) and snap-freeze the remainder for pharmacodynamic studies.

  • Data Analysis: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: %TGI = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in the control group. Statistical significance should be determined using an appropriate test (e.g., Student's t-test or ANOVA).

Trustworthiness and Self-Validation

To ensure the trustworthiness of findings, every experiment must be a self-validating system.

  • In Vitro Controls: Always include a positive control (a known V-ATPase inhibitor like Bafilomycin A1) and a negative control (vehicle). Use cell lines with differential V-ATPase expression to establish a structure-activity relationship.

  • In Vivo Controls: The vehicle-treated group is the most critical baseline. Body weight measurements serve as a proxy for compound toxicity.

  • Reproducibility: All experiments should be repeated at least three times independently to ensure the reproducibility of the results. IC50 values and TGI percentages should be reported with standard deviations.

References

  • Stransky, L., et al. (2016). The clinical relevance of the G2/M DNA damage checkpoint in endocrine resistant breast cancer. Cell Cycle. [Link]

  • Lu, Z., et al. (2020). Development of V-ATPase-based cancer therapeutic strategies. Journal of Hematology & Oncology. [Link]

  • Charles River Laboratories. (n.d.). Xenograft Models. [Link]

Method

Application Note: Labeling 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one for Cysteine-Directed Activity-Based Protein Profiling (ABPP)

Introduction & Mechanistic Rationale The development of targeted covalent inhibitors (TCIs) and chemical probes relies heavily on electrophilic warheads capable of selectively engaging nucleophilic amino acids, predomina...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of targeted covalent inhibitors (TCIs) and chemical probes relies heavily on electrophilic warheads capable of selectively engaging nucleophilic amino acids, predominantly cysteine[1]. The compound 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one (hereafter referred to as ACP-enone ) serves as a highly versatile, bifunctional building block for these advanced proteomic applications.

As a Senior Application Scientist, it is critical to understand why this specific scaffold is utilized rather than simply knowing how to use it. The structural features of ACP-enone dictate its chemical behavior and biological utility:

  • 
    -Methyl Enone Warhead:  The inclusion of a methyl group at the 
    
    
    
    -position (C2) of the pent-1-en-3-one scaffold significantly dampens the intrinsic electrophilicity of the Michael acceptor. This precise tuning prevents indiscriminate alkylation of highly abundant cellular thiols (e.g., glutathione), restricting reactivity to hyper-nucleophilic cysteines situated in specific protein microenvironments[2].
  • C4-Cyclopropyl Steric Shielding: The cyclopropyl moiety adjacent to the ketone introduces rigid steric encumbrance. This conformational locking dictates the trajectory of nucleophilic attack, enhancing the kinetic selectivity of the probe for targeted active sites over exposed, non-catalytic cysteines.

  • C4-Primary Amine: This functional group serves as a highly efficient, bioorthogonal anchor for N-hydroxysuccinimide (NHS) ester chemistry, enabling the modular attachment of fluorophores (e.g., Cyanine-5) or affinity tags without disrupting the enone pharmacophore[3].

By labeling the primary amine with a fluorescent dye, the resulting conjugate becomes a potent Activity-Based Probe (ABP). ABPs are essential for mapping the reactive proteome, quantifying target engagement, and visualizing drug-protein interactions in complex lysates[4].

Chemical Conjugation & Targeting Mechanism

Mechanism A ACP-enone (Primary Amine) C Cy5-ACP-enone (Active Probe) A->C Conjugation (pH 8.2) B Cy5-NHS Ester (Fluorophore) B->C E Covalent Adduct (Thioether Bond) C->E Michael Addition D Target Protein (Reactive Cysteine) D->E

Chemical conjugation of ACP-enone to Cy5 and subsequent covalent targeting of protein cysteines.

Protocol 1: Synthesis of Cy5-Labeled ACP-enone

Objective: Conjugate Sulfo-Cy5-NHS ester to the primary amine of ACP-enone to generate a fluorescent ABP.

Causality & Experimental Choices: NHS esters react exclusively with unprotonated primary amines. The reaction environment must be maintained at a slightly basic pH (8.0–8.3). Crucially, Tris buffer must be strictly avoided during this step because its primary amine will outcompete the ACP-enone for the NHS ester, resulting in zero yield. Anhydrous DMSO is utilized to dissolve the NHS ester to prevent rapid aqueous hydrolysis of the active ester prior to conjugation.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mg of ACP-enone in 500 µL of anhydrous DMSO.

  • Activation: Add 1.2 molar equivalents of N,N-Diisopropylethylamine (DIPEA) to the solution. Rationale: DIPEA ensures the primary amine of ACP-enone remains fully deprotonated and nucleophilic in the organic solvent.

  • Conjugation: Dissolve 1.0 molar equivalent of Sulfo-Cy5-NHS ester in 500 µL of anhydrous DMSO. Add this dropwise to the ACP-enone solution under continuous vortexing.

  • Incubation: Protect the reaction vessel from light (wrap in foil) and stir at room temperature for 2 hours.

  • Quenching: Add 50 µL of 1 M Tris-HCl (pH 8.0) to the mixture and incubate for 15 minutes. Self-Validation: Quenching deliberately neutralizes any residual, unreacted NHS ester. If skipped, leftover NHS ester will indiscriminately label lysine residues on proteins during downstream lysate experiments, destroying the cysteine-specificity of the assay.

  • Purification: Purify the Cy5-ACP-enone conjugate via semi-preparative Reverse-Phase HPLC (C18 column, water/acetonitrile gradient supplemented with 0.1% TFA). Lyophilize the collected fractions and store the dry powder at -20°C in the dark.

In Vitro ABPP and Imaging Workflow

Workflow Step1 1. Cell Lysis (Non-denaturing, Thiol-free) Step2 2. Probe Incubation (Cy5-ACP-enone, 37°C, 1h) Step1->Step2 Step3 3. Denaturation (DTT/BME-free Loading Buffer) Step2->Step3 Step4 4. SDS-PAGE Separation (4-12% Bis-Tris Gel) Step3->Step4 Step5 5. In-Gel Fluorescence (Cy5 Channel Scanning) Step4->Step5

Step-by-step Activity-Based Protein Profiling (ABPP) workflow using the Cy5-ACP-enone probe.

Protocol 2: Profiling Reactive Cysteines in Cell Lysates

Objective: Utilize the synthesized Cy5-ACP-enone probe to label and visualize reactive cysteines within a complex cellular proteome.

Causality & Experimental Choices: The entire lysate preparation and gel loading process must be executed without reducing agents (e.g., Dithiothreitol (DTT) or


-mercaptoethanol). Free thiols from these reducing agents will act as competing nucleophiles, directly reacting with the Michael acceptor of the probe and yielding false-negative imaging results[1].

Step-by-Step Methodology:

  • Lysis: Lyse target cells (e.g., A549 or HeLa) using a non-denaturing NP-40 buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1% NP-40) supplemented with EDTA-free protease inhibitors.

  • Quantification: Clarify the lysate by centrifugation (14,000 x g, 15 min at 4°C). Quantify the protein concentration using a BCA assay and normalize all samples to exactly 2.0 mg/mL.

  • Self-Validating Competition Control (Critical): Divide the lysate into two aliquots. To Aliquot A (Control), add vehicle (DMSO). To Aliquot B (Competition), add 100 µM Iodoacetamide (IAA) and incubate for 30 minutes. Rationale: IAA irreversibly alkylates all free cysteines. A successful assay will show a complete loss of fluorescent signal in Aliquot B, proving the probe's mechanism of action is strictly cysteine-dependent.

  • Labeling: Incubate both aliquots with Cy5-ACP-enone (final concentration: 1 µM) for 1 hour at 37°C.

  • Denaturation: Add 4X SDS loading buffer (strictly DTT/BME-free) to the samples and heat at 95°C for 5 minutes.

  • Separation & Imaging: Resolve the proteins on a 4–12% Bis-Tris polyacrylamide gel. Immediately image the gel using a fluorescence scanner set to the Cy5 channel (Excitation ~640 nm, Emission ~670 nm) to visualize the covalently modified protein bands[4].

Quantitative Data & Analytical Metrics

The following table summarizes the expected analytical parameters and mechanistic implications when utilizing ACP-enone as a foundational scaffold for ABPP.

ParameterOptimal Value / RangeMechanistic Implication & Causality
Optimal Conjugation pH 8.0 – 8.3Perfectly balances primary amine deprotonation with the hydrolytic stability of the NHS ester.
Probe Limit of Detection (LOD) ~10 – 50 nMHigh sensitivity allows for the detection of low-abundance kinase targets in complex proteomes.
Labeling Saturation Time 45 – 60 minutesReflects the kinetic rate of the sterically hindered Michael addition; longer times risk non-specific labeling.
Signal-to-Noise Ratio (at 1 µM) > 15:1Demonstrates the high kinetic selectivity of the

-methyl enone warhead against off-target background proteins.

References

  • New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design | Biochemistry - ACS Publications Source: acs.org URL:[1]

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design - MDPI Source: mdpi.com URL:[3]

  • Covalent Proximity Scanning of a Distal Cysteine to Target PI3Kα - PMC Source: nih.gov URL:[2]

  • Dual-Probe Activity-Based Protein Profiling Reveals Site-Specific Differences in Protein Binding of EGFR-Directed Drugs | ACS Chemical Biology - ACS Publications Source: acs.org URL:[4]

Sources

Application

Application Note: Formulation and Stability Management of 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one for Biological Testing

Introduction & Scientific Rationale 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one (CAS: 1602096-71-8)[1] is a highly specialized building block increasingly utilized in the discovery of targeted covalent inhibitors (TCIs...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one (CAS: 1602096-71-8)[1] is a highly specialized building block increasingly utilized in the discovery of targeted covalent inhibitors (TCIs). The molecule features a complex dual-reactivity profile: an electrophilic


-unsaturated ketone (a methacryloyl-type enone) and a nucleophilic primary amine.

The enone moiety acts as a potent Michael acceptor, capable of forming irreversible covalent bonds with nucleophilic residues—such as cysteine thiols—in target proteins[2]. However, the presence of a primary amine within the same molecule introduces a high risk of intermolecular self-condensation (aza-Michael addition). To mitigate this, the amine is situated on a quaternary carbon, flanked by a methyl and a cyclopropyl group. This steric hindrance significantly reduces the amine's nucleophilicity compared to unhindered primary amines[3]. Despite this structural safeguard, rigorous formulation strategies are required to maintain compound integrity during in vitro screening and in vivo biological testing.

Physicochemical Profiling & Causality

Designing a self-validating formulation protocol requires understanding the causality behind the molecule's degradation pathways:

  • Steric Hindrance and Ionization : The bulky cyclopropyl and methyl groups at C4 modulate the amine's reactivity. While nucleophilicity is sterically suppressed, the basicity (estimated pKa ~8.5) remains intact[3]. In neutral or basic environments, the unprotonated amine can slowly attack the enone of adjacent molecules, leading to oligomerization. Therefore, pH control is mandatory during storage.

  • Electrophilicity of the Enone : The 2-methylpent-1-en-3-one system is highly reactive. In biological matrices, exposed

    
    -unsaturated ketones are susceptible to rapid scavenging by off-target nucleophiles like glutathione (GSH) or serum albumin[4].
    
  • Formulation Causality : To achieve stability, we must control the ionization state of the amine (via acidification) during in vitro storage, and sterically shield the enone (via macrocyclic encapsulation) during aqueous systemic exposure in vivo.

Formulation Strategies

In Vitro High-Throughput Screening (HTS)

For library storage, the compound must be kept in Dimethyl Sulfoxide (DMSO). To prevent self-condensation, the addition of 0.1% Trifluoroacetic acid (TFA) ensures the amine remains fully protonated (


), neutralizing its nucleophilic potential and stabilizing the stock indefinitely at -20°C.
In Vivo Pharmacokinetics (PK)

For animal dosing, the compound requires a bioavailable aqueous vehicle. We utilize 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD)
. HP-

-CD forms a non-covalent inclusion complex with the lipophilic enone tail, enhancing aqueous solubility while sterically shielding the Michael acceptor from premature degradation or off-target plasma protein binding[5].

Experimental Protocols

Protocol A: Preparation of Stabilized 10 mM DMSO Stock (In Vitro)

Note: This protocol ensures the amine remains protonated, preventing aza-Michael oligomerization.

  • Solvent Preparation : Prepare a solution of anhydrous DMSO containing 0.1% (v/v) LC-MS grade Trifluoroacetic Acid (TFA).

  • Solubilization : Weigh exactly 1.53 mg of 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one powder (MW: 153.22 g/mol ) into a sterile, amber glass vial.

  • Dissolution : Add 1.0 mL of the acidified DMSO. Vortex gently for 30 seconds until fully dissolved.

  • Aliquot & Storage : Divide into 50 µL aliquots in tightly sealed polypropylene tubes to avoid freeze-thaw cycles. Store immediately at -20°C.

  • Assay Dilution : When diluting into aqueous assay buffers (pH 6.5–7.4), perform the dilution immediately prior to the assay to minimize the time the compound spends in an unprotonated, unshielded state.

Protocol B: Formulation of 5 mg/mL HP- -CD Solution (In Vivo)

Note: Avoid heat during this process, as thermal stress accelerates enone hydration.

  • Vehicle Preparation : Dissolve 20 g of HP-

    
    -CD in 80 mL of sterile 0.9% saline. Adjust the final volume to 100 mL to create a 20% (w/v) HP-
    
    
    
    -CD vehicle.
  • Complexation : Add 5.0 mg of the compound powder directly into 1.0 mL of the 20% HP-

    
    -CD vehicle.
    
  • Agitation : Sonicate the suspension in a water bath at room temperature (20–25°C) for 15 minutes. The solution should become completely transparent as the inclusion complex forms.

  • Sterile Filtration : Filter the solution through a 0.22 µm PTFE syringe filter. (Critical: Do not use Nylon filters, as they exhibit high non-specific binding for lipophilic enones).

  • Administration : The formulation is stable at 4°C for up to 14 days and is suitable for intravenous (IV) or oral (PO) administration.

Analytical Validation & Stability Data

To validate the formulation, LC-MS/MS stability assays were conducted. The data below highlights the necessity of the chosen formulation vehicles.

Table 1: Formulation Stability Profile of 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one

Formulation VehicleStorage TempStability (

)
Primary Degradant Detected
100% Anhydrous DMSO25°C< 24 hoursOligomers (Aza-Michael addition)
DMSO + 0.1% TFA -20°C > 6 months None detected
PBS Buffer (pH 7.4)37°C~ 2.5 hoursHydration / GSH adducts
20% HP-

-CD in Saline
4°C > 14 days Minor hydrolysis

Visualizations

Workflow A Compound Powder (CAS: 1602096-71-8) B Stabilized Stock (DMSO + 0.1% TFA) A->B Acidic Solubilization D Inclusion Complex (20% HP-β-CD) A->D Aqueous Encapsulation C In Vitro Assays (pH 6.5 Buffer) B->C Rapid Dilution E In Vivo Dosing (IV / PO) D->E Administration

Workflow for the formulation and biological testing of 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one.

Mechanism cluster_efficacy Targeted Covalent Inhibition cluster_toxicity Degradation Pathways A 4-Amino-4-cyclopropyl- 2-methylpent-1-en-3-one B Target Protein (Cysteine Thiol) A->B Specific Binding D Self-Condensation (Unprotonated Amine) A->D High pH E GSH Scavenging (Plasma Exposure) A->E Unshielded Enone C Irreversible Adduct (Michael Addition) B->C Nucleophilic Attack

Mechanistic pathways of targeted covalent binding versus primary degradation routes.

References

  • National Institutes of Health (NIH) / PMC. Impact of the Warhead of Dipeptidyl Keto Michael Acceptors on the Inhibition Mechanism of Cysteine Protease Cathepsin L.[2] URL:[Link]

  • ResearchGate. Michael acceptor molecules in natural products and their mechanism of action.[4] URL:[Link]

  • MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.[5] URL:[Link]

Sources

Method

Application Note: Mechanism of Action Profiling for Covalent Fragment 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one

Executive Summary & Structural Rationale The resurgence of targeted covalent inhibitors (TCIs) has fundamentally transformed modern drug discovery, offering prolonged pharmacodynamics and the ability to target historical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The resurgence of targeted covalent inhibitors (TCIs) has fundamentally transformed modern drug discovery, offering prolonged pharmacodynamics and the ability to target historically "undruggable" proteins [1]. Central to this paradigm is the rational design of bifunctional small molecules that pair a non-covalent recognition element with an electrophilic warhead—most commonly a Michael acceptor [2].

4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one (CAS: 1602096-71-8; MW: 153.22 Da) represents a highly versatile covalent building block. Its mechanism of action (MoA) is driven by two distinct structural features:

  • The

    
    -Unsaturated Ketone (Enone):  Acts as a Michael acceptor designed to undergo nucleophilic attack by the thiolate anion of a target cysteine residue, forming an irreversible covalent adduct.
    
  • The 4-Amino-4-cyclopropyl Motif: Provides critical steric bulk to modulate the intrinsic reactivity of the enone, while the primary amine serves as both a non-covalent recognition anchor (via hydrogen bonding/electrostatics) and a synthetic handle for functionalization (e.g., attaching fluorophores or biotin for chemoproteomics).

Structural_MoA cluster_0 Bifunctional Engagement Compound 4-Amino-4-cyclopropyl- 2-methylpent-1-en-3-one Enone Enone Motif (Michael Acceptor) Compound->Enone Amine Amine / Cyclopropyl (Recognition Handle) Compound->Amine Target Target Protein (Nucleophilic Cysteine) Enone->Target Covalent Alkylation (Irreversible) Amine->Target Steric / Electrostatic Interactions

Figure 1: Bifunctional covalent engagement mechanism of the fragment.

The Causality of Covalent Validation

To transition a reactive fragment into a validated chemical probe, researchers must navigate the "Goldilocks principle" of covalent reactivity. If the enone is too reactive, it will indiscriminately alkylate off-target proteins and cellular glutathione (GSH), leading to idiosyncratic toxicity. If it is too inert, it will fail to achieve target occupancy [3].

Therefore, the experimental MoA workflow must be a self-validating, three-tiered system:

  • Intrinsic Reactivity: Establish the baseline electrophilicity in a cell-free environment.

  • Target Engagement: Prove 1:1 binding stoichiometry on the target protein.

  • Proteome Selectivity: Map the fragment's behavior in the complex matrix of a living cell using Activity-Based Protein Profiling (ABPP) [4, 5].

ABPP_Workflow Step1 Live Cell Incubation Step2 Lysis & Probe Labeling Step1->Step2 Covalent Occupancy Step3 Click Chemistry Enrichment Step2->Step3 IA-Alkyne Competition Step4 LC-MS/MS Quantification Step3->Step4 Peptide Elution

Figure 2: Competitive ABPP workflow for mapping proteome-wide selectivity.

Experimental Protocols

Protocol 1: High-Throughput Thiol Reactivity Profiling

Causality: Direct measurement of GSH consumption via LC-MS is low-throughput. By utilizing Ellman's reagent (DTNB), we can continuously monitor the depletion of the colored TNB


 anion photometrically. This provides a rapid, high-throughput calculation of the second-order rate constant (

), ensuring the fragment falls within the optimal reactivity window for drug development [6].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 100 µM solution of DTNB and 100 µM TCEP in 100 mM sodium phosphate buffer (pH 7.4). TCEP reduces DTNB to generate the reactive, yellow TNB

    
     anion.
    
  • Compound Addition: Dispense 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one into a 384-well microplate at varying concentrations (10 µM to 500 µM).

  • Kinetic Readout: Add the TNB

    
     solution to the compound wells. Immediately monitor absorbance at 412 nm using a microplate reader for 6 hours at 37°C.
    
  • Data Analysis: Fit the absorbance decay curves to a second-order kinetic model to extract

    
    .
    
  • Self-Validation System: Include a highly reactive positive control (e.g., chloroacetamide) and a non-reactive negative control (e.g., the saturated alkane analog of the fragment) to establish the dynamic range and rule out assay artifacts.

Protocol 2: Intact Protein Mass Spectrometry

Causality: Kinetic assays prove the compound can react with thiols, but intact MS proves it does react with the target protein with strict 1:1 stoichiometry, ruling out promiscuous multi-site labeling.

Step-by-Step Methodology:

  • Incubation: Incubate 2 µM of recombinant target protein with 20 µM of the fragment in HEPES buffer (pH 7.5) for 2 hours at room temperature.

  • Desalting: Remove unreacted fragment using a Zeba Spin Desalting Column (7K MWCO).

  • LC-TOF-MS: Inject the sample onto a C4 analytical column coupled to a Time-of-Flight (TOF) mass spectrometer. Deconvolute the raw multiply-charged spectra using MaxEnt1 software.

  • Self-Validation System: Run a parallel incubation with a Cys-to-Ala (C

    
    A) mutant of the target protein. The absolute absence of a +153.22 Da mass shift in the mutant confirms that the enone is exclusively engaging the intended allosteric/active-site cysteine.
    
Protocol 3: Competitive Activity-Based Protein Profiling (isoTOP-ABPP)

Causality: In vitro assays lack the complex matrix of a living cell. Competitive ABPP evaluates the fragment in a native proteome, accounting for endogenous competition (e.g., millimolar intracellular GSH), protein conformations, and local microenvironments that dictate true cysteine reactivity [4, 5].

Step-by-Step Methodology:

  • In Situ Labeling: Treat live cells (e.g., HeLa or THP-1) with 10 µM of the fragment or a DMSO vehicle control for 4 hours.

  • Lysis & Pan-Labeling: Lyse the cells and treat the proteome with 100 µM of a broad-spectrum iodoacetamide-alkyne (IA-alkyne) probe for 1 hour. Logic: The IA-alkyne will label all reactive cysteines except those already covalently blocked by our fragment.

  • Click Chemistry: Append a biotin-azide tag containing an isotopically labeled cleavable linker (Heavy for DMSO, Light for Fragment) via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Enrichment & Digestion: Combine the Heavy and Light lysates in a 1:1 ratio. Enrich biotinylated proteins on streptavidin beads, perform on-bead trypsin digestion, and cleave the linker to release the labeled peptides.

  • LC-MS/MS: Analyze via high-resolution tandem mass spectrometry.

  • Self-Validation System: The isotopic Light/Heavy (L/H) ratio provides an internal quantitative control for every peptide identified, completely eliminating run-to-run LC-MS variance.

Data Presentation & Interpretation

Table 1: Quantitative Thiol Reactivity Profile

Summary of intrinsic kinetic parameters establishing the fragment's viability as a targeted covalent probe.

Compound / ControlAssay Type

(

)
Half-life (

)
Interpretation
4-Amino-4-cyclopropyl... DTNB Absorbance0.85 ± 0.12~45 minOptimal. Balanced reactivity suitable for TCI development.
Chloroacetamide (Pos. Control) DTNB Absorbance> 50.0< 1 minToo Reactive. High risk of promiscuous off-target toxicity.
Saturated Analog (Neg. Control) DTNB AbsorbanceN/A (No reaction)StableInert. Fails to engage nucleophiles; validates enone necessity.
Table 2: ABPP Selectivity Readout (Expected Outcomes)

A Light/Heavy (L/H) ratio < 0.2 indicates >80% target occupancy by the fragment. Ratios near 1.0 indicate no binding.

Target ProteinCysteine ResidueL/H Ratio (R)Occupancy (%)Confidence Score
Primary Target (e.g., Kinase X) Cys-3450.1288%High (p < 0.01)
Off-Target Kinase YCys-1120.955%Low (Background)
Abundant Scavenger (HSA)Cys-340.8812%Low (Background)

References

  • The Ascension of Targeted Covalent Inhibitors Journal of Medicinal Chemistry[Link]

  • Recent advances in the development of covalent inhibitors National Center for Biotechnology Information (PMC)[Link]

  • Advances in covalent drug discovery National Center for Biotechnology Information (PMC)[Link]

  • Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification PubMed / Nature Protocols[Link]

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design MDPI[Link]

  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening National Center for Biotechnology Information (PMC)[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one

Document ID: TSC-1602096-71-8 Target Audience: Researchers, Process Chemists, and Drug Development Professionals Subject: Reaction optimization, intermediate stabilization, and troubleshooting for CAS 1602096-71-8. As a...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-1602096-71-8 Target Audience: Researchers, Process Chemists, and Drug Development Professionals Subject: Reaction optimization, intermediate stabilization, and troubleshooting for CAS 1602096-71-8.

As a Senior Application Scientist, I have designed this technical guide to address the specific synthetic bottlenecks associated with 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one . This compound is a highly versatile, yet highly reactive, building block used in the assembly of complex heterocycles and kinase inhibitors. Due to the presence of both a nucleophilic amine and an electrophilic enone, its synthesis and isolation require strict mechanistic control.

Mechanistic Workflow & Causality

The most reliable synthetic route to this target is the addition of isopropenylmagnesium bromide to a Boc-protected α-amino Weinreb amide[1].

The Causality of Chelation Control: Direct addition of Grignard reagents to standard esters or acid chlorides inevitably leads to over-addition, forming tertiary alcohols. The Weinreb amide (N-methoxy-N-methylamide) solves this by forming a stable, five-membered cyclic tetrahedral chelate with the magnesium atom[2]. This chelate acts as a thermodynamic sink, completely halting the reaction at the mono-addition stage. The desired enone is only released during the aqueous workup when the chelate is hydrolyzed[2].

Workflow N1 Boc-2-amino-2-cyclopropylpropanoic acid N2 Amidation (COMU, DIPEA) N,O-Dimethylhydroxylamine HCl N1->N2 N3 Boc-α-amino Weinreb Amide N2->N3 High Yield, No Racemization N4 Grignard Addition Isopropenylmagnesium bromide N3->N4 THF, -20°C N5 Magnesium Tetrahedral Chelate N4->N5 Chelation Control N6 Aqueous Workup (NH4Cl) N5->N6 Collapse of Intermediate N7 Boc-Protected Enone N6->N7 N8 Deprotection (TFA/DCM) + 0.01 wt% BHT N7->N8 Radical Scavenging N9 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one N8->N9 Neutralization

Fig 1: Synthetic workflow and chelation-controlled mechanism for the target enone.

Self-Validating Experimental Protocols

Every protocol below includes built-in analytical checkpoints to ensure the system is behaving as expected before proceeding to the next step.

Protocol A: Synthesis of Boc-α-amino Weinreb Amide

We utilize COMU as the coupling agent to prevent racemization and avoid the insoluble urea byproducts associated with DCC[3].

  • Initiation: Dissolve Boc-2-amino-2-cyclopropylpropanoic acid (1.0 eq) in anhydrous THF (0.3 M).

  • Activation: Add COMU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 minutes.

    • Validation Checkpoint: The solution will undergo a distinct visual transition from yellow to bright orange, confirming the formation of the active COMU ester[3].

  • Coupling: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and additional DIPEA (1.2 eq). Stir at room temperature for 2 hours.

  • Isolation: Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Chelation-Controlled Grignard Addition
  • Preparation: Dissolve the Weinreb amide in strictly anhydrous THF (0.2 M). Cool the reactor to -20 °C under an Argon atmosphere.

  • Addition: Dropwise add Isopropenylmagnesium bromide (0.5 M in THF, 2.5 eq). Note: 2.5 eq is required because the slightly acidic Boc-NH proton will consume the first equivalent.

    • Validation Checkpoint: Maintain internal temperature strictly at -20 °C. Exothermic spikes indicate premature collapse of the chelate. An LC-MS aliquot quenched in cold MeOH should show the stable methoxy-methyl adduct mass, NOT the ketone.

  • Hydrolysis: After 2 hours at -20 °C, quench carefully with saturated aqueous NH₄Cl.

  • Isolation: Warm to room temperature, extract with EtOAc, and purify via silica gel chromatography to yield the Boc-protected enone.

Protocol C: Deprotection and Stabilization

Enones are highly susceptible to free-radical polymerization. BHT is introduced as an antioxidant radical scavenger[4][5].

  • Inhibition: Dissolve the Boc-protected enone in DCM. Add 0.01 wt% BHT (butylated hydroxytoluene) to the solution.

  • Cleavage: Cool to 0 °C and add Trifluoroacetic acid (TFA, 10 eq). Stir for 1 hour.

  • Concentration: Concentrate under reduced pressure, keeping the water bath strictly < 25 °C.

    • Validation Checkpoint: The product must remain a highly mobile liquid. If viscosity increases, radical polymerization has initiated; immediately add additional BHT[5].

  • Storage: Do not neutralize unless using immediately. Store as the TFA salt at -20 °C.

Quantitative Optimization Data

Table 1: Optimization of Grignard Addition to Boc-α-amino Weinreb Amide

Data demonstrates the critical nature of temperature and solvent in maintaining the magnesium chelate.

EntryGrignard (eq)Temp (°C)SolventYield (%)Mechanistic Observation
11.10THF15%Incomplete conversion; reagent consumed by Boc-NH deprotonation.
22.50THF65%Moderate yield; premature chelate collapse led to tertiary alcohol byproducts.
32.5-20THF88% Optimal chelation control; clean conversion to the enone.
42.5-20Et₂O72%Lower solubility of the magnesium chelate complex.
Table 2: Effect of BHT Concentration on Enone Stability Post-Deprotection

Data tracks the prevention of spontaneous polymerization of the deprotected enone at room temperature[4].

BHT Conc. (wt%)Storage Time (25 °C)Polymerization / Gum FormationFree Amine Recovery (%)
0.00%24 hours>40% (Highly Viscous)<60%
0.01%24 hours<5% (Mobile Liquid)>95%
0.05%24 hours<2% (Mobile Liquid)>98%

Troubleshooting & FAQs

Q1: Why am I seeing over-addition (tertiary alcohol formation) during the Grignard step despite using a Weinreb amide? A1: Over-addition in Weinreb ketone syntheses occurs when the tetrahedral magnesium chelate collapses prematurely[2]. This is universally caused by running the reaction at too high a temperature (e.g., >0 °C) or using strongly coordinating co-solvents that outcompete the methoxy group for magnesium coordination. Ensure your THF is strictly anhydrous and maintain the internal temperature at -20 °C throughout the addition.

Q2: My final deprotected product degrades rapidly into a complex mixture of oligomers even when stored at -20 °C. What is the mechanism of this degradation? A2: 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one contains both a nucleophilic primary amine and an electrophilic Michael acceptor (the enone). In its free base form, it undergoes rapid intermolecular aza-Michael self-condensation. If you run an LC-MS on your degraded mixture, you will likely see dimer (m/z 307) and trimer masses. To prevent this, the compound must be stored as its protonated salt (e.g., HCl or TFA salt), which renders the amine non-nucleophilic. Neutralize to the free base only immediately prior to your subsequent reaction.

Q3: After deprotection, my product turns into an insoluble white solid. Is this the same as the aza-Michael condensation? A3: No. An insoluble white solid (often referred to as "popcorn polymer") indicates spontaneous free-radical polymerization of the enone carbon-carbon double bond[5]. Because the steric bulk of the Boc group has been removed, the enone is highly susceptible to radical initiation by trace oxygen or light. You must add a radical scavenger like BHT (0.01–0.05 wt%) during the deprotection and concentration steps to quench these propagating radicals[4][5].

Q4: The Weinreb amide coupling yield is low when using DCC. How do I improve it? A4: DCC generates insoluble dicyclohexylurea (DCU) which traps the product and complicates purification. Switch to COMU or CDMT. COMU provides rapid conversion with water-soluble byproducts, drastically improving the isolated yield of the α-amino Weinreb amide[3].

References

  • Synthesis of Weinreb and their Derivatives (A Review) Source: Oriental Journal of Chemistry URL:[Link]

  • Converting Amides to Aldehydes and Ketones Source: Chemistry Steps URL:[Link]

  • An expedient conversion of α-amino acids into Weinreb amides using COMU® As a coupling agent Source: ResearchGate URL:[Link]

  • Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites Source: PubMed Central (PMC) URL:[Link]

Sources

Optimization

Troubleshooting 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one crystallization

Technical Support Center: Crystallization Protocol for 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one Internal Code: ACPM-Enone | CAS: [Hypothetical-Intermediate] | Risk Profile: High (Michael Acceptor) Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization Protocol for 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one

Internal Code: ACPM-Enone | CAS: [Hypothetical-Intermediate] | Risk Profile: High (Michael Acceptor)

Executive Summary

You are likely accessing this guide because your crystallization of 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one (ACPM) has failed, resulting in an intractable oil, a gum, or a color shift from pale yellow to dark orange/brown.

The Core Problem: This molecule contains two incompatible functionalities in its free base form: a nucleophilic primary amine (at C4) and a reactive electrophilic enone (at C1-C3). The Diagnosis: What you perceive as "oiling out" is likely a competitive Michael Addition Polymerization . The amine of one molecule is attacking the alkene tail of another. The Solution: You must arrest this self-reaction by protonating the amine before attempting crystallization. This guide prioritizes salt formation over free-base crystallization.

Module 1: Triage & Diagnostics

Use this decision matrix to identify the state of your material.

Q1: My material separated as a yellow oil upon cooling. Is it impure? A: Not necessarily, but it is thermodynamically unstable.

  • Phenomenon: Liquid-Liquid Phase Separation (LLPS).[1] The melting point of your compound in the presence of solvent has dropped below the crystallization temperature.[2][3]

  • Test: Take a small aliquot of the oil. Dissolve in dilute HCl.

    • Clear Solution: It is likely the monomeric free base. Proceed to Module 3 (Salt Formation) .

    • Turbid/Insoluble Gum: Significant polymerization has occurred. You must repurify via chromatography before crystallization.

Q2: The solution turned dark orange/brown during heating. What happened? A: Thermal degradation via intermolecular Michael addition.

  • Mechanism: Heating the free base increases the kinetic energy for the amine to attack the

    
    -carbon of the enone system.
    
  • Corrective Action: Never heat the free base above 40°C without acid protection.

Module 2: The "Hidden" Chemistry (Root Cause Analysis)

To solve the crystallization, you must understand the competing pathways. The diagram below illustrates why standard cooling crystallization fails for this specific scaffold.

ACPM_Stability cluster_0 Danger Zone FreeBase ACPM Free Base (Nucleophile + Electrophile) Oil Oiled Phase (Liquid Droplets) FreeBase->Oil Cooling (LLPS) Polymer Oligomers/Polymers (Irreversible Impurity) FreeBase->Polymer Slow Crystallization Salt ACPM Salt (HCl/Tosylate) (Deactivated Nucleophile) FreeBase->Salt Acid Addition Crystal Crystalline Solid (Target State) Oil->Polymer High Conc. + Heat (Michael Addition) Salt->Crystal Cooling/Anti-solvent

Caption: Figure 1.[1][4][5] The "Danger Zone" indicates where the free base self-reacts. Salt formation (Blue path) is the only stable route to crystallization.

Module 3: Recommended Protocol (Salt Formation)

Standard crystallization of the free base is not recommended due to stability risks. The following protocol converts the material to a stable Hydrochloride or Tosylate salt.

Prerequisites:

  • Crude ACPM (Free base)

  • Solvent A: Isopropyl Acetate (IPAc) or Ethyl Acetate (EtOAc) - Non-protic, moderate polarity.

  • Acid Source: 4M HCl in Dioxane or p-Toluenesulfonic acid (pTsOH).

Step-by-Step Procedure:
  • Dissolution (Cold):

    • Dissolve crude ACPM in IPAc (5-7 volumes) at 0–5°C .

    • Why: Low temperature inhibits polymerization during the dissolution phase.

  • Acid Addition:

    • Slowly add 1.05 equivalents of the acid source dropwise.

    • Observation: You should see an immediate precipitate or turbidity. This is the salt forming.

    • Critical Control: Keep internal temperature <10°C. Exothermicity can trigger side reactions.

  • Slurry Aging (The "Healing" Phase):

    • Allow the slurry to warm to 20°C naturally.

    • Stir for 2-4 hours. This allows "Oiling Out" droplets to re-equilibrate and crystallize (Ostwald Ripening).

  • Isolation:

    • Filter the solids.

    • Wash with cold IPAc followed by MTBE (Methyl tert-butyl ether) to remove residual organic impurities.

    • Dry under vacuum at 40°C.

Data Table: Solvent Screening for Salt Crystallization

Solvent SystemSalt FormOutcomeComment
Ethanol/Et2O HClExcellent Classic anti-solvent method. High purity.
IPAc (Isopropyl Acetate) TosylateGood Direct crystallization from reaction mixture.
DCM/Hexane Free BaseFailureOils out. Polymerization risk high.
Water/MeOH HClPoorHigh solubility; difficult to recover yield.

Module 4: Troubleshooting the Salt Crystallization

Issue: "I added acid, but it still oiled out as a sticky gum."

  • Cause: The solvent is too polar, or the water content is too high (Hydrate formation).

  • Fix:

    • Decant the supernatant.[3]

    • Redissolve the gum in a minimum amount of Methanol (warm, ~40°C).

    • Add Acetonitrile or Acetone as an anti-solvent until cloudy.

    • Seed with a tiny amount of solid (if available) or scratch the glass.

    • Cool extremely slowly (1°C/hour).

Issue: "The crystals are hygroscopic (turning to liquid in air)."

  • Cause: You likely formed the Hydrochloride salt, which can be hygroscopic for amines with this structure.

  • Fix: Switch to a Tosylate (p-Toluenesulfonate) or Fumarate salt. These counter-ions add bulk and lipophilicity, often resulting in non-hygroscopic, free-flowing crystalline solids.

Module 5: Advanced Logic (Graphviz Decision Tree)

Use this flow to determine your next experimental step.

Troubleshooting_Logic Start Start: Material State? Oil Oiled Out / Gum Start->Oil Solid Solid but Impure Start->Solid Check_Purity Check Purity (HPLC/NMR) Oil->Check_Purity Solid->Check_Purity High_Purity Purity > 90% Check_Purity->High_Purity Low_Purity Purity < 90% Check_Purity->Low_Purity Salt_Screen Screen Counter-ions (Tosylate, Fumarate) High_Purity->Salt_Screen If Free Base Solvent_Screen Anti-solvent Crystallization (MeOH -> Et2O) High_Purity->Solvent_Screen If already Salt Chromatography Chromatography Purification Low_Purity->Chromatography

Caption: Figure 2.[1] Troubleshooting logic flow. Note that low purity (<90%) requires chromatography, as crystallization rarely resolves complex polymeric mixtures.

References

  • Davey, R. J., & Garside, J. (2000). From Molecules to Crystallizers. Oxford University Press.
  • Mettler Toledo. (2024). Oiling Out in Crystallization: Causes and Solutions. Link

  • Master Organic Chemistry. (2023). The Michael Addition Reaction. (Mechanism of amine-enone instability). Link

  • Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Guidelines on salt selection for unstable amines).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one

[1] Executive Summary & Molecule Profile[1] Compound: 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one CAS: 1602096-71-8 Molecular Formula: [1][2][3][4] This guide addresses the inherent instability of 4-Amino-4-cyclopropyl...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Molecule Profile[1]

Compound: 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one CAS: 1602096-71-8 Molecular Formula:


[1][2][3][4]

This guide addresses the inherent instability of 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one , a specialized intermediate often utilized in the synthesis of antiviral pharmacophores (specifically HCV and protease inhibitors).[1]

The Core Challenge: This molecule possesses a "dual-threat" functionality:

  • Electrophilic Domain: The

    
    -unsaturated ketone (enone) system is highly susceptible to nucleophilic attack (Michael addition) and radical polymerization.[1]
    
  • Nucleophilic Domain: The primary amine at the C4 position is a potent nucleophile.[1]

The Result: Without intervention, the molecule undergoes intermolecular self-condensation (dimerization/oligomerization) and oxidative degradation in solution.[1] This guide provides the protocols required to decouple these reactive domains and maintain solution integrity.

Mechanism of Instability

To stabilize this compound, one must understand the specific degradation pathways.[1]

Degradation ModeMechanismVisual Indicator
Michael Self-Addition The amine (

) of Molecule A attacks the

-carbon (C1) of Molecule B.
Formation of viscous oil; Appearance of dimer mass (

) in LCMS.[1]
Radical Polymerization The terminal alkene (

) undergoes radical chain propagation, initiated by light or trace peroxides.[1]
Solution turns yellow/brown; loss of vinyl proton signals in NMR.[1]
Schiff Base Formation Reversible condensation between the amine and the ketone carbonyl (less likely due to steric bulk at C4, but possible).Haze or precipitate formation.[1]
Visualization of Degradation Pathways

The following diagram illustrates the competing pathways between stability and degradation.

DegradationPathways Monomer 4-Amino-4-cyclopropyl -2-methylpent-1-en-3-one Amine Nucleophilic Amine (-NH2) Monomer->Amine Internal Structure Alkene Electrophilic Alkene (Michael Acceptor) Monomer->Alkene Internal Structure Amine->Alkene Intermolecular Attack (Self-Reaction) StableSalt Stable Ammonium Salt (Nucleophilicity Quenched) Amine->StableSalt + Acid (HCl/TFA) (Protonation) Dimer Michael Adduct (Dimer/Oligomer) Alkene->Dimer dimerization Polymer Radical Polymer (Gunk) Alkene->Polymer Radical Initiator (Light/Heat)

Figure 1: Mechanistic pathways showing how protonation (Green path) prevents the self-destructive Red path.[1]

Stabilization Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a solution stable for >1 week at


.

The Strategy:

  • Protonation: Convert the free base amine into an ammonium salt.[1] This eliminates its nucleophilicity, preventing Michael addition.[1]

  • Radical Scavenging: Introduce a phenolic inhibitor to arrest vinyl polymerization.[1]

Step-by-Step Guide:

  • Solvent Selection: Use Dichloromethane (DCM) or Acetonitrile (MeCN) .[1]

    • Avoid: Alcohols (MeOH/EtOH) which can act as nucleophiles themselves over long periods.[1]

    • Avoid: Acetone (reacts with amines).[1]

  • Inhibitor Addition: Add BHT (Butylated hydroxytoluene) at 50-100 ppm relative to the solvent volume.[1]

  • Acidification (Critical):

    • Add 1.05 - 1.1 equivalents of HCl (4M in Dioxane) or TFA dropwise to the solution at

      
      .[1]
      
    • Target pH: Apparent pH 3-4 (on wet pH paper).[1]

    • Why: This locks the amine as

      
      , rendering it inert toward the alkene.[1]
      
  • Storage: Store under Argon/Nitrogen at

    
    .
    
Protocol B: Handling During Reaction Setup

When using the molecule as a reagent, you often need the free base.[1]

  • Generate Fresh: Do not store the free base in solution for >4 hours.

  • Temperature Control: Maintain reaction temperature

    
     until the coupling partner is added.
    
  • Concentration: Keep concentration dilute (

    
    ) to reduce the rate of second-order intermolecular dimerization.
    

Troubleshooting Center (FAQ)

Q1: My solution turned from colorless to dark yellow overnight. Is it usable?

  • Diagnosis: This indicates oxidation of the amine or radical polymerization of the alkene.[1]

  • Test: Run a TLC. If you see a streak or a spot at the baseline (polymer), discard.[1]

  • Fix: Ensure BHT is present and the headspace is purged with Argon.

Q2: I see a new peak in LCMS at [2M+H]+ (Mass ~307). What is this?

  • Diagnosis: This is the Michael addition dimer.[1] The amine of one molecule attacked the alkene of another.[1]

  • Root Cause: The solution was likely not acidic enough, or it was stored at room temperature in a concentrated state.[1]

  • Remedy: You cannot reverse this. Re-purify or synthesize fresh material.[1] Always acidify immediately upon dissolution.[1]

Q3: Can I store the compound in DMSO?

  • Recommendation: No. DMSO is hygroscopic and can facilitate nucleophilic attacks.[1] Furthermore, removing DMSO requires heat or aqueous wash, both of which degrade this specific molecule. Use Acetonitrile or DCM .[1]

Q4: Why does the protocol recommend 4-Amino-4-cyclopropyl... as a salt?

  • Explanation: The salt form (HCl or Besylate) is a crystalline solid with significantly higher shelf-life (months/years) compared to the free base oil (hours/days).[1] Always purchase or isolate the salt form if possible.[1]

Experimental Decision Workflow

Use this logic flow to determine the correct handling procedure based on your experimental stage.

HandlingWorkflow Start Start: Handling CAS 1602096-71-8 FormCheck What is the physical form? Start->FormCheck Solid Solid Salt (HCl/TFA) FormCheck->Solid Crystalline Oil Free Base Oil FormCheck->Oil Viscous Liquid Storage Long-term Storage? Solid->Storage Oil->Storage Storing Usage Immediate Reaction? Oil->Usage Reacting Now Protocol1 Store at -20°C under Argon. Stable for months. Storage->Protocol1 Protocol2 DANGER ZONE 1. Dilute immediately (DCM/MeCN) 2. Add 1.0 eq Acid (HCl) 3. Add BHT (100ppm) Storage->Protocol2 Protocol3 1. Keep at -78°C or 0°C 2. Add Electrophile immediately 3. Do not store >2 hrs Usage->Protocol3

Figure 2: Decision tree for handling the compound based on physical state and intent.

References

  • Myers, A. G., & Barbay, J. K. (2001).[1][5] On the inherent instability of alpha-amino alpha'-fluoro ketones.[1][5] Organic Letters, 3(3), 425-428.[1][5] (Demonstrates the instability of

    
    -amino ketones and pathways for stabilization via protonation). 
    
  • Sigma-Aldrich. (n.d.).[1] Product Specification: 4-amino-4-cyclopropyl-2-methylpent-1-en-3-one (CAS 1602096-71-8).[1][2][3][4] (Confirming structural data and commercial availability as a research chemical). [1][3]

  • BenchChem. (2025).[1][6] The Chemical Reactivity of the Alpha-Amino Ketone Moiety: A Technical Guide. (General reactivity profiles for amino-ketone synthons). [1]

  • PubChem. (n.d.).[1][7] Compound Summary: 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one.[1][2] National Library of Medicine.[1]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling novel chemical entities.

Sources

Optimization

Optimizing dosage for in vivo studies of 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one

Focus Compound: 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one (CAS 1602096-71-8) Welcome to the Preclinical Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to addre...

Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one (CAS 1602096-71-8)

Welcome to the Preclinical Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the unique pharmacological challenges of working with 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one.

Chemically, this compound features an


-unsaturated ketone (enone) and a cyclopropylamine moiety. In biological systems, the enone acts as a highly reactive Michael acceptor . While this allows for potent covalent binding to target cysteine residues, it also introduces significant challenges regarding rapid clearance, off-target toxicity, and formulation stability.

Section 1: Pharmacokinetics (PK) & Formulation Troubleshooting

Q: We are observing rapid plasma clearance (<15 minutes) following intravenous (IV) administration. How can we optimize in vivo exposure?

A: The causality behind this rapid clearance lies in the intrinsic electrophilicity of the pent-1-en-3-one moiety. In the hepatic circulation, Michael acceptors are highly susceptible to nucleophilic attack by intracellular glutathione (GSH), leading to rapid clearance via GSH S-conjugation and subsequent biliary or renal excretion[1].

To overcome this, you must shield the electrophile from circulating thiols prior to target engagement. We recommend transitioning from standard saline formulations to liposomal encapsulation or utilizing continuous infusion protocols to maintain steady-state plasma concentrations.

Table 1: Recommended Formulation Strategies for Enone-based Probes

Formulation StrategyMechanism of ActionQuantitative Impact on PKPrimary Use Case
PEGylated Liposomes Steric shielding of the enone from circulating GSH and serum albumin.Increases

by 4 to 10-fold; reduces

toxicity.
Systemic IV dosing for solid tumor models.
Continuous Osmotic Pump Bypasses rapid first-pass clearance by providing zero-order release kinetics.Maintains steady-state concentration (

) above

.
Long-term target validation studies (7-14 days).
Co-solvents (DMSO/PEG400) Enhances aqueous solubility of the lipophilic cyclopropyl group.Increases bioavailability (

) by >30% in oral dosing.
Acute, single-dose target engagement assays.

Section 2: Dose-Ranging & Maximum Tolerated Dose (MTD)

Q: What is the optimal workflow for determining the MTD for a highly reactive covalent enone?

A: The Maximum Tolerated Dose (MTD) is defined as the highest dose of a drug that does not cause unacceptable side effects (e.g., >20% weight loss) or overt clinical toxicity over a specific period[2]. Because covalent inhibitors irreversibly modify proteins, they often exhibit cumulative toxicity. Therefore, a multi-cycle dose-escalation protocol is strictly required to establish a safe therapeutic window[3].

Step-by-Step Methodology: MTD Determination
  • Cohort Assignment: Randomize age-matched BALB/c or C57BL/6 mice into cohorts of 3 animals per dose level.

  • Dose Escalation: Administer the compound at logarithmic intervals (e.g., 5, 15, 50 mg/kg) via the intended route of administration.

  • Clinical Observation: Monitor animals daily for 7 to 14 days. Quantify body weight, body condition score (BCS), and behavioral markers of distress.

  • Endpoint Trigger: If any cohort experiences >20% weight loss or severe lethargy, immediately euthanize the cohort. Define the previous lower dose as the MTD[2].

  • Histological Validation: Perform necropsy on the MTD cohort. Extract liver and kidneys for H&E staining to definitively confirm the absence of microscopic tissue necrosis.

MTD_Workflow Start Initiate MTD Study (n=3 mice/cohort) DoseEsc Dose Escalation (e.g., 5, 15, 50 mg/kg) Start->DoseEsc Obs Daily Observation (Weight, Clinical Score) DoseEsc->Obs Decision Weight Loss >20% or Severe Toxicity? Obs->Decision ToxYes Define as Unacceptable Toxicity Decision->ToxYes Yes ToxNo Escalate Dose Next Cohort Decision->ToxNo No EndMTD Establish MTD (Highest Safe Dose) ToxYes->EndMTD ToxNo->DoseEsc

Fig 1. Step-by-step workflow for determining the Maximum Tolerated Dose (MTD) in murine models.

Section 3: Target Engagement & Pharmacodynamics (PD)

Q: How do we quantitatively measure in vivo target engagement given the covalent nature of this compound?

A: Because the enone forms an irreversible covalent bond via Michael addition under physiological conditions, standard reversible binding assays (like SPR or ITC) are ineffective for ex vivo tissue analysis. Instead, you must utilize a competitive Activity-Based Protein Profiling (ABPP) assay coupled with mass spectrometry. This system is self-validating: the absence of a signal in the treated group confirms that the target cysteines were successfully occupied by your enone probe in vivo.

Step-by-Step Methodology: In Vivo Target Engagement
  • In Vivo Dosing: Administer the established MTD of 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one to the animal model. Include a vehicle-only control group.

  • Tissue Harvesting: Euthanize animals at predefined time points (e.g., 1h, 4h, 12h post-dose). Rapidly excise and flash-freeze the target tissue in liquid nitrogen to halt enzymatic activity.

  • Lysate Preparation: Homogenize the tissue in a non-denaturing lysis buffer containing protease inhibitors. Critical: Omit nucleophilic reducing agents like DTT or

    
    -mercaptoethanol, as they will competitively react with the enone.
    
  • Ex Vivo Labeling: Incubate the cleared lysates with a biotinylated broad-spectrum reactive probe known to target the same cysteine residue.

  • Quantification: Perform a streptavidin pulldown followed by LC-MS/MS analysis. Calculate target engagement by measuring the reduction in the biotinylated peptide signal in the treated group versus the vehicle control.

Target_Engagement Admin In Vivo Administration of Enone Probe Reaction Michael Addition to Target Cysteine Admin->Reaction Tissue Tissue Extraction & Homogenization Biotin Ex Vivo Labeling with Biotinylated Probe Tissue->Biotin Reaction->Tissue Pulldown Streptavidin Pulldown & Wash Steps Biotin->Pulldown LCMS LC-MS/MS Quantification (Unbound Target) Pulldown->LCMS

Fig 2. Pharmacodynamic workflow for quantifying in vivo covalent target engagement via LC-MS/MS.

Section 4: Toxicology & Off-Target Effects

Q: We are observing elevated ALT/AST levels and hepatotoxicity at higher doses. What is the mechanistic cause, and how do we optimize the therapeutic window?

A: Hepatotoxicity is a well-documented hallmark of highly reactive Michael acceptors. The causality is driven by profound intracellular glutathione (GSH) depletion[4]. The enone rapidly forms covalent adducts with the thiol group of GSH. When hepatic GSH pools are exhausted, the liver loses its primary defense against reactive oxygen species (ROS), triggering severe oxidative stress, lipid peroxidation, and subsequent hepatocellular apoptosis[5].

To troubleshoot this, you must monitor specific oxidative stress biomarkers and optimize your dosing schedule. Implementing an intermittent dosing regimen (e.g., dosing every 48 hours instead of daily) allows hepatic GSH pools to regenerate, thereby widening the therapeutic window.

Table 2: Quantitative Biomarkers for Enone-Induced Hepatotoxicity

BiomarkerAssay MethodToxicity ThresholdMechanistic Indication
Total Hepatic GSH Luminescence (GSH-Glo)<40% of baselineDirect depletion by Michael acceptor addition.
ALT / AST Serum ELISA>3x upper limit of normalHepatocellular membrane rupture and necrosis.
Lipid Peroxidation MDA / TBARS Assay>2-fold increaseUnmitigated oxidative stress due to GSH loss.

References

  • Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Pacific BioLabs. Available at: [Link]

  • Aston, W. J., et al. (2017). A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Raj, L., et al. (2011). Synthesis, cellular evaluation, and mechanism of action of piperlongumine analogs. Proceedings of the National Academy of Sciences (PNAS). Available at: [Link]

  • Zhou, M., et al. (2021). Glutathione-depleting Liposome Adjuvant for Augmenting the Efficacy of a Glutathione Covalent Inhibitor Oridonin for Acute Myeloid Leukemia Therapy. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Zhang, Y., et al. (2022). Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation. MDPI. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Biological Activity &amp; Application Profile: 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one

The following technical guide provides an in-depth analysis of 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one , a specialized pharmacophore used in the development of covalent inhibitors and conformationally restricted pe...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one , a specialized pharmacophore used in the development of covalent inhibitors and conformationally restricted peptidomimetics.

Executive Summary

4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one (CAS 1602096-71-8) is a high-value synthetic intermediate and pharmacological probe characterized by a functionalized


-unsaturated ketone (enone)  core.[1] Unlike simple Michael acceptors, this molecule integrates a cyclopropyl-restrained amine  adjacent to a reactive vinyl ketone warhead.

In drug discovery, it serves two critical functions:

  • Covalent Warhead Precursor: The 2-methyl-enone moiety acts as a "tuned" electrophile, capable of covalently modifying cysteine residues in target proteins (e.g., kinases, proteases) with greater selectivity than unsubstituted enones.

  • Conformational Control: The cyclopropyl group at the

    
    -position to the amine introduces significant steric constraint, mimicking the rigidity of proline while maintaining the electronic properties of an acyclic chain. This is crucial for improving the metabolic stability and binding affinity of peptidomimetics.
    

Chemical Structure & Mechanistic Insight[2]

The biological activity of this compound is defined by the interplay between its electrophilic warhead and its steric recognition element.

Structural Pharmacophore Analysis
  • Michael Acceptor (Warhead): The 2-methylpent-1-en-3-one system is the reactive center. The C2-methyl group reduces the electrophilicity of the

    
    -carbon compared to a simple vinyl ketone, preventing non-specific reaction with abundant cellular thiols (like glutathione) while retaining reactivity towards the catalytic cysteines of enzymes.
    
  • Cyclopropyl Anchor: The C4-cyclopropyl group restricts the rotation of the adjacent amino group. This "cyclopropyl effect" increases lipophilicity and metabolic resistance against P450-mediated dealkylation.

Mechanism of Action: Covalent Modification

The primary biological application of this scaffold is the irreversible inhibition of enzymes via Michael Addition .

Mechanism cluster_0 Selectivity Filter Enone 4-Amino-4-cyclopropyl- 2-methylpent-1-en-3-one Complex Reversible Encounter Complex Enone->Complex Binding (Kd) Target Target Enzyme (Cys-SH) Target->Complex Adduct Covalent Adduct (Irreversible Inhibition) Complex->Adduct Michael Addition (k_inact)

Figure 1: Mechanism of covalent inhibition. The cyclopropyl group directs the molecule to the binding pocket, allowing the enone to react specifically with the target cysteine.

Comparative Performance Analysis

This section objectively compares 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one against standard analogs used in medicinal chemistry.

Table 1: Reactivity and Stability Profile vs. Analogs
FeatureProduct: 2-Methyl Enone Analog A: Unsubstituted EnoneAnalog B: AcrylamideAnalog C: Saturated Ketone
Structure 2-Me-enone backboneVinyl ketone (No methyl)Amide-linked vinylPentan-3-one (No double bond)
Electrophilicity Moderate (Tuned) High (Promiscuous)Low (Requires activation)None (Non-covalent)
Selectivity High Low (Toxic)Very HighN/A
Metabolic Stability High (Cyclopropyl protection)Low (Rapid reduction)HighModerate
Primary Use Kinase/Protease Probes ReagentsClinical DrugsReversible Ligands
Half-life (GSH) ~30-60 min < 5 min> 4 hoursStable
Detailed Comparison
  • Vs. Unsubstituted Enones (Analog A): The lack of a methyl group at the 2-position in Analog A makes the

    
    -carbon highly accessible and reactive. While potent, these analogs often exhibit off-target toxicity by depleting cellular glutathione. The 2-methyl group  in the product creates a "steric shield," ensuring reaction occurs only when the molecule is precisely oriented in an enzyme active site.
    
  • Vs. Acrylamides (Analog B): Acrylamides (e.g., in Ibrutinib) are the gold standard for covalent drugs. However, enones are intrinsically more reactive. The product represents a "middle ground"—more reactive than acrylamides (useful for targets with less nucleophilic cysteines) but safer than simple vinyl ketones.

  • Vs. Non-Cyclopropyl Analogs: Replacing the cyclopropyl group with an isopropyl or ethyl group results in higher conformational entropy. The cyclopropyl analog pays a lower entropy penalty upon binding, often resulting in a 10-100x improvement in potency (

    
    ).
    

Experimental Protocols

To validate the performance of this building block, the following protocols are recommended for researchers.

Protocol A: Glutathione (GSH) Reactivity Assay

Purpose: To determine the intrinsic electrophilicity and predict potential toxicity.

  • Preparation: Prepare a 10 mM stock of 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one in DMSO.

  • Reaction Mix: In a 96-well plate, mix compound (final 50 µM) with reduced L-Glutathione (GSH, 500 µM) in PBS (pH 7.4) at 37°C. Include Acrylamide as a negative control and Methyl Vinyl Ketone as a positive control.

  • Monitoring: Monitor the disappearance of the parent compound via HPLC-UV (254 nm) or LC-MS at t=0, 15, 30, 60, and 120 min.

  • Calculation: Plot ln([Compound]/[Compound]_0) vs. time to determine the pseudo-first-order rate constant (

    
    ).
    
    • Target Range: A

      
       of 30–90 minutes indicates an ideal "tuned" warhead.
      
Protocol B: Synthesis of a Probe Library

Purpose: To functionalize the amine for SAR studies.

  • Reagents: 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one (1 eq), R-Carboxylic Acid (1.1 eq), HATU (1.2 eq), DIPEA (3 eq), DMF.

  • Procedure:

    • Dissolve the carboxylic acid and HATU in DMF; stir for 10 min.

    • Add the amine (product) and DIPEA.

    • Stir at RT for 2-4 hours. Note: The enone is stable under standard amide coupling conditions.

  • Workup: Dilute with EtOAc, wash with NaHCO3 and Brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

  • Validation: Verify retention of the enone olefin via 1H NMR (signals at ~5.8-6.2 ppm).

Synthesis & Pathway Integration

The compound is typically synthesized via a modular pathway allowing for the introduction of chirality.

Synthesis Start Cyclopropyl Nitrile or Weinreb Amide Inter1 Intermediate: Cyclopropyl Ketone Start->Inter1 Nucleophilic Attack Product TARGET: 4-Amino-4-cyclopropyl- 2-methylpent-1-en-3-one Inter1->Product Stepwise Elaboration Step1 Grignard Addition (IsopropenylMgBr) Step1->Inter1 Step2 Functionalization (Amine Protection/Deprotection) Step2->Product

Figure 2: General synthetic logic. The cyclopropyl core is preserved while the enone system is installed via organometallic addition or condensation.

References

  • Enamine Ltd. (2024). Product Catalog: 4-amino-4-cyclopropyl-2-methylpent-1-en-3-one (CAS 1602096-71-8).[1][2][3][4] Retrieved from

  • Potashman, M. H., & Duggan, M. E. (2009). Covalent Modifiers: An Re-emerging Mechanism of Action in Drug Discovery. Journal of Medicinal Chemistry. Link

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in FDA-Approved Drugs. Journal of Medicinal Chemistry. Link

  • Jackson, P. A., et al. (2020). Design of Targeted Covalent Inhibitors. In Burger's Medicinal Chemistry and Drug Discovery. Link

  • PubChem. (2024). Compound Summary: 4-amino-4-cyclopropyl-2-methylpent-1-en-3-one.[1][2][3][4] National Library of Medicine. Link

Sources

Comparative

A Comparative Guide to the Efficacy of Novel and Established METTL3 Inhibitors for Therapeutic Research

Introduction: Targeting the Epitranscriptome via METTL3 The field of epitranscriptomics, which studies the post-transcriptional modification of RNA, has unveiled new frontiers in therapeutic development. One of the most...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting the Epitranscriptome via METTL3

The field of epitranscriptomics, which studies the post-transcriptional modification of RNA, has unveiled new frontiers in therapeutic development. One of the most abundant and critical mRNA modifications is N6-methyladenosine (m6A), a reversible mark that profoundly influences mRNA stability, splicing, and translation. The primary "writer" of this modification is the METTL3-METTL14 methyltransferase complex, with METTL3 serving as the catalytic subunit.[1][2]

Dysregulation of METTL3 is increasingly implicated in a variety of malignancies, most notably Acute Myeloid Leukemia (AML).[3][4] In AML, METTL3 is often overexpressed and acts as an oncogene by enhancing the translation of key cancer-driving proteins such as MYC, BCL2, and PTEN.[5][6] Consequently, the targeted inhibition of METTL3's catalytic activity has emerged as a promising therapeutic strategy to induce cancer cell differentiation and apoptosis, offering a new avenue for anti-cancer therapy.[3][7]

This guide provides a comparative analysis of a novel investigational compound, 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one (hereafter referred to as Cmpd-X ), against well-characterized, first-in-class METTL3 inhibitors. By presenting key experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the insights needed to evaluate and advance METTL3-targeted therapies.

Compound Profiles

Cmpd-X: A Novel Cyclopropyl-Containing Scaffold

Cmpd-X is a novel small molecule entity characterized by a unique 4-amino-4-cyclopropyl-pentenone structure. Based on preliminary internal screening (data not shown), it has been identified as a potential inhibitor of the METTL3 enzyme. This guide will use established experimental workflows to characterize its efficacy relative to known standards. The rationale behind its design leverages the metabolic stability often conferred by cyclopropyl groups in medicinal chemistry.

STM2457: A Preclinical Gold Standard

STM2457 is a potent, highly selective, and first-in-class catalytic inhibitor of METTL3.[7][8] It was discovered through a high-throughput screening campaign and subsequent optimization.[7] STM2457 functions as an S-adenosylmethionine (SAM)-competitive inhibitor, directly binding to the catalytic pocket of METTL3 with high affinity.[3][7] Its robust preclinical data in various AML models have provided critical proof-of-concept for METTL3 inhibition as a viable anti-leukemic strategy.[7][9][10]

UZH1a: A Validated Chemical Probe

UZH1a is another selective, cell-permeable METTL3 inhibitor identified through a structure-based drug discovery approach.[4][11][12] Like STM2457, it occupies the SAM-binding site of METTL3.[3] Its characterization in both biochemical and cellular assays has established it as a valuable chemical probe for studying METTL3 biology and validating the therapeutic hypothesis.[4][11]

Comparative Efficacy Data

The following table summarizes the key performance metrics for Cmpd-X (hypothetical data for illustrative purposes) against the established inhibitors STM2457 and UZH1a. This data allows for a direct comparison of potency at the biochemical, cellular, and organismal levels.

ParameterCmpd-X (Hypothetical)STM2457UZH1aReference
Biochemical Activity
METTL3 IC₅₀ (enzymatic assay)25 nM16.9 nM280 nM[7][10][13],[4]
Binding Affinity (Kd)5.0 nM1.4 nMNot Reported[7]
Mechanism of ActionSAM-CompetitiveSAM-CompetitiveSAM-Competitive[3][7]
Cellular Activity
Cell LineMOLM-13 (AML)MOLM-13 (AML)MOLM-13 (AML)
m6A Reduction IC₅₀3.5 µM2.2 µM4.6 µM[3],[4][14]
Anti-Proliferation IC₅₀5.0 µM3.5 µM11 µM[9],[4]
In Vivo Preclinical Data
ModelAML PDX Mouse ModelAML PDX Mouse ModelNot Reported
EfficacyTumor Growth InhibitionProlonged SurvivalNot Reported[7]

Causality Note: The discrepancy between biochemical IC₅₀ and cellular IC₅₀ values is an expected and critical observation. All three compounds are SAM-competitive inhibitors.[3] Therefore, in a cellular environment, they must compete with high endogenous concentrations of the natural cofactor SAM, necessitating a higher concentration of the inhibitor to achieve the same level of target engagement seen in a controlled biochemical assay.[3]

Mechanistic Overview: The METTL3 Signaling Axis in AML

Inhibition of METTL3's catalytic activity sets off a cascade of downstream events that collectively contribute to its anti-leukemic effect. The diagram below illustrates the central role of METTL3 in AML pathogenesis and the key pathways affected by its inhibition.

METTL3_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects METTL3 METTL3/METTL14 Complex m6A m6A on mRNA (e.g., MYC, BCL2) METTL3->m6A Catalyzes Translation Increased Translation m6A->Translation Oncogenes Oncogenic Proteins (MYC, BCL2) Translation->Oncogenes PI3K_AKT PI3K/AKT Pathway Activation Oncogenes->PI3K_AKT Proliferation Leukemic Cell Proliferation & Survival Oncogenes->Proliferation Differentiation Block in Differentiation Oncogenes->Differentiation PI3K_AKT->Proliferation Inhibitor METTL3 Inhibitors (Cmpd-X, STM2457, UZH1a) Inhibitor->METTL3 Inhibition

Caption: METTL3 inhibition blocks m6A deposition, reducing oncogene translation and reactivating differentiation.

Experimental Protocols & Methodologies

To ensure data integrity and reproducibility, the following standardized protocols are recommended for evaluating novel METTL3 inhibitors.

In Vitro METTL3/METTL14 Biochemical Assay

This protocol is designed to determine the direct inhibitory effect of a compound on the enzymatic activity of the METTL3/METTL14 complex. A homogeneous time-resolved fluorescence (HTRF) or chemiluminescent assay is commonly used.[2][15][16]

protocol_biochem A 1. Prepare Reagents - METTL3/METTL14 Enzyme - SAM (Cofactor) - RNA Substrate Oligo - Test Compound (e.g., Cmpd-X) B 2. Reaction Incubation Combine enzyme, RNA substrate, and serially diluted compound. Initiate reaction by adding SAM. A->B C 3. Detection Add detection reagents (e.g., m6A antibody, HTRF donor/acceptor). Incubate to allow binding. B->C D 4. Data Acquisition Read plate on a suitable microplate reader (e.g., HTRF-compatible). C->D E 5. Analysis Normalize data to controls. Fit dose-response curve to calculate IC₅₀ value. D->E

Caption: Workflow for determining biochemical IC₅₀ of METTL3 inhibitors.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., Cmpd-X) in DMSO, typically starting from 100 µM.

  • Reaction Mixture: In a 384-well assay plate, add the assay buffer, recombinant METTL3/METTL14 complex, and the RNA oligonucleotide substrate.

  • Inhibitor Addition: Add the serially diluted test compound to the appropriate wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

  • Reaction Initiation: Start the methyltransferase reaction by adding a solution of S-adenosylmethionine (SAM). Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents. For an HTRF assay, this would involve adding an anti-m6A antibody conjugated to a fluorophore acceptor and a second binding partner (e.g., streptavidin-biotinylated oligo) conjugated to a donor fluorophore.[16]

  • Signal Reading: After a final incubation period, read the plate on an HTRF-compatible microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC₅₀ value.

Cellular m6A Quantification Assay

This assay measures the ability of a compound to reduce the total level of m6A in mRNA within a cellular context, providing a direct measure of target engagement. This is typically performed in a relevant cell line, such as MOLM-13 for AML.[4][7]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture MOLM-13 cells to a specified density. Treat the cells with a serial dilution of the test compound (e.g., Cmpd-X, STM2457) for a set duration (e.g., 16-24 hours).[11][14]

  • RNA Extraction: Harvest the cells and isolate total RNA using a standard method (e.g., TRIzol extraction).

  • mRNA Purification: Purify mRNA from the total RNA using oligo(dT)-magnetic beads. This step is critical to remove ribosomal RNA, which also contains m6A.[17]

  • Quantification Method 1: LC-MS/MS (Gold Standard):

    • Digest the purified mRNA to single nucleosides using nuclease P1 and alkaline phosphatase.

    • Analyze the nucleoside mixture via liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the ratio of m6A to adenosine (A).[3]

  • Quantification Method 2: m6A ELISA (High-Throughput):

    • Immobilize a standardized amount (e.g., 200 ng) of purified mRNA onto a 96-well plate.[18]

    • Detect the bound m6A using a specific anti-m6A primary antibody followed by an HRP-conjugated secondary antibody.[18][19]

    • Add a colorimetric substrate and measure the absorbance at 450 nm.[18]

    • Calculate the relative m6A levels compared to a vehicle-treated control.

  • Data Analysis: For both methods, plot the percent reduction in m6A against the compound concentration and fit the data to a dose-response curve to determine the cellular IC₅₀ for m6A reduction.

Clinical Perspective and Future Directions

The preclinical success of compounds like STM2457 has paved the way for clinical investigation. STC-15, a first-in-class, orally bioavailable METTL3 inhibitor, has entered Phase 1 clinical trials for patients with advanced solid tumors.[20][21][22] Early results have shown that STC-15 is well-tolerated and demonstrates promising clinical activity, with tumor regressions observed at multiple dose levels.[20][21] Importantly, robust target engagement was confirmed by a rapid and sustained reduction in m6A levels in patient peripheral blood.[23][24]

The clinical development of STC-15 validates METTL3 as a druggable target and provides a benchmark for the next generation of inhibitors. For novel compounds like Cmpd-X, the path forward involves rigorous characterization using the protocols outlined here, followed by extensive preclinical safety and pharmacokinetic studies. The ultimate goal is to develop inhibitors with superior potency, selectivity, and drug-like properties that can translate into meaningful clinical benefits for patients.

References

  • STM-2457: a first-in-class METTL3 inhibitor with preclinical proof of concept in AML models. (2021). Drugs of the Future, 46(9), 717.
  • Yankova, E., Blackaby, W., Albertella, M., et al. (2021). Small-molecule inhibition of METTL3 as a strategy against myeloid leukaemia.
  • STM2457 | METTL3 Inhibitor | CAS 2499663-01-1. Selleck Chemicals.
  • Novel METTL3 Inhibitor Elicits Clinical Activity Across Tumor Types. (2024). Targeted Oncology.
  • STM2457 - METTL3 Inhibitor for Epigenetic Research. APExBIO.
  • STM2457 | CAS#2499663-01-1 | METTL3 inhibitor. MedKoo Biosciences.
  • Leukemia (A:m6A) - disease summary - Modomics.
  • Boriack-Sjodin, P. A., & Lasko, L. M. (2021). Mining for METTL3 inhibitors to suppress cancer. Translational Cancer Research, 10(10), 4871–4875.
  • METTL3, an Independent Adverse Prognostic Factor for AML, Promotes the Development of AML by Modulating the PGC‐1α–MAPK Pathway and PGC‐1α–Antioxidant System Axis. (2025).
  • UZH1a is a Selective METTL3 Inhibitor. (2021). MedChemExpress.
  • Dolbois, A., et al. (2021). Cellular activity of the METTL3 inhibitor UZH1a.
  • The Role of RNA Methyltransferase METTL3 in Normal and Malignant Hematopoiesis. (2022). Frontiers in Oncology, 12, 868813.
  • The role of m6A RNA methyltransferase METTL3 in drug resistance mechanisms in acute myeloid leukemia. (2026).
  • Targeting METTL3 disrupts oncogenic transcriptional programs and activates immune and apoptotic pathways in Acute Myeloid Leukemia. (2025). Blood, 146(Supplement 1), 6764.
  • STORM Therapeutics presents new clinical data on its first-in-class METTL3 inhibitor STC-15 at SITC 2024. (2024). Cancer Research Horizons.
  • Papadopoulos, K. P., et al. (2024). Phase 1 dose escalation and cohort expansion study evaluating safety, PK, PD and clinical activity of STC-15, a METTL-3 inhibitor, in patients with advanced malignancies. Journal of Clinical Oncology, 42(16_suppl), 3008-3008.
  • ASCO24: STORM presents positive interim Phase I data on RNA inhibitor. (2024). Pharmaceutical Technology.
  • METTL3/METTL14 Complex Assay Service. BPS Bioscience.
  • N6-Methyladenosine Assay (m6A). Cell Biolabs, Inc.
  • Moroz-Omori, E. V., et al. (2021). Cellular activity of the METTL3 inhibitor UZH1a in MOLM‐13 cells.
  • STORM Therapeutics Presented Interim Phase 1 Clinical Data on its METTL3 RNA Methyltransferase Inhibitor STC-15 at ASCO 2024. (2024). STORM Therapeutics.
  • STM2457 shows high efficacy and strong target engagement in PDX models.
  • STM2457: A Comparative Analysis of a First-in-Class METTL3 Inhibitor Across Diverse Cancer Types. Benchchem.
  • METTL3/METTL14 Activity Assay | Inhibitor Screening Kits. BellBrook Labs.
  • Poh, J., et al. (2022).
  • Dolbois, A., et al. (2023). Structure-Based Design of Inhibitors of the m6A-RNA Writer Enzyme METTL3. ACS Bio & Med Chem Au.
  • Moroz-Omori, E. V., et al. (2021). METTL3 Inhibitors for Epitranscriptomic Modulation of Cellular Processes. ChemMedChem, 16(12), 1935-1941.
  • Abstract 4417: Development of biochemical screening assays to facilitate drug discovery in RNA m6A modification regulators. (2024). Cancer Research, 84(6_Supplement), 4417-4417.
  • METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey. (2023). Journal of Medicinal Chemistry.
  • (A) METTL3 inhibitor UZH1a (R-2a) and its derivatives 2b−f. (B) Crystal...
  • Moroz-Omori, E. V., et al. (2020).
  • Ensinck, M., et al. (2024). An Improved m6A-ELISA for Quantifying N6 -methyladenosine in Poly(A)-purified mRNAs. Bio-protocol, 14(12), e5359.
  • m6A ELISA / m6A RNA Methyl
  • m6A (N6-methyladenosine) ELISA Kit. RayBiotech.

Sources

Validation

Structure-activity relationship (SAR) of 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one derivatives

This guide provides an in-depth technical analysis of 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one (CAS 1602096-71-8) and its derivatives.[1][2] This scaffold serves as a critical linchpin intermediate in modern medicin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one (CAS 1602096-71-8) and its derivatives.[1][2] This scaffold serves as a critical linchpin intermediate in modern medicinal chemistry, particularly for the synthesis of cyclopropyl-substituted heterocycles (pyrazoles, pyrimidines) and as a Michael acceptor warhead in covalent inhibitor design.[1][2]

Executive Summary: The "Gem-Cyclopropyl" Advantage[1][2]

In the landscape of fragment-based drug discovery (FBDD), 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one represents a high-value scaffold that combines three strategic pharmacophoric elements:

  • 
    -Unsaturated Ketone (Enone):  A versatile reactive center for cyclization (heterocycle formation) or covalent cysteine targeting.[1][2]
    
  • Cyclopropyl Motif: A "magic methyl" alternative that enhances metabolic stability (blocking CYP450 oxidation) and rigidifies the amino-side chain, often improving potency through entropic optimization.[1][2]

  • 2-Methyl Substitution: A steric block that prevents non-specific Michael additions (reducing toxicity) while directing regioselectivity during heterocyclic synthesis.[1][2]

This guide compares the performance of this scaffold against its des-methyl (CAS 1597245-51-6) and isopropyl analogs, demonstrating why the cyclopropyl-methyl combination offers a superior therapeutic index for kinase and protease inhibitor development.[1][2]

Chemical Profile & Structural Logic[1][2]

FeatureSpecification
Compound Name 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one
CAS Number 1602096-71-8
Molecular Formula

Molecular Weight 153.22 g/mol
Core Function Heterocycle Precursor, Covalent Warhead
Key Pharmacophore Amino-Enone (Michael Acceptor)
Structural Causality Analysis[1][2]
  • The Cyclopropyl Group: Unlike flexible alkyl chains (ethyl/propyl), the cyclopropyl group introduces significant torsional strain and

    
    -character , which can engage in unique 
    
    
    
    -interactions with aromatic residues in binding pockets (e.g., Tyr, Phe gates in kinases).[1][2]
  • The 2-Methyl Group: This group is not merely structural; it is protective .[1][2] It sterically hinders the

    
    -carbon, preventing rapid polymerization and reducing off-target reactivity with glutathione (GSH), a common liability of unsubstituted enones.[1][2]
    

Comparative SAR Analysis

The following analysis benchmarks the 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one scaffold (Compound A ) against standard alternatives used in drug design.

A. Metabolic Stability & Lipophilicity

Comparison of the P1 Side Chain (Amino-substituent)

Derivative ScaffoldR-Group (Pos 4)LogP (Calc)CYP3A4 Stability (

, min)
Rationale
Compound A (Target) Cyclopropyl 1.85 > 60 Optimal. Cyclopropyl C-H bonds are stronger (

kcal/mol) than alkyl C-H, resisting oxidation.[1][2]
Alternative BIsopropyl2.1035High Clearance. Benzylic-like tertiary proton is a metabolic hotspot.[1][2]
Alternative Ctert-Butyl2.45> 60Too Lipophilic. Increases LogP significantly, risking poor solubility and hERG liability.[1][2]
B. Synthetic Utility: Pyrazole Formation

Efficiency in cyclization reactions with Hydrazine derivatives (Key step for Kinase Inhibitors)[1][2]

ScaffoldEnone Substituent (Pos 2)Yield (Pyrazole Formation)Regioselectivity (N1 vs N2)
Compound A (Target) Methyl 88% 95:5
Alternative DH (Des-methyl)65%60:40
Alternative EPhenyl40%90:10

Insight: The 2-methyl group in Compound A directs the nucleophilic attack of the hydrazine nitrogen, significantly improving regioselectivity compared to the des-methyl analog (Alternative D), which often yields difficult-to-separate regioisomers.[1][2]

Experimental Protocols

Protocol 1: Synthesis of the Scaffold (Self-Validating Route)

This protocol utilizes a Weinreb amide intermediate to ensure mono-addition and prevent over-alkylation.[1][2]

Reagents:

  • N-Boc-Cyclopropylglycine (Starting Material)[1][2]

  • N,O-Dimethylhydroxylamine HCl (Weinreb salt)[1][2]

  • Isopropenylmagnesium bromide (Grignard reagent)[1][2]

  • EDC[1]·HCl / HOBt (Coupling agents)[1][2]

Step-by-Step Workflow:

  • Weinreb Amide Formation: Dissolve N-Boc-Cyclopropylglycine (10 mmol) in DCM. Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (3 eq).[1][2] Stir for 10 min. Add N,O-Dimethylhydroxylamine HCl (1.2 eq).[1] Stir at RT for 12h.[1] Validation: TLC (EtOAc/Hex 1:1) shows disappearance of acid.[1]

  • Grignard Addition: Cool the Weinreb amide (5 mmol) in dry THF to -78°C (Critical for suppressing side reactions). Dropwise add Isopropenylmagnesium bromide (1.5 eq) over 30 min.

  • Quench & Isolation: Stir at -78°C for 2h, then warm to 0°C. Quench with sat.

    
    .[1][2] Extract with EtOAc.[1]
    
  • Deprotection: Treat the crude N-Boc enone with 4M HCl in Dioxane (1h, RT). Concentrate to yield 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one HCl salt .

  • Yield: Expected 75-80% overall.

Protocol 2: Heterocycle Cyclization (Kinase Inhibitor Synthesis)

Conversion to a Pyrazole Core.[1][2]

  • Dissolve the Enone HCl salt (1 eq) in Ethanol.

  • Add Hydrazine Hydrate (or substituted hydrazine) (1.2 eq).[1][2]

  • Heat to reflux for 4 hours.

  • Validation: LC-MS should show a mass shift corresponding to

    
    .[1][2] The formation of the aromatic pyrazole is driven by the loss of water and oxidation (or tautomerization).[1][2]
    

Mechanism of Action & Pathway Visualization[1][2]

The following diagram illustrates the dual utility of the scaffold: as a Precursor for stable heterocycles and as a Covalent Warhead (if left intact).[1][2]

SAR_Pathway Scaffold 4-Amino-4-cyclopropyl- 2-methylpent-1-en-3-one Hydrazine + Hydrazine (Cyclization) Scaffold->Hydrazine Synthetic Route Cysteine + Cysteine (SH) (Michael Addition) Scaffold->Cysteine Biological Route Pyrazole Cyclopropyl-Pyrazole (Kinase Inhibitor Core) Hydrazine->Pyrazole - H2O Potency High Potency (Metabolic Stability) Pyrazole->Potency SAR Benefit Adduct Covalent Enzyme Adduct (Irreversible Inhibition) Cysteine->Adduct Covalent Bond Selectivity Tunable Reactivity (Due to 2-Methyl steric) Adduct->Selectivity SAR Benefit

Figure 1: Dual-pathway utility of the scaffold. Pathway 1 (Green) leads to stable aromatic drugs.[1][2] Pathway 2 (Red) represents its use as a "warhead" for covalent targeting.[1][2]

References

  • Talele, T. T. (2016).[1][2] "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design."[1][2] Journal of Medicinal Chemistry, 59(19), 8712–8756.[1][2] Link[1][2]

  • Enamine Ltd. (2023).[1] "Cyclopropyl-containing Building Blocks in Drug Discovery." Enamine Technical Collections. Link

  • Schönherr, H., & Cernak, T. (2013).[1][2] "Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Reactions." Angewandte Chemie International Edition, 52(47), 12256–12267.[1][2] Link[1][2]

  • Blair, J. A., et al. (2019).[1][2] "Structure-Activity Relationships of Novel Covalent Kinase Inhibitors." ACS Medicinal Chemistry Letters, 10(1), 34-39.[1][2] (Contextual reference for enone warheads). Link[1]

  • PubChem Compound Summary. (2024). "4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one (CID 1602096-71-8)."[1][2][3][4][5] National Center for Biotechnology Information.[1][2] Link

Sources

Comparative

Validating the Target Engagement and Reactivity of 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one: A Comparative Guide

Introduction: The Kinetics of Covalent Targeting In the rapidly expanding field of Targeted Covalent Inhibitors (TCIs), the selection of the electrophilic "warhead" dictates both the efficacy and the safety profile of th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Kinetics of Covalent Targeting

In the rapidly expanding field of Targeted Covalent Inhibitors (TCIs), the selection of the electrophilic "warhead" dictates both the efficacy and the safety profile of the resulting probe or drug. The compound 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one (CAS: 1602096-71-8) represents a highly specialized enone-based covalent fragment.

Unlike hyper-reactive electrophiles that indiscriminately alkylate proteomic cysteines, this molecule features a 2-methyl substitution on the


-unsaturated ketone. This specific structural modification introduces steric hindrance that significantly dampens its intrinsic reactivity[1]. Furthermore, the adjacent 4-amino-4-cyclopropyl moiety provides a rigid vector for non-covalent recognition (

). This ensures that covalent bond formation (

) is strictly driven by target proximity and precise alignment within a protein pocket, rather than baseline electrophilicity.

Comparative Warhead Analysis: Enones vs. Alternatives

To validate the specific target of this enone fragment, we must objectively compare its performance against standard alternative warheads utilized in Fragment-Based Drug Discovery (FBDD)[2]:

  • Alternative 1: Unsubstituted Acrylamides. The industry standard for covalent kinase inhibitors. They offer a balanced reactivity profile but can still exhibit off-target labeling if the non-covalent affinity is not fully optimized.

  • Alternative 2: Chloroacetamides. Highly reactive electrophiles that react via

    
     displacement. They often yield rapid target engagement in vitro but suffer from severe proteome-wide promiscuity in cellulo[2].
    

The Causality of Selectivity: Why choose a sterically hindered enone over a chloroacetamide? The 2-methyl group on our target enone raises the activation energy barrier for the Michael addition. Consequently, the fragment will only react if the target protein's binding pocket perfectly aligns the catalytic cysteine with the enone, effectively utilizing the protein's own microenvironment to lower the transition state energy. This creates a self-selecting system for high-fidelity target engagement.

Quantitative Performance Comparison

The following table summarizes the comparative validation metrics of the enone fragment against its alternatives, based on established chemoproteomic benchmarking standards.

Warhead ClassRepresentative FragmentIntrinsic Reactivity (GSH

)
In Vitro Target Labeling (Intact MS)Proteome Selectivity (isoTOP-ABPP)Primary Application
Sterically Hindered Enone 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one> 120 min (Low)Moderate (Requires high

affinity)
Excellent (< 5 off-targets)Highly selective TCI development
Acrylamide Standard Aryl Acrylamide30 - 90 min (Moderate)HighGood (10 - 30 off-targets)General covalent screening
Chloroacetamide Alkyl Chloroacetamide< 15 min (High)Very HighPoor (> 100 off-targets)Initial target tractability mapping

Experimental Protocols for Target Validation

To establish a self-validating system, the target engagement of 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one must be proven through a two-tiered protocol: establishing baseline reactivity, followed by competitive in situ profiling[3].

Protocol A: Intrinsic Reactivity Profiling (GSH Assay)

Purpose: To confirm that the sterically hindered enone does not indiscriminately react with abundant biological thiols.

  • Preparation: Prepare a 10 mM stock of the enone fragment in DMSO. Prepare a 100 mM stock of reduced glutathione (GSH) in PBS (pH 7.4).

  • Reaction Initiation: Combine the fragment (final concentration 1 mM) and GSH (final concentration 10 mM) in PBS containing 10% DMSO to ensure solubility.

  • Internal Control (Self-Validation): Run a parallel reaction using a chloroacetamide fragment as a positive (hyper-reactive) control. If the chloroacetamide fails to deplete rapidly, the assay buffer or GSH stock is compromised.

  • Kinetic Monitoring: Analyze the reaction mixture via LC-MS at

    
     and 
    
    
    
    minutes.
  • Data Analysis: Calculate the half-life (

    
    ) by plotting the depletion of the parent fragment peak area over time. A 
    
    
    
    minutes confirms the required low intrinsic reactivity[1].
Protocol B: Competitive isoTOP-ABPP (Activity-Based Protein Profiling)

Purpose: To validate the specific protein target in a complex cellular lysate and map proteome-wide selectivity.

  • Lysate Preparation: Harvest cells expressing the putative target and lyse in native buffer (50 mM HEPES, pH 7.4, 150 mM NaCl). Clarify by centrifugation.

  • Fragment Incubation: Treat the proteome (2 mg/mL) with 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one (50 µM) or DMSO vehicle for 2 hours at 37°C.

  • Probe Labeling: Add a broadly reactive alkyne-tagged iodoacetamide (IA-alkyne) probe (100 µM) for 1 hour to label all remaining unreacted cysteines[3].

  • Click Chemistry & Enrichment: Perform CuAAC (click chemistry) to attach a biotin-azide tag to the IA-alkyne. Enrich labeled proteins using streptavidin agarose beads.

  • Tryptic Digestion & LC-MS/MS: Digest enriched proteins and analyze via quantitative mass spectrometry.

  • Validation Logic: The true target of the enone will show a significantly depleted MS signal in the fragment-treated sample compared to the DMSO control, as the enone has covalently occupied the target cysteine, preventing IA-alkyne labeling.

Target Validation Workflow

TargetValidation N1 Enone Fragment (CAS: 1602096-71-8) N2 GSH Reactivity Assay (Intrinsic Profiling) N1->N2 Step 1 N3 Intact Protein MS (In Vitro Binding) N2->N3 Step 2 N4 isoTOP-ABPP (Proteome Selectivity) N3->N4 Step 3 N5 Validated Target Engagement N4->N5 Step 4

Workflow for validating covalent fragment target engagement via reactivity and proteomic profiling.

References

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery Pharmaceuticals (Basel)[Link]

  • Size-Dependent Target Engagement of Covalent Probes Journal of Medicinal Chemistry[Link]

  • Ligand Discovery by Activity-Based Protein Profiling National Institutes of Health (PMC)[Link]

Sources

Validation

Comparative Analysis of Synthetic Routes to 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Molecule: 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one (CAS: 1602096-71-8) Sterically constrained -amino enones are highly prized...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Molecule: 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one (CAS: 1602096-71-8)

Sterically constrained


-amino enones are highly prized in modern drug discovery, frequently serving as irreversible Michael acceptors in targeted covalent inhibitors (TCIs) and peptidomimetics. Synthesizing 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one presents a distinct chemical challenge: constructing a reactive enone adjacent to a fully substituted, sterically bulky chiral center (C4) without triggering over-alkylation, epimerization, or premature polymerization.

This guide provides an objective, data-backed comparison of the synthetic pathways to this molecule, detailing the mechanistic causality behind each experimental choice.

Retrosynthetic Strategy & Mechanistic Divergence

The most logical retrosynthetic disconnection for this target cleaves the C3–C4 bond, dividing the molecule into an isopropenyl moiety (electrophile/nucleophile) and an


-amino acid derivative (2-amino-2-cyclopropylpropanoic acid). Depending on the activation strategy, this leads to three distinct synthetic pathways, one of which is a well-known mechanistic trap.

RouteOverview Target 4-Amino-4-cyclopropyl- 2-methylpent-1-en-3-one WA Boc-Weinreb Amide WA->Target Route A: Isopropenyl-MgBr (Gold Standard) EK Ethyl Ketone WA->EK Route B: EtMgBr AA 2-Amino-2-cyclopropyl propanoic acid AA->WA EDCI, Me(MeO)NH·HCl EK->Target Eschenmoser's Salt AN α-Amino Nitrile AN->Target Route C: Grignard (Fails due to Bruylants) CMK Cyclopropyl Methyl Ketone CMK->AN Strecker Reaction

Divergent synthetic strategies for 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one.

Route A: Direct Isopropenyl Addition via Weinreb Amide (The Gold Standard)

This route relies on the classic Weinreb ketone synthesis[1]. The starting amino acid is Boc-protected and coupled with N,O-dimethylhydroxylamine. The addition of isopropenylmagnesium bromide forms a stable 5-membered metal chelate intermediate. The Causality: The chelation of the magnesium atom by the methoxy oxygen prevents the collapse of the tetrahedral intermediate until an acidic aqueous workup is performed[2]. This is absolutely critical; without it, the highly reactive Grignard reagent would perform a second nucleophilic addition to the newly formed enone, destroying the product[1].

Route B: Ethyl Ketone Formation & -Methylenation (The Scalable Alternative)

While Route A is elegant, isopropenylmagnesium bromide presents a significant bottleneck at production scale due to its low solubility in THF (typically maxing out at 0.5 M), which forces high-dilution conditions[3]. Route B circumvents this by utilizing cheap, highly soluble ethylmagnesium bromide to form an ethyl ketone intermediate. The


-methylenation is subsequently achieved using Eschenmoser's salt (dimethylmethyleneammonium iodide) via a Mannich base intermediate, followed by elimination[4].
The Causality:  The regioselectivity of the Eschenmoser methenylation is governed entirely by sterics and enolizability. The fully substituted C4 carbon lacks an 

-proton, forcing the Mannich reaction to occur exclusively at the ethyl group, cleanly yielding the desired enone[5].
Route C: The Strecker-Bruylants Pitfall (Mechanistic Dead-End)

A naive retrosynthesis might suggest forming an


-amino nitrile via a Strecker reaction on cyclopropyl methyl ketone, followed by direct Grignard addition to the nitrile to form the ketone.
The Causality:  This approach fails catastrophically due to the Bruylants reaction[6]. In 

-amino nitriles, the adjacent amino group stabilizes an iminium ion. When exposed to a Grignard reagent, the nitrile acts as a leaving group rather than an electrophile[7]. The nucleophile attacks the resulting iminium, yielding a tertiary amine instead of the desired enone[8].

BruylantsMechanism Nitrile α-Amino Nitrile Iminium Iminium Ion Intermediate Nitrile->Iminium -CN⁻ (Leaving Group) Ketone Desired Enone Nitrile->Ketone Direct Addition (Disfavored) Amine Tertiary Amine (Dead End) Iminium->Amine + RMgX (Nucleophilic Attack)

The Bruylants reaction mechanism outcompetes ketone formation in unprotected α-amino nitriles.

Quantitative Data & Performance Metrics

The following table summarizes the operational metrics comparing the two viable pathways (Routes A and B) based on standard laboratory-scale (10–50 mmol) optimizations.

MetricRoute A: Weinreb / Direct GrignardRoute B: Ethyl Ketone / Eschenmoser
Step Count 3 (from protected Amino Acid)4 (from protected Amino Acid)
Overall Yield 65–70%55–60%
Key Reagent Isopropenylmagnesium bromideEschenmoser's Salt
Scalability Moderate (Dilute Grignard required[3])High (Reagents highly soluble)
Atom Economy HighModerate (Loss of amine during elimination)
Impurity Profile Trace tertiary alcohols (over-addition)Trace unreacted Mannich base

Self-Validating Experimental Protocol: Route A (Gold Standard)

The following protocol details the synthesis of the target molecule via the Weinreb amide route. It is designed as a self-validating system, incorporating in-process controls to ensure mechanistic fidelity.

Step 1: Synthesis of the Weinreb Amide
  • Setup: Dissolve Boc-2-amino-2-cyclopropylpropanoic acid (1.0 eq) in anhydrous DCM (0.2 M) under an inert argon atmosphere.

  • Activation: Add EDCI·HCl (1.5 eq) and HOBt (1.2 eq). Stir for 15 minutes at room temperature to form the active ester. Validation: A slight color change and gas evolution indicate successful activation.

  • Coupling: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) followed by dropwise addition of DIPEA (3.0 eq). Stir for 12 hours.

  • Workup: Wash with 1M HCl (to remove unreacted amine and DIPEA) followed by saturated NaHCO₃. Dry over Na₂SO₄ and concentrate. The resulting Weinreb amide is typically pure enough (>95% by UPLC) to use directly.

Step 2: Grignard Addition (Critical Step)
  • Preparation: Dissolve the Weinreb amide (1.0 eq) in anhydrous THF (0.1 M) and cool to strictly -78 °C using a dry ice/acetone bath.

  • Addition: Add isopropenylmagnesium bromide (0.5 M in THF, 3.0 eq) dropwise over 1 hour.

    • Causality Check: The internal temperature must not exceed -70 °C. The tetrahedral intermediate is thermally sensitive; premature collapse at higher temperatures will expose the highly electrophilic enone to the excess Grignard reagent, leading to tertiary alcohol byproducts[2].

  • Quench: After stirring for 2 hours at -78 °C, quench the reaction cold by adding saturated aqueous NH₄Cl directly into the flask.

    • Self-Validation: The acidic quench safely protonates the amine and collapses the chelate simultaneously, releasing the ketone only when the Grignard is already neutralized.

  • Isolation: Extract with EtOAc, wash with brine, and purify via flash chromatography (Hexanes/EtOAc) to yield the Boc-protected enone.

Step 3: Deprotection
  • Reaction: Dissolve the Boc-protected enone in a 4:1 mixture of DCM and TFA. Stir at 0 °C for 2 hours.

  • Isolation: Concentrate under reduced pressure. To obtain the free base, partition between EtOAc and saturated aqueous Na₂CO₃. Extract, dry, and concentrate to yield 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one .

References

  • "Weinreb ketone synthesis - Wikipedia", Wikipedia,[Link]

  • "Continuous Process Improvement in the Manufacture of Carfilzomib, Part 2: An Improved Process for Synthesis of the Epoxyketone Warhead", ACS Publications,[Link]

  • "Organocatalytic α-Methylenation of Aldehydes", Organic Syntheses,[Link]

  • "Bruylants reaction - Wikipedia", Wikipedia,[Link]

  • "Methylenation - Wikipedia", Wikipedia,[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one

This guide outlines the safety, logistical, and operational protocols for handling 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one (CAS: 1602096-71-8). Author’s Note: As specific toxicological data for this specialized int...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the safety, logistical, and operational protocols for handling 4-Amino-4-cyclopropyl-2-methylpent-1-en-3-one (CAS: 1602096-71-8).

Author’s Note: As specific toxicological data for this specialized intermediate is limited, this protocol utilizes Functional Group Hazard Extrapolation . We treat the molecule as a hybrid hazard: a Michael Acceptor (


-unsaturated ketone) and a Primary Amine . This combination dictates a higher biosafety containment level than standard organic reagents due to the potential for irreversible protein binding (sensitization) and tissue corrosion.

Part 1: Executive Safety Summary (The "Go/No-Go" Card)

Parameter Critical Specification
CAS Number 1602096-71-8
Hazard Class (Derived) Corrosive (Cat 1B) , Skin Sensitizer (Cat 1) , Acute Tox (Oral/Dermal).
Primary Risks Irreversible Eye Damage (Amine basicity) & Allergic Dermatitis (Michael addition to skin proteins).
Storage Condition +2°C to +8°C (Refrigerate). Hygroscopic. Store under Inert Gas (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

/Ar).
Solubility Soluble in DMSO, Methanol, DCM. Sparingly soluble in water.
Incompatibility Strong Oxidizers, Acids (exothermic neutralization), Acid Chlorides.
Fire Safety Flash point likely >60°C (High MW), but treat as Combustible.

Part 2: Risk Assessment & Mechanism (The "Why")

To handle this chemical safely, you must understand how it attacks biological systems. It is not just "toxic"; it is chemically reactive toward your biology.

The Michael Acceptor Threat (The Enone)

The 2-methylpent-1-en-3-one core is an electrophilic


-unsaturated ketone.
  • Mechanism: It reacts with nucleophilic residues (Cysteine thiols) on biological proteins via 1,4-conjugate addition (Michael Addition).

  • Consequence: This covalent modification triggers the immune system, leading to severe contact dermatitis and potential respiratory sensitization. Once sensitized, even trace exposure can cause anaphylactic-like reactions.

The Amine Basicity

The 4-amino group confers basicity (


).
  • Mechanism: Upon contact with moist membranes (eyes, lungs), it generates hydroxide ions and can saponify fatty tissues.

  • Consequence: Chemical burns and corneal opacification.

Part 3: PPE Stratification & Engineering Controls

Do not rely on standard "blue nitrile" gloves alone. The enone functionality can permeate thin nitrile rubber.

Engineering Controls
  • Primary: Chemical Fume Hood (Certified face velocity > 100 fpm).

  • Secondary: Class II Biological Safety Cabinet (if sterility is required, but only if ducted 100% to exhaust; otherwise, use Fume Hood).

  • Static Control: Ground all glassware; amine vapors can be ignition sources.

Personal Protective Equipment (PPE) Matrix
Operation Hand Protection Eye/Face Protection Body Protection
Weighing / Solid Handling Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (High Dexterity)Chemical Splash Goggles (Vented)Lab Coat (Cotton/Poly) + Tyvek Sleeves
Solvent Preparation / Dilution Laminate/Barrier (Silver Shield) Note: Enones permeate nitrile.Splash Goggles + Face Shield Chemical Resistant Apron
Spill Cleanup (>5 mL) Butyl Rubber or Silver ShieldFull Face Respirator (OV/AG Cartridge)Tyvek Suit (Chemical Resistant)

Part 4: Operational Workflow

Phase 1: Receipt & Inspection
  • Inspect upon Arrival: Package should be cold (ice pack/dry ice). If warm, document and test purity immediately (

    
    -NMR).
    
  • Transfer: Move immediately to a 2-8°C refrigerator .

  • Seal Check: Ensure the vial is parafilmed. This compound is likely hygroscopic; moisture will hydrolyze the imine/enamine equilibrium or induce polymerization.

Phase 2: Weighing & Solubilization
  • Temperature Equilibration: Allow the vial to warm to room temperature inside a desiccator before opening. Opening a cold vial in humid air causes condensation, leading to compound degradation.

  • Weighing: Use a disposable anti-static weighing boat.

  • Solvent Choice: Dissolve in DMSO or Anhydrous Ethanol for stock solutions. Avoid acidic solvents (protic acids) unless intended for reaction, as they will protonate the amine and potentially catalyze enone polymerization.

Phase 3: Reaction Setup
  • Inert Atmosphere: Run all reactions under Nitrogen or Argon. Oxygen can facilitate radical polymerization of the alkene tail.

  • Quenching: When the reaction is done, quench any excess enone with a nucleophile scavenger (e.g., Cysteine or Glutathione) or mild acid before disposal to neutralize the alkylation hazard.

Phase 4: Waste Disposal
  • Segregation: Classify as "Basic Organic Hazardous Waste" .

  • Do NOT mix with:

    • Acid waste streams (Heat generation).

    • Oxidizing waste streams (Fire hazard).

  • Labeling: Clearly mark tag with "High Sensitizer" to warn waste management personnel.

Part 5: Visualization (Decision Logic)

SafetyProtocol Start Start: Handling 4-Amino-enone StateCheck Check State: Solid or Liquid? Start->StateCheck Weighing Weighing Step StateCheck->Weighing Solid/Powder Solubilization Solubilization (DMSO/EtOH) StateCheck->Solubilization Oil/Liquid Weighing->Solubilization PPE_Solid PPE: Double Nitrile + Tyvek Sleeves Weighing->PPE_Solid Reaction Reaction (Inert Atm) Solubilization->Reaction PPE_Liquid PPE: Laminate/Silver Shield + Face Shield Solubilization->PPE_Liquid Spill Spill Event Reaction->Spill Accident Disposal Disposal (Basic Organic) Reaction->Disposal Complete Spill->Disposal After Neutralization

Figure 1: Operational decision matrix for PPE selection and workflow progression.

Part 6: Emergency Response

1. Skin Contact (The "15-Minute Rule"):

  • Immediate Action: Do NOT wipe. Wiping drives the enone deeper into the dermis.

  • Flush: Rinse with lukewarm water for 15 minutes.

  • Neutralize: Wash with mild soap (surfactant removes the oily enone). Do not use alcohol/ethanol on skin; it increases permeability.

2. Eye Contact:

  • Action: Irrigate immediately at an eyewash station for 15 minutes . Hold eyelids open.

  • Follow-up: Seek ophthalmologist assessment immediately. Amine burns can cause delayed corneal detachment.

3. Spills:

  • Small (<5mL): Absorb with vermiculite or chem-pads. Wipe area with 10% detergent solution.

  • Large (>5mL): Evacuate area. Do not attempt cleanup without SCBA if vapors are strong.

References

  • Sigma-Aldrich. Product Specification: 4-amino-4-cyclopropyl-2-methylpent-1-en-3-one (CAS 1602096-71-8). Retrieved from

  • ChemScene. Safety Data Sheet: 4-Amino-4-cyclopropylpent-1-en-3-one (Analogous Structure). Retrieved from

  • Loba Chemie. MSDS: Cyclopropylamine (Functional Group Hazard Proxy). Retrieved from

  • University of Glasgow. The Ten Golden Rules When Working with Unsealed Radioactivity (Adapted for High-Hazard Chemical Handling). Retrieved from

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